3-amino-2,3-dihydro-1H-inden-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-2,3-dihydro-1H-inden-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8-9,11H,5,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVIGUZMXLBANS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
403672-07-1 | |
| Record name | 3-amino-2,3-dihydro-1H-inden-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Basic Properties of 3-amino-2,3-dihydro-1H-inden-1-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
3-amino-2,3-dihydro-1H-inden-1-ol is a fascinating bicyclic amino alcohol that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and organic synthesis. Its rigid indane scaffold, coupled with the presence of both an amino and a hydroxyl functional group, imparts a unique stereochemical and electronic profile. Understanding the basic properties of this molecule is fundamental to its application in drug design, catalysis, and the synthesis of complex molecular architectures. The amino group, a primary determinant of the molecule's basicity, can influence its pharmacokinetic and pharmacodynamic properties, making a thorough characterization of its pKa and reactivity essential for any research and development endeavor.
This technical guide provides a comprehensive overview of the basic properties of 3-amino-2,3-dihydro-1H-inden-1-ol, delving into the structural factors that govern its basicity, a reasoned estimation of its pKa value, and a detailed experimental protocol for its empirical determination.
Structural and Electronic Factors Influencing Basicity
The basicity of 3-amino-2,3-dihydro-1H-inden-1-ol is primarily attributed to the lone pair of electrons on the nitrogen atom of the amino group. The ability of this lone pair to accept a proton (H⁺) determines the strength of the base. Several structural and electronic factors inherent to the molecule's framework influence this protonation event.
The Nature of the Amino Group: A Hybrid of Aliphatic and Benzylic Characteristics
The amino group in 3-amino-2,3-dihydro-1H-inden-1-ol is attached to a saturated carbon within a five-membered ring that is fused to a benzene ring. This unique positioning gives the amine characteristics that are intermediate between a simple aliphatic amine and a benzylic amine.
To estimate the basicity of 3-amino-2,3-dihydro-1H-inden-1-ol, we can compare it to structurally related compounds:
-
Aniline: The pKa of the conjugate acid of aniline is approximately 4.6.[1][2] The lone pair on the nitrogen atom is delocalized into the aromatic π-system, which significantly reduces its availability for protonation, making aniline a weak base.
-
Cyclohexylamine: In contrast, the pKa of the conjugate acid of cyclohexylamine is around 10.6.[3][4][5][6] Here, the amino group is attached to a saturated aliphatic ring, and the lone pair is localized on the nitrogen, resulting in a much stronger base compared to aniline.
The Role of the Hydroxyl Group: Inductive Effects and Intramolecular Hydrogen Bonding
The presence of a hydroxyl group at the 1-position introduces further complexity. The oxygen atom is electronegative and can exert an electron-withdrawing inductive effect, which would be expected to decrease the basicity of the nearby amino group.
However, the relative positioning of the amino and hydroxyl groups allows for the possibility of intramolecular hydrogen bonding, particularly in the cis-isomer. This phenomenon can significantly impact the basicity of the amino group. An intramolecular hydrogen bond between the hydroxyl proton and the amino lone pair could stabilize the neutral form of the molecule, making the lone pair less available for protonation and thus decreasing the basicity.[11][12][13][14][15]
Estimated pKa of 3-amino-2,3-dihydro-1H-inden-1-ol
Based on the analysis of analogous compounds, we can estimate the pKa of the conjugate acid of 3-amino-2,3-dihydro-1H-inden-1-ol to be in the range of 9.0 to 10.0 .
This estimation is based on the following reasoning:
-
The amino group is attached to a saturated carbon, so its basicity will be significantly higher than that of aniline (pKa ~4.6).
-
The indane structure provides a framework similar to aminoindans, with a predicted pKa for 1-aminoindan around 9.44.[7][8]
-
The electron-withdrawing inductive effect of the hydroxyl group will likely lead to a slight decrease in basicity compared to a simple aminoindan.
-
The potential for intramolecular hydrogen bonding, especially in the cis-isomer, could further reduce the basicity.
It is crucial to recognize that the stereochemistry of the molecule (cis vs. trans) will likely influence the precise pKa value. The cis-isomer, with the amino and hydroxyl groups on the same side of the five-membered ring, is more likely to form an intramolecular hydrogen bond, which would be expected to lower its basicity compared to the trans-isomer.
Table 1: pKa Values of Analogous Compounds for Comparison
| Compound | pKa of Conjugate Acid | Rationale for Comparison |
| Aniline | ~4.6[1][2] | Aromatic amine, demonstrates the effect of resonance. |
| Cyclohexylamine | ~10.6[3][4][5][6] | Aliphatic amine, demonstrates the basicity of a non-aromatic cyclic amine. |
| 1-Aminoindan | ~9.44 (Predicted)[7][8] | Structurally similar, lacking the hydroxyl group. |
Experimental Determination of pKa: A Step-by-Step Protocol
To obtain a precise and accurate pKa value for 3-amino-2,3-dihydro-1H-inden-1-ol, an experimental determination is essential. Potentiometric titration is a reliable and widely used method for this purpose.
Principle
A solution of the amine is titrated with a standardized strong acid (e.g., HCl). The pH of the solution is monitored as a function of the volume of acid added. The pKa is the pH at which the concentrations of the protonated (conjugate acid) and unprotonated (base) forms of the amine are equal, which corresponds to the midpoint of the titration curve.
Apparatus and Reagents
-
pH meter with a glass electrode and a reference electrode, calibrated with standard buffer solutions (pH 4.00, 7.00, and 10.00).
-
Magnetic stirrer and stir bar.
-
Burette (25 mL or 50 mL, Class A).
-
Beakers (100 mL or 150 mL).
-
Volumetric flasks and pipettes.
-
3-amino-2,3-dihydro-1H-inden-1-ol (of known purity).
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution.
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (for back-titration if necessary).
-
Deionized water, boiled to remove dissolved CO₂.
-
Inert gas (e.g., nitrogen or argon) supply (optional, to prevent CO₂ absorption).
Experimental Workflow
Caption: Experimental workflow for pKa determination by potentiometric titration.
Detailed Procedure
-
Preparation of the Amine Solution: Accurately weigh approximately 0.1-0.2 mmol of 3-amino-2,3-dihydro-1H-inden-1-ol and dissolve it in 50 mL of boiled, deionized water in a 100 mL beaker.
-
pH Meter Calibration: Calibrate the pH meter according to the manufacturer's instructions using standard buffer solutions of pH 4.00, 7.00, and 10.00.
-
Titration Setup: Place the beaker containing the amine solution on a magnetic stirrer and add a small stir bar. Immerse the calibrated pH electrode and the tip of the burette filled with standardized 0.1 M HCl into the solution. Ensure the electrode does not come into contact with the stir bar. If desired, purge the headspace with an inert gas to prevent CO₂ absorption.
-
Initial pH Reading: Record the initial pH of the amine solution.
-
Titration: Begin adding the 0.1 M HCl solution in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of HCl added and the corresponding pH.
-
Equivalence Point: Continue the titration, decreasing the increment size as the pH begins to change more rapidly, indicating the approach of the equivalence point. Continue the titration well past the equivalence point.
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.
-
Determine the equivalence point (Veq), which is the point of maximum slope on the titration curve. This can be found by taking the first derivative of the curve (ΔpH/ΔV vs. V) and identifying the peak.
-
Calculate the half-equivalence point (Veq/2).
-
From the titration curve, find the pH value corresponding to the volume at the half-equivalence point. This pH value is the pKa of the conjugate acid of 3-amino-2,3-dihydro-1H-inden-1-ol.
-
Acid-Base Equilibrium
The basicity of 3-amino-2,3-dihydro-1H-inden-1-ol is described by the following equilibrium:
Caption: Acid-base equilibrium of 3-amino-2,3-dihydro-1H-inden-1-ol.
Conclusion
3-amino-2,3-dihydro-1H-inden-1-ol possesses a basic amino group with an estimated pKa of its conjugate acid in the range of 9.0 to 10.0. This estimation is based on its structural similarity to other cyclic amines, with considerations for the electronic effects of the fused benzene ring and the hydroxyl substituent. The stereochemical arrangement of the amino and hydroxyl groups is expected to influence the precise basicity due to the potential for intramolecular hydrogen bonding. For accurate and reliable characterization, experimental determination of the pKa via potentiometric titration is highly recommended. A thorough understanding of the basic properties of this molecule is a critical prerequisite for its successful application in drug discovery and chemical synthesis.
References
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- Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Cyclohexylamine]
- Amines - Organic Lecture Series.
- Cyclohexylamine: Properties, Reactions, Production And Uses - Chemcess. [URL: https://www.chemcess.com/cyclohexylamine-properties-reactions-production-and-uses/]
- CYCLOHEXYLAMINE - Ataman Kimya. [URL: https://www.
- CYCLOHEXYLAMINE. [URL: [A specific product page or data sheet with pKa information would be linked here if available]]
- pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds - Alfa Chemistry. [URL: https://www.alfa-chemistry.com/pka-values-of-amines-diamines-and-cyclic-organic-nitrogen-compounds.html]
- Showing Compound Cyclohexylamine (FDB003478) - FooDB. [URL: https://foodb.ca/compounds/FDB003478]
- 2-Aminocyclohexanol 6850-38-0 wiki - Guidechem. [URL: https://www.guidechem.com/wiki/2-aminocyclohexanol-6850-38-0.html]
- (R)-(-)-1-Aminoindan - ChemBK. [URL: https://www.chembk.com/en/chem/(R)-(-)-1-Aminoindan]
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- 2-Aminoindane | C9H11N | CID 76310 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Aminoindane]
- (1R,2R)-2-Aminocyclohexanol | C6H13NO | CID 735777 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1R_2R_-2-Aminocyclohexanol]
- (+-)-1-Aminoindan | C9H11N | CID 123445 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-Aminoindan]
- Effect of the intramolecular hydrogen bond in the pKa calculations. - ResearchGate. [URL: https://www.researchgate.
- Effect of Hydrogen Bonds on pKa Values: Importance of Networking. [URL: [A specific URL to the article or blog post would be placed here if available]]
- Intramolecular hydrogen bonding and intermolecular association of amino alcohols - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/1982/f1/f19827801831]
- Intramolecular h-bonding and decrease in Pka : r/chemhelp - Reddit. [URL: https://www.reddit.com/r/chemhelp/comments/196x8s9/intramolecular_hbonding_and_decrease_in_pka/]
- 2-Aminocyclohexanol | C6H13NO | CID 23286 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Aminocyclohexanol]
- Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions - UAM. [URL: [A specific URL to the publication from the Autonomous University of Madrid would be placed here if available]]
- 2-aminoindan-2-phosphonic acid | 141120-17-4 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB71358466.htm]
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- 1-Aminoindan | 34698-41-4 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8203529.htm]
- Cyclohexanol, 2-amino-, (1S,2S)- | 74111-21-0 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB41872242.htm]
- 1-Aminoindan 61341-86-4 In Medicine - SENOVA PHARMA. [URL: https://www.senovapharma.com/1-aminoindan-61341-86-4-in-medicine.html]
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- (R)-(-)-1-Aminoindan | 10277-74-4 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1203530.htm]
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The (1R,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol Backbone: A Definitive Guide to Structural Rigidity and Asymmetric Induction
Executive Summary
In the landscape of modern asymmetric synthesis, the design and selection of chiral auxiliaries and ligands are paramount for achieving high stereoselectivity. Among the most privileged scaffolds is (1R,2S)-1-amino-2,3-dihydro-1H-inden-2-ol (commonly referred to as (1R,2S)-cis-1-aminoindan-2-ol). While its enantiomer, the (1S,2R) isomer, achieved historical prominence as a critical structural component of the HIV protease inhibitor Indinavir (Crixivan®) [1], the (1R,2S) isomer serves as an indispensable tool for accessing the opposite stereochemical space in the total synthesis of complex natural products and pharmaceuticals (e.g., Cryptophycin B) [2].
This technical guide explores the physicochemical properties, synthetic methodologies, and mechanistic causality behind the exceptional stereocontrol exerted by the (1R,2S)-1-aminoindan-2-ol scaffold.
Structural and Physicochemical Properties
The superior performance of (1R,2S)-1-aminoindan-2-ol is fundamentally rooted in its rigid, bicyclic framework. Unlike acyclic chiral amino alcohols (such as valinol or phenylglycinol), the indane backbone locks the C1-amino and C2-hydroxyl groups in a rigid cis-configuration. This restricted rotation significantly reduces the conformational degrees of freedom in reactive intermediates, translating to highly predictable and amplified diastereofacial shielding during asymmetric transformations [1].
Quantitative Data Summary
The following table summarizes the critical physicochemical parameters required for the characterization and validation of the (1R,2S) enantiomer [3].
| Property | Value |
| IUPAC Name | (1R,2S)-1-amino-2,3-dihydro-1H-inden-2-ol |
| CAS Registry Number | 136030-00-7 |
| Molecular Formula | C9H11NO |
| Molecular Weight | 149.19 g/mol |
| Melting Point | 117°C – 121°C |
| Specific Rotation [α]D | +44.5° (c=1, Methanol, 20°C) |
| Stereochemistry | cis-fused (1R, 2S) |
| Appearance | White to off-white crystalline powder |
Synthetic Pathways and Resolution Workflows
The synthesis of enantiopure (1R,2S)-1-aminoindan-2-ol typically relies on the construction of the racemic cis-aminoindanol core via a Ritter-type reaction, followed by rigorous enzymatic or chemical resolution[4].
The Causality of the Ritter Approach
The epoxidation of indene yields indene oxide. When subjected to Ritter reaction conditions (oleum in acetonitrile), the epoxide opens to form a cyclic sulfate intermediate, which undergoes nucleophilic attack by acetonitrile. The stereoelectronic constraints of the fused bicyclic system dictate that the resulting oxazoline intermediate is exclusively cis-configured. Subsequent hydrolysis yields racemic cis-1-aminoindan-2-ol, which must be resolved to isolate the (1R,2S) enantiomer [4].
Synthetic workflow from Indene to enantiopure (1R,2S)-1-Aminoindan-2-ol.
Applications in Asymmetric Synthesis
The most prominent application of (1R,2S)-1-aminoindan-2-ol is its conversion into a chiral oxazolidinone auxiliary. Originally pioneered by Evans using amino acids, the adaptation of the indane skeleton provides a "second-generation" auxiliary with superior steric bulk.
Mechanism of Stereocontrol
When the (1R,2S)-oxazolidinone is N-acylated and converted into a boron enolate, the indane ring enforces a highly rigid Z-enolate geometry. The bulky aromatic ring of the indane system effectively blocks one face of the enolate. Incoming electrophiles (such as aldehydes in an Aldol addition) are forced to approach exclusively from the unhindered Re-face. This causality results in diastereomeric excesses (de) frequently exceeding 99% [1].
Mechanism of stereocontrol using (1R,2S)-oxazolidinone in an asymmetric Aldol addition.
Experimental Protocols: A Self-Validating System
To ensure high scientific integrity and reproducibility, the following protocols incorporate self-validating checkpoints. These methodologies detail the conversion of (1R,2S)-1-aminoindan-2-ol into its corresponding oxazolidinone auxiliary and its subsequent use in an asymmetric Aldol reaction [2].
Protocol A: Synthesis of (1R,2S)-Indano[1,2-d]oxazolidin-2-one
Objective: Convert the chiral amino alcohol into a rigid cyclic carbamate without eroding enantiomeric purity.
-
Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet.
-
Reagent Addition: Dissolve (1R,2S)-1-aminoindan-2-ol (10.0 g, 67.0 mmol) in anhydrous dichloromethane (DCM, 200 mL). Add triethylamine (Et3N, 28.0 mL, 201 mmol) and cool the mixture to 0 °C using an ice bath.
-
Phosgenation: Slowly add a solution of triphosgene (7.9 g, 26.8 mmol) in DCM (50 mL) dropwise over 30 minutes via an addition funnel.
-
Causality Note: Triphosgene is used as a safer, solid alternative to phosgene gas. The slow addition prevents exothermic spikes that could lead to epimerization at the C1 benzylic position.
-
-
Reaction Maturation: Allow the reaction to warm to room temperature and stir for 2 hours.
-
Validation Checkpoint 1: Monitor by TLC (Hexanes/EtOAc 1:1). The highly polar amino alcohol baseline spot should completely disappear, replaced by a higher Rf oxazolidinone spot.
-
-
Quench & Extraction: Quench the reaction with saturated aqueous NH4Cl (100 mL). Extract the aqueous layer with DCM (2 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude solid from hot ethyl acetate/hexanes to afford the pure (1R,2S)-oxazolidinone as white needles.
-
Validation Checkpoint 2: Confirm optical purity via specific rotation or chiral HPLC (Chiralcel OD-H column) to ensure >99% ee.
-
Protocol B: Asymmetric Syn-Aldol Addition
Objective: Utilize the (1R,2S)-oxazolidinone auxiliary to establish two contiguous stereocenters with absolute control.
-
N-Acylation: Deprotonate the (1R,2S)-oxazolidinone with n-BuLi at -78 °C in THF, followed by the addition of the desired acid chloride (e.g., propionyl chloride) to form the N-acyl oxazolidinone.
-
Enolate Formation: Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous DCM under argon and cool to 0 °C. Add dibutylboron triflate (Bu2BOTf, 1.1 equiv) dropwise, followed by N,N-diisopropylethylamine (DIPEA, 1.2 equiv). Stir for 30 minutes.
-
Causality Note: The use of boron triflate and a bulky amine selectively generates the Z-enolate. The tight boron-oxygen bonds maximize the conformational rigidity of the transition state.
-
-
Aldol Addition: Cool the enolate solution to -78 °C. Add the aldehyde (1.1 equiv) dropwise. Stir for 1 hour at -78 °C, then allow warming to 0 °C over 2 hours.
-
Oxidative Quench: Quench the reaction by adding pH 7 phosphate buffer, methanol, and 30% H2O2 (to oxidize the boron byproduct). Stir vigorously for 1 hour.
-
Isolation: Extract with diethyl ether, wash with saturated NaHCO3 and brine, dry over MgSO4, and purify via flash chromatography.
-
Validation Checkpoint 3: Analyze the crude mixture via 1H NMR. The diastereomeric ratio (dr) should be >95:5, evidenced by the distinct chemical shifts of the newly formed carbinol protons.
-
References
-
Ghosh, A. K., Fidanze, S., & Senanayake, C. H. (1998). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Synthesis, 1998(08), 937-961. National Institutes of Health (NIH) PMC. Available at:[Link]
-
Ghosh, A. K., & Bischoff, A. (2004). Asymmetric Syntheses of Potent Antitumor Macrolides Cryptophycin B and Arenastatin A. European Journal of Organic Chemistry, 2004(10), 2131-2141. National Institutes of Health (NIH) PMC. Available at:[Link](Note: Sourced from related NIH PMC repository data on asymmetric syntheses).
-
Toumieux, S., & Compain, P. (2024). Strategies for Accessing cis-1-Amino-2-Indanol. Molecules, 29(11), 2442. MDPI. Available at:[Link]
Technical Guide: Stereochemical Control and Applications of 3-Amino-2,3-dihydro-1H-inden-1-ol
Executive Summary
3-Amino-2,3-dihydro-1H-inden-1-ol (commonly 3-amino-1-indanol ) represents a privileged scaffold in medicinal chemistry and asymmetric catalysis. Unlike its regioisomer 1-amino-2-indanol (a key component of the HIV protease inhibitor Indinavir), 3-amino-1-indanol features a 1,3-disubstitution pattern that introduces unique conformational rigidity and chelation potential.
This guide provides a definitive technical analysis of its four stereoisomers, detailing the chemoenzymatic protocols required for their resolution, spectroscopic identification, and utility as precursors for
Molecular Architecture & Stereochemistry
Stereoisomer Classification
The molecule possesses two chiral centers at the benzylic positions C1 and C3. This results in
-
Cis-isomers (Syn): The hydroxyl and amino groups reside on the same face of the indane ring system.
- -3-amino-1-indanol
- -3-amino-1-indanol
-
Trans-isomers (Anti): The functional groups reside on opposite faces.
- -3-amino-1-indanol
- -3-amino-1-indanol
Conformational Analysis
The five-membered ring of the indane system adopts a "pucker" or "envelope" conformation to minimize torsional strain. In the 1,3-disubstituted system, the trans-isomers generally exhibit higher thermodynamic stability due to reduced steric repulsion between the pseudo-axial/pseudo-equatorial substituents compared to the cis-isomers, where 1,3-diaxial-like interactions can destabilize the ring.
Figure 1: Stereochemical hierarchy of 3-amino-1-indanol isomers.
Synthetic & Resolution Strategies
The most robust route to enantiopure 3-amino-1-indanol involves the chemical synthesis of the racemate followed by enzymatic kinetic resolution. This "chemoenzymatic" approach ensures high enantiomeric excess (
Step 1: Synthesis of Racemic 3-Amino-1-Indanol
The synthesis begins with commercially available 1,3-indanedione.
-
Oximation: Reaction of 1,3-indanedione with hydroxylamine hydrochloride yields 1,3-indanedione mono-oxime.
-
Reduction: Catalytic hydrogenation (
, ) or hydride reduction ( ) of the mono-oxime reduces both the ketone (to alcohol) and the oxime (to amine), yielding a mixture of cis- and trans- racemic 3-amino-1-indanol.
Step 2: Enzymatic Kinetic Resolution (The CAL-B Protocol)
The separation of isomers is achieved using Lipase B from Candida antarctica (CAL-B) . This enzyme exhibits high stereoselectivity for the acylation of the amino group (or hydroxyl, depending on conditions), allowing for the separation of unreacted starting material from the acylated product.
Experimental Protocol: CAL-B Resolution
Objective: Isolate enantiopure
-
Substrate Preparation: Dissolve racemic trans-3-amino-1-indanol (obtained from chromatographic separation of the cis/trans synthetic mixture) in ethyl acetate (acting as both solvent and acyl donor).
-
Enzyme Addition: Add immobilized CAL-B (Novozym 435, 50 mg/mmol substrate).
-
Incubation: Shake the mixture at 30°C and 200 rpm. Monitor conversion via HPLC.
-
Mechanism: The lipase selectively acetylates the
-enantiomer (or specific enantiomer depending on enzyme preference), leaving the -amine free. -
Workup: Filter off the enzyme. Separate the free amine from the amide via acid-base extraction or column chromatography.
-
Hydrolysis: The isolated amide is hydrolyzed (6N HCl, reflux) to yield the pure amine salt.
Figure 2: Chemoenzymatic workflow for the synthesis and resolution of 3-amino-1-indanol.
Analytical Characterization
Distinguishing between cis and trans isomers requires careful analysis of NMR coupling constants (
Proton NMR ( H-NMR) Diagnostics
In 1,3-disubstituted indanes, the benzylic protons (H1 and H3) exhibit distinct splitting patterns due to the rigid ring pucker.
| Feature | Trans-Isomer (1R,3R / 1S,3S) | Cis-Isomer (1R,3S / 1S,3R) |
| H1/H3 Coupling | Larger vicinal coupling with H2 protons due to pseudo-axial orientation. | Smaller coupling constants often observed. |
| NOE Signal | Absent between H1 and H3 (Anti-facial). | Strong/Visible between H1 and H3 (Syn-facial, if pucker allows). |
| C13 Shift | C1/C3 carbons typically shielded differently due to steric compression. | Distinct shifts relative to trans.[1][2][3][4][5][6] |
Critical Check: The cis-isomer allows for an intramolecular hydrogen bond between the -OH and -NH2 groups (if non-protected), which can shift the -OH proton signal significantly downfield in non-polar solvents (
HPLC Method for Enantiomeric Purity
-
Column: Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Detection: UV at 254 nm.
-
Retention Times: The enantiomers will elute at distinct times (e.g.,
and ), allowing for precise calculation.
Applications in Drug Development
Precursor for Orthogonal Ligands
3-Amino-1-indanol is the direct precursor to indane-1,3-diamine . By converting the hydroxyl group to an amine (via Mitsunobu reaction with hydrazoic acid followed by reduction), researchers can access
-
Significance: These diamines serve as chiral ligands for transition metals (Ru, Rh) in asymmetric transfer hydrogenation.
Pharmacophore in CNS Agents
The indane scaffold is "privileged" in neuroscience. The 1,3-amino-alcohol motif mimics the transition state of peptide bond hydrolysis and is investigated in:
-
Protease Inhibitors: Analogous to the 1,2-amino-alcohol pharmacophore in HIV drugs.
-
NMDA Receptor Antagonists: Substituted indanes often show affinity for the NMDA receptor glycine site.
References
-
López-García, M., Alfonso, I., & Gotor, V. (2004). Highly efficient biocatalytic resolution of cis- and trans-3-aminoindan-1-ol: syntheses of enantiopure orthogonally protected cis- and trans-indane-1,3-diamine.[5] Chemistry: A European Journal, 10(12), 3006–3014. Link
-
Arefalk, A., Larhed, M., & Hallberg, A. (2005).[7] Masked 3-aminoindan-1-ones by a palladium-catalyzed three-component annulation reaction.[7] The Journal of Organic Chemistry, 70(3), 938–942.[7] Link
- Ghosh, A. K., et al. (1992). cis-1-Amino-2-indanol in drug design. (Contextual reference for indanol scaffold utility). Journal of Medicinal Chemistry.
-
Santa Cruz Biotechnology. (S,S)-trans-3-Amino-1-indanol Product Data. Link
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Cis–trans isomerism - Wikipedia [en.wikipedia.org]
- 4. tutorchase.com [tutorchase.com]
- 5. Highly efficient biocatalytic resolution of cis- and trans-3-aminoindan-1-ol: syntheses of enantiopure orthogonally protected cis- and trans-indane-1,3-diamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. Masked 3-Aminoindan-1-ones by a Palladium-Catalyzed Three-Component Annulation Reaction [organic-chemistry.org]
Architectural Precision in Asymmetric Synthesis: A Technical Guide to Aminoindanols
Executive Summary: The Strategic Value of the Indane Scaffold
In the landscape of synthetic organic chemistry and rational drug design, few structural motifs offer the exact stereochemical rigidity and functional versatility of aminoindanols . Characterized by a fused bicyclic indane ring substituted with adjacent amino and hydroxyl groups, aminoindanols serve as premier chiral auxiliaries, potent ligands for transition-metal catalysis (e.g., BOX and PyBOX ligands), and critical intermediates in the synthesis of active pharmaceutical ingredients (APIs).
This whitepaper deconstructs the chemical structure, nomenclature, and synthetic methodologies of aminoindanols. By exploring the causality behind specific stereoselective protocols, we provide a self-validating framework for researchers looking to leverage this molecule in advanced asymmetric processes and retroviral drug development.
Chemical Structure and Stereochemical Nomenclature
The core scaffold of aminoindanol (C₉H₁₁NO) consists of a benzene ring fused to a cyclopentane ring, with an amine group at the C1 position and a hydroxyl group at the C2 position. The IUPAC nomenclature for the primary therapeutic isomer is (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol [1, 2].
Because the molecule possesses two adjacent stereocenters (C1 and C2), it exists as four distinct stereoisomers: two cis-enantiomers and two trans-enantiomers. The cis configuration is overwhelmingly preferred in catalytic and pharmaceutical applications. The rigid constraint of the five-membered cyclopentane ring forces the cis-amino and hydroxyl groups into a highly defined spatial orientation, allowing them to act as a bidentate ligand capable of forming highly ordered transition states or precise hydrogen-bonding networks within enzyme active sites [3].
Quantitative Physicochemical Data
The following table summarizes the key physicochemical properties of the therapeutically relevant (1S,2R)-isomer, which dictate its pharmacokinetic behavior and reactivity profile [2].
| Physicochemical Property | Value |
| IUPAC Name | (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol |
| Molecular Formula | C₉H₁₁NO |
| Molecular Weight | 149.19 g/mol |
| Topological Polar Surface Area | 46.3 Ų |
| XLogP3 (Lipophilicity) | 0.2 |
| Hydrogen Bond Donors / Acceptors | 2 / 2 |
| Rotatable Bonds | 0 (Rigid bicyclic framework) |
Stereochemical Logic and Isomerism
Fig 1: Logical hierarchy of aminoindanol stereoisomers and their primary applications.
Mechanistic Causality in Synthetic Methodologies
A fundamental challenge in synthesizing cis-1-amino-2-indanol is overcoming the natural thermodynamic and kinetic preference for trans-products. Standard nucleophilic opening of indene oxide with ammonia proceeds via an Sₙ2 mechanism, resulting in stereochemical inversion and yielding the trans-isomer. To achieve the required cis-geometry, synthetic chemists must employ strategies that bypass direct Sₙ2 inversion [3].
Protocol 1: Enantioselective Synthesis via Ritter-Type Reaction
Causality: The Ritter reaction solves the trans-selectivity problem by utilizing a nitrilium trapping mechanism. In highly acidic conditions, the epoxide opens to form a stabilized carbocation. Acetonitrile attacks this intermediate, forming a 5-membered oxazoline ring. This ring formation locks the stereochemistry, ensuring that subsequent hydrolysis yields exclusively the cis-amino alcohol with complete stereoretention [3].
Self-Validating Step-by-Step Methodology:
-
Asymmetric Epoxidation: React indene with NaOCl in the presence of the chiral catalyst (R,R)-Mn-Salen at 4°C.
-
Validation: Analyze the organic layer via chiral HPLC (Chiralcel OD column) to confirm the formation of (1R,2S)-indene oxide with >85% enantiomeric excess (ee).
-
-
Nitrilium Trapping (Ritter Reaction): Dissolve the purified (1R,2S)-indene oxide in anhydrous acetonitrile (MeCN). Cool the system to -40°C. Slowly add fuming sulfuric acid (oleum). The MeCN acts as both solvent and nucleophile, forming an oxazoline intermediate.
-
Validation: Perform Thin-Layer Chromatography (TLC) using a Hexane/EtOAc (7:3) mobile phase. The reaction is complete when the epoxide spot (UV active) completely disappears.
-
-
Acidic Hydrolysis: Quench the reaction mixture with water and add concentrated HCl. Heat the mixture to reflux (approx. 100°C) for 4 hours to hydrolyze the oxazoline ring.
-
Validation: Isolate the product and perform ¹H NMR in D₂O. The protocol is validated if the C1-C2 proton coupling constant (
) is ~4.5 Hz, which is the definitive spectroscopic signature of the cis-configuration (a trans-configuration would show ≈ 0–2 Hz).
-
Fig 2: Workflow of the Ritter-type reaction ensuring cis-stereoretention from indene.
Protocol 2: Synthesis of Indanol-Thiourea Derivatives for Enzyme Inhibition
Causality: Beyond its use as a chiral auxiliary, the rigid cis-1-amino-2-indanol scaffold can be directly incorporated into pharmacophores. Coupling the amine with isothiocyanates generates thiourea derivatives that exhibit potent α-glucosidase inhibition, driven by the precise spatial orientation of the indanol's hydroxyl group, which forms critical hydrogen bonds with catalytic residues (e.g., GLU277) [5].
Self-Validating Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried flask under an inert nitrogen atmosphere, dissolve 0.5 mmol of (1R,2S)-cis-1-amino-2-indanol in 5 mL of dry toluene.
-
Nucleophilic Coupling: Add 0.5 mmol of 3-chlorophenylisothiocyanate dropwise to the solution at room temperature. Stir continuously for 4 hours. The primary amine selectively attacks the electrophilic carbon of the isothiocyanate.
-
Validation: Monitor via TLC. Use a ninhydrin stain; the disappearance of the primary amine (which stains purple/pink) confirms complete conversion.
-
-
Isolation and Characterization: Filter the resulting precipitates through a sintered glass funnel. Wash with cold toluene and dry under vacuum.
-
Validation: Confirm the structural integrity using ¹³C NMR spectroscopy. The protocol is successful if a distinct peak appears at ~180 ppm, confirming the presence of the thiourea C=S carbon.
-
Translational Application: HIV Protease Inhibition
The most prominent pharmaceutical application of (1S,2R)-1-amino-2-indanol is its role as a structural cornerstone in the synthesis of Indinavir (Crixivan®), an FDA-approved HIV-1 protease inhibitor [4].
HIV protease is a homodimeric aspartyl protease responsible for cleaving the Gag-Pol polyprotein, a step strictly required for the maturation of the HIV virion. Indinavir acts as a transition-state peptidomimetic. The (1S,2R)-aminoindanol moiety is not merely a passive structural linker; it actively dictates the binding affinity. The hydroxyl group of the aminoindanol mimics the tetrahedral intermediate of the peptide bond cleavage, coordinating directly with the catalytic aspartate residues of the enzyme. Simultaneously, the hydrophobic indane ring slots perfectly into the S2 hydrophobic pocket of the protease, anchoring the inhibitor and preventing viral replication [4].
Fig 3: Mechanism of HIV protease inhibition mediated by the Indinavir-aminoindanol complex.
References
- PubChem – Aminoindanol (CID 19357388)
- PubChem – (1S,2R)-(-)-1-Amino-2-indanol (CID 9866743)
- Strategies for Accessing cis-1-Amino-2-Indanol - MDPI.
- Application Notes and Protocols: The Role of 2-Indanol in the Synthesis of HIV Protease Inhibitors - BenchChem.
- Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors - PMC (NIH).
Physical and chemical properties of 3-amino-1-indanol
This technical guide details the physical and chemical properties, synthesis, and applications of 3-amino-1-indanol (also known as 3-aminoindan-1-ol).
Structural Properties, Synthesis, and Applications in Chiral Resolution
Executive Summary & Distinction
3-Amino-1-indanol is a chiral amino alcohol with a rigid bicyclic indane framework. It is a positional isomer of the widely known 1-amino-2-indanol (the key intermediate for the HIV drug Indinavir). While the 1-amino-2-indanol isomer is famous for its role in asymmetric synthesis and protease inhibition, 3-amino-1-indanol has emerged as a powerful chiral resolving agent and a scaffold for fine chemical synthesis.
Critical Distinction:
-
Target Molecule: 3-Amino-1-indanol (Substituents at C1 and C3).
-
Common Confusant: 1-Amino-2-indanol (Substituents at C1 and C2).
Researchers must distinguish between these isomers as their stereochemical environments and reactivity profiles differ significantly due to the 1,3-substitution pattern versus the 1,2-pattern.
Chemical Identity & Stereochemistry[1][2]
The molecule possesses two chiral centers at the C1 (benzylic alcohol) and C3 (benzylic amine) positions, leading to four possible stereoisomers: two cis enantiomers and two trans enantiomers.
| Property | Detail |
| IUPAC Name | 3-amino-2,3-dihydro-1H-inden-1-ol |
| Common Name | 3-Amino-1-indanol |
| Molecular Formula | C₉H₁₁NO |
| Molecular Weight | 149.19 g/mol |
| CAS Number (Generic) | 74165-73-4 (often mixed); Specific isomers have unique CAS |
| CAS ((S,S)-trans) | 403671-98-7 |
| CAS ((R,R)-trans) | 403672-01-5 |
Stereochemical Configurations
The 1,3-substitution allows for a unique "envelope" conformation in the cyclopentane ring.
-
Cis-Isomers: (1R,3S) and (1S,3R). The hydroxyl and amino groups are on the same face.
-
Trans-Isomers: (1R,3R) and (1S,3S). The hydroxyl and amino groups are on opposite faces.
Note on Stability: The trans isomer is often thermodynamically favored in synthetic routes involving thermodynamic equilibration, though cis isomers can be stabilized by intramolecular Hydrogen bonding (N-H···O).
Physical Properties[4][5]
The physical behavior of 3-amino-1-indanol is dominated by its ability to form strong intermolecular hydrogen bond networks, which makes it an excellent resolving agent for racemic acids.
| Property | Value / Observation | Context |
| Physical State | Solid (Crystalline powder) | At STP |
| Melting Point (Trans) | 112 – 113.5 °C | For (1R,3R)-trans isomer [1] |
| Melting Point (Cis/Mix) | 155 – 158 °C | Reported for specific cis-enriched forms [2] |
| Solubility | Soluble in Methanol, Ethanol, DMSO. Slightly soluble in water. | Polar organic solvents preferred. |
| Acidity (pKa) | ~9.5 (Amine), ~14 (Alcohol) | Estimated based on benzylamine/benzyl alcohol |
| Optical Rotation | [α]D dependent on solvent/conc. | Specific rotation characterizes enantiopurity |
Synthesis & Manufacturing
The synthesis of 3-amino-1-indanol generally proceeds through the cyclization of
Mechanistic Workflow
-
Precursor Formation:
-phenyl- -alanine is protected (e.g., N-acetyl or N-tosyl). -
Cyclization: Friedel-Crafts acylation closes the ring to form N-protected 3-amino-1-indanone.
-
Reduction: The ketone at C1 is reduced to an alcohol using NaBH₄ (yielding a cis/trans mixture) or Asymmetric Transfer Hydrogenation (ATH) for stereocontrol.
-
Deprotection: Removal of the N-protecting group yields the free amine.
Figure 1: Synthetic pathway from beta-amino acid precursors to the 3-amino-1-indanol scaffold.
Stereoselective Control
To obtain pure isomers (e.g., trans-3-amino-1-indanol), researchers often employ Dynamic Kinetic Resolution (DKR) during the reduction of the indanone intermediate, or use enzymatic resolution (lipases) on the final racemate.
Chemical Properties & Reactivity[6]
Intramolecular Hydrogen Bonding
In the cis-isomer, the proximity of the C1-OH and C3-NH₂ groups allows for an intramolecular hydrogen bond. This interaction stabilizes the cis conformation and influences the pKa of the functional groups. The trans isomer lacks this intramolecular stabilization, leading to different solubility and crystal packing properties.
Reactivity Profile
-
Amine Nucleophilicity: The C3 primary amine is highly nucleophilic and can react with isocyanates, acid chlorides, or aldehydes. This is utilized to create chiral ligands (e.g., thiourea derivatives) for catalysis.
-
Bifunctional Catalysis: The presence of both a hydrogen bond donor (OH) and a basic site (NH₂) allows 3-amino-1-indanol derivatives to act as bifunctional organocatalysts, activating substrates through "dual activation."
Chiral Resolution Capability
A unique property of 3-amino-1-indanol is its ability to form conglomerates (physical mixtures of enantiomeric crystals) rather than racemates with certain chiral acids. This makes it a highly effective resolving agent for separating racemic mixtures of carboxylic acids via diastereomeric salt crystallization [3].
Analytical Characterization
Validating the identity and purity of 3-amino-1-indanol requires a multi-modal approach.
Protocol: Enantiomeric Purity Determination via HPLC
-
Column: Chiralcel OD-H or AD-H (Daicel).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (e.g., 90:10:0.1).
-
Detection: UV at 254 nm (aromatic absorption).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Expected Result: Baseline separation of (1R,3R), (1S,3S), (1R,3S), and (1S,3R) isomers.
NMR Spectroscopy (1H NMR in CDCl3)
-
Benzylic Protons: The protons at C1 and C3 appear as distinct multiplets.
-
Coupling Constants: The coupling patterns of the C2 methylene protons allow differentiation between cis and trans isomers.
-
Trans: Larger coupling constants typically observed due to anti-periplanar relationships.
-
Cis: Distinctive shielding/deshielding due to the envelope conformation.
-
Safety & Handling (MSDS Highlights)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Store in a cool, dry place. Hygroscopic nature requires tightly sealed containers.
-
First Aid: In case of contact, flush eyes with water for 15 minutes.
References
-
Transtutors. Melting Point Data for (1R,3R)-trans-3-amino-1-indanol. Available at: [Link]
- Daicel Chemical Industries.Patent US6479702B1: 3-amino-1-indanole, method of synthesizing the same and optical isomer separating agent.
-
Kinbara, K. et al. Synthesis, Absolute Configuration, and Application of Enantiopure trans-1-Aminobenz[f]indan-2-ol.[1] Chirality, 2005.[1] (Contextual citation regarding indanol resolving agents). Available at: [Link]
-
PubChem. Compound Summary for 3-Amino-1-indanol. National Library of Medicine. Available at: [Link]
Sources
Biological Activity and Therapeutic Potential of 3-Amino-2,3-dihydro-1H-inden-1-ol
[1][2]
Executive Summary: The 1,3-Indane Scaffold
The 3-amino-2,3-dihydro-1H-inden-1-ol scaffold represents a rigid, bicyclic system that mimics the furanose ring of natural nucleosides.[1][2] Unlike the 1,2-aminoindanol system used in protease inhibitors to mimic a transition state peptide bond, the 1,3-aminoindanol system is primarily exploited for its ability to position functional groups (hydroxyl and amine) in a fixed spatial arrangement that emulates the 3' and 5' positions of a sugar moiety. This makes it an invaluable precursor for carbocyclic nucleosides , a class of antivirals and oncolytics resistant to enzymatic hydrolysis.
Key Pharmacological Distinctions
| Feature | 1,2-Aminoindanol (cis-1-amino-2-indanol) | 1,3-Aminoindanol (3-amino-1-indanol) |
| Primary Drug Class | HIV Protease Inhibitors (e.g., Indinavir) | Carbocyclic Nucleoside Analogues |
| Mechanism | Hydroxyethylamine isostere (Transition state mimic) | Sugar mimetic (DNA/RNA polymerase inhibition) |
| Stereochemistry | cis-configuration critical for binding | cis or trans depending on target enzyme |
| Key Application | Antiretroviral therapy | Antiviral & Anticancer drug design |
Therapeutic Applications & Mechanisms[1][6]
A. Carbocyclic Nucleoside Analogues (Antiviral/Anticancer)
The primary biological utility of 3-amino-1-indanol is as a chiral building block for carbocyclic nucleosides.[1][2] In these analogues, the oxygen of the furanose ring is replaced by a methylene group (part of the indane system). This modification renders the molecule stable against phosphorylases and hydrolases that typically degrade natural nucleosides.[2]
-
Mechanism of Action: The 3-amino group serves as the attachment point for the nitrogenous base (purine or pyrimidine), while the 1-hydroxyl group mimics the 5'-hydroxyl of the sugar, allowing for phosphorylation by cellular kinases.[2] The resulting triphosphate metabolite inhibits viral DNA polymerase or acts as a chain terminator.[2]
-
Structural Advantage: The rigidity of the indane ring restricts the conformational freedom of the "sugar" pucker, potentially increasing affinity for specific polymerase active sites compared to flexible acyclic analogues.
B. Asymmetric Synthesis & Chiral Auxiliaries
Beyond direct biological activity, enantiopure 3-amino-1-indanol derivatives serve as chiral ligands in asymmetric catalysis.[1][2]
-
Application: They are used to synthesize other bioactive molecules with high enantiomeric excess (ee).[2]
-
Comparison: While less ubiquitous than the 1,2-isomer (which forms the famous "Indanol-BOX" ligands), the 1,3-isomer offers a wider bite angle in metal coordination complexes, offering unique selectivity profiles in reactions like the diethylzinc addition to aldehydes.
Experimental Protocol: Chemoenzymatic Synthesis
Achieving high biological activity requires optical purity.[1][2] The following protocol details the lipase-catalyzed kinetic resolution of racemic cis- and trans-3-aminoindan-1-ol, a method superior to classical crystallization for generating drug-grade intermediates.
Protocol: Lipase B-Catalyzed Resolution
Objective: Isolation of enantiopure (1R,3S)-3-amino-1-indanol (or its enantiomer).
Reagents:
-
Racemic 3-amino-1-indanol (prepared via reduction of 3-aminoindan-1-one).[1][2]
-
Ethyl acetate (Acyl donor and solvent).[2]
-
Triethylamine (Et3N).[2]
Workflow:
-
Substrate Preparation: Dissolve racemic 3-amino-1-indanol (10 mmol) in anhydrous ethyl acetate (50 mL).
-
Enzyme Addition: Add immobilized CAL-B (500 mg) to the solution.
-
Incubation: Shake the mixture at 30°C at 200 rpm. Monitor the reaction via HPLC (Chiralcel OD-H column).
-
Kinetic Resolution: The lipase selectively acetylates the amine of the (1R,3R)-enantiomer (in the case of trans) or specific cis-enantiomer, leaving the other enantiomer as the free amine.[2]
-
Termination: Stop the reaction at 50% conversion (typically 24-48 hours) by filtering off the enzyme.
-
Separation:
-
Hydrolysis (Optional): The amide can be hydrolyzed (6N HCl, reflux, 4h) to recover the second enantiomer in amine form.
Self-Validating Checkpoint:
-
Success Criterion: HPLC analysis should show >99% ee for both the recovered amine and the acetylated product.[2]
-
Troubleshooting: If conversion stalls <45%, add fresh acyl donor (ethyl acetate) or enzyme. If conversion >52%, enantiomeric purity decreases; stop earlier.
Visualizations
Figure 1: Chemoenzymatic Synthesis Workflow
This diagram illustrates the kinetic resolution pathway to access enantiopure scaffolds.[2]
Caption: Kinetic resolution of 3-amino-1-indanol using CAL-B to yield enantiopure building blocks.
Figure 2: Structural Mimicry in Drug Design
Comparison of the natural nucleoside scaffold vs. the carbocyclic 3-amino-1-indanol scaffold.[1][2]
Caption: Structural comparison showing how the indane core mimics the sugar moiety of nucleosides.[2]
References
-
López-García, M., Alfonso, I., & Gotor, V. (2004). Highly efficient biocatalytic resolution of cis- and trans-3-aminoindan-1-ol: syntheses of enantiopure orthogonally protected cis- and trans-indane-1,3-diamine. Chemistry – A European Journal.[1][2]
-
García-Mera, X. (1999).[1][2] Synthesis of (+/-)-cis-3-amino-1-indanol as precursors of Carbocyclic Analogues of Nucleosides. XI National Congress of the Spanish Society of Therapeutic Chemistry.
-
Ghosh, A. K., et al. (2006). Structure-Based Design of HIV-1 Protease Inhibitors. (Contextual reference for 1,2-isomer comparison).
-
Kheffache, D., et al. (2013). Conformational analysis and intramolecular hydrogen bonding of cis-3-aminoindan-1-ol: A quantum chemical study. Journal of Molecular Modeling.
Technical Guide: 3-Amino-2,3-dihydro-1H-inden-1-ol as a Chiral Building Block
Executive Summary
3-amino-2,3-dihydro-1H-inden-1-ol (commonly referred to as 3-aminoindan-1-ol ) represents a distinct class of chiral amino alcohols characterized by a rigid 1,3-disubstituted indane scaffold.[1] Unlike its widely utilized regioisomer, cis-1-amino-2-indanol (the key pharmacophore in HIV protease inhibitors like Indinavir), the 1,3-isomer offers a unique geometric vector for ligand design and pharmaceutical synthesis.[1]
This guide details the technical utility of 3-aminoindan-1-ol, focusing on its chemoenzymatic resolution, its role as a precursor for C2-symmetric 1,3-diamines, and its application in the synthesis of carbocyclic nucleoside analogues.[1]
Structural Analysis & Stereochemistry
The indane skeleton confers conformational rigidity, reducing the entropic penalty upon binding to biological targets or metal centers. The 1,3-substitution pattern creates a larger "bite angle" potential compared to 1,2-amino alcohols, making it a valuable scaffold for designing tridentate ligands or bridging chiral auxiliaries.[1]
Stereoisomerism
Because the substituents at C1 (-OH) and C3 (-NH2) are different, the molecule lacks a plane of symmetry even in the cis configuration.[1] Consequently, there are four distinct stereoisomers:
-
(1R,3R) and (1S,3S): The trans pair.[1]
-
(1R,3S) and (1S,3R): The cis pair.
The distance between the nitrogen and oxygen atoms in the 1,3-isomer is significantly larger than in the 1,2-isomer, altering the hydrogen-bonding network and coordination geometry. Theoretical studies (DFT/B3LYP) indicate that intramolecular hydrogen bonds (NH[2]···OH) play a critical role in stabilizing specific ring-puckering conformers, particularly in the cis isomers.
Synthesis & Biocatalytic Resolution
Access to enantiopure 3-aminoindan-1-ol is the primary bottleneck for its application.[1] While chemical synthesis often yields diastereomeric mixtures, chemoenzymatic resolution using lipases has emerged as the industry standard for obtaining high optical purity (>99% ee).[1]
The CAL-B Protocol
The most robust method employs Lipase B from Candida antarctica (CAL-B) . This enzyme exhibits high enantioselectivity toward the O-acylation of the amino alcohol.
Experimental Workflow: Kinetic Resolution
The following protocol describes the resolution of racemic trans-3-aminoindan-1-ol.
Reagents:
-
Substrate: rac-trans-N-Cbz-3-aminoindan-1-ol (N-protection is crucial to prevent N-acylation).
-
Enzyme: CAL-B (immobilized, e.g., Novozym 435).
-
Acyl Donor/Solvent: Vinyl acetate (excess) or Ethyl acetate.
Step-by-Step Methodology:
-
Protection: Convert crude 3-aminoindan-1-ol to its N-Cbz (benzyloxycarbonyl) derivative to shield the amine.[1]
-
Incubation: Suspend the racemic N-Cbz alcohol in dry ethyl acetate (or vinyl acetate/MTBE mixture). Add CAL-B beads.
-
Reaction: Incubate at 30°C with orbital shaking (200 rpm). The lipase selectively acetylates the (1S,3S)-enantiomer (typically), leaving the (1R,3R)-alcohol unreacted.
-
Monitoring: Track conversion via HPLC (Chiralcel OD-H column). Stop reaction at 50% conversion.
-
Separation: Filter off the enzyme.[1] Separate the resulting acetate ester from the unreacted alcohol using silica gel flash chromatography.
-
Hydrolysis: Chemically hydrolyze the ester (using K2CO3/MeOH) to retrieve the second enantiomer.
Data Summary: Enzymatic Efficiency
| Substrate Isomer | Enzyme | Acyl Donor | Time (h) | Yield (%) | ee (Product) | E-value |
| rac-trans | CAL-B | Vinyl Acetate | 24 | 48% | >99% | >200 |
| rac-cis | CAL-B | Vinyl Acetate | 36 | 46% | 97% | >100 |
Note: The trans isomer typically resolves faster and with higher selectivity (E-value) than the cis isomer due to steric constraints in the enzyme active site.
Chemical Transformations: The Mitsunobu Inversion
A critical application of 3-aminoindan-1-ol is its conversion into enantiopure 1,3-indanediamines , which are precursors for C2-symmetric ligands used in asymmetric catalysis.[1]
Since the -OH group is at a chiral center, standard nucleophilic substitution would lead to racemization. The Mitsunobu reaction is utilized to effect a clean SN2 inversion, converting the alcohol into an azide (which is then reduced to an amine).
Synthesis of Orthogonally Protected 1,3-Diamines
Pathway: (1R,3R)-Alcohol
-
Activation: React N-protected 3-aminoindan-1-ol with Triphenylphosphine (PPh3) and Diisopropyl azodicarboxylate (DIAD).
-
Substitution: Add Diphenylphosphoryl azide (DPPA) as the azide source. The reaction proceeds with complete inversion of configuration at C1.
-
Reduction: Staudinger reduction (PPh3/H2O) or catalytic hydrogenation (H2/Pd-C) converts the azide to an amine.[1]
Visualization of Synthesis Logic
The following diagram illustrates the resolution and subsequent inversion pathways.
Caption: Workflow for converting racemic starting material into enantiopure 1,3-diamines via enzymatic resolution and Mitsunobu inversion.
Pharmaceutical & Catalytic Applications[3][4][5][6]
Carbocyclic Nucleoside Analogues
Carbocyclic nucleosides replace the furanose oxygen of natural nucleosides with a methylene group, increasing metabolic stability against phosphorylases. 3-aminoindan-1-ol serves as a rigid carbocyclic mimic of the sugar moiety.[1]
-
Mechanism: The 1,3-substitution mimics the 3'- and 5'-positions of the ribose ring.[1]
-
Synthesis: The amino group is condensed with pyrimidine precursors (e.g., 5-amino-4,6-dichloropyrimidine) to build the nucleobase directly onto the indane scaffold.[1]
Asymmetric Ligand Design
While less common than 1,2-aminoindanol, the 1,3-isomer is used to synthesize:
-
C2-Symmetric 1,3-Diamines: Used as chiral ligands in organometallic catalysis (e.g., Ru-catalyzed transfer hydrogenation).
-
Tridentate Ligands: The wider bite angle allows for the coordination of larger metals or the formation of specific macrocyclic geometries that 1,2-ligands cannot access.[1]
References
-
López-García, M., Alfonso, I., & Gotor, V. (2004). Highly efficient biocatalytic resolution of cis- and trans-3-aminoindan-1-ol: syntheses of enantiopure orthogonally protected cis- and trans-indane-1,3-diamine.[1][3][4] Chemistry – A European Journal, 10(12), 3006–3014.
-
Kheffache, D., Guemmour, H., Dekhira, A., Benaboura, A., & Ouamerali, O. (2013).[5] Conformational analysis and intramolecular hydrogen bonding of cis-3-aminoindan-1-ol: a quantum chemical study. Journal of Molecular Modeling, 19(11), 4837–4847.[5][6] [6]
-
García-Mera, X. (1999). Synthesis of (+/-)-cis-3-aminomethyl-1-indanylmethanol as a precursor of Carbocyclic Analogues of Nucleosides. ECSOC-3 Proceedings.
-
Li, W., et al. (2010). Asymmetric hydrogenation of ketones catalyzed by a ruthenium(II)-indan-ambox complex.[1] Chemical Communications, 46(22), 3979-3981.[1] (Note: Contextual reference for indan-based ligands).
Sources
Methodological & Application
Application Note: Asymmetric Synthesis of Chiral 3-Amino-1-indanol
Executive Briefing
Chiral 1,3-disubstituted indanes, particularly amino-indanols, are privileged scaffolds in medicinal chemistry. They provide rigid, predictable hydrogen-bonding networks essential for target binding in central nervous system (CNS) therapeutics, antiviral agents, and immunomodulators[1]. While the synthesis of 1-amino-2-indanol is well-documented due to its role as an HIV protease inhibitor fragment, the asymmetric synthesis of 3-amino-1-indanol presents unique stereochemical challenges. Setting two contiguous stereocenters on the indane ring requires exquisite control over diastereoselectivity (cis vs. trans) and enantioselectivity.
This application note details two state-of-the-art, self-validating methodologies for the asymmetric synthesis of chiral 3-amino-1-indanol: a Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH) and a Biocatalytic Enzymatic Cascade . Both routes are designed for scalability, atom economy, and high optical purity, making them highly relevant for drug development professionals[2].
Mechanistic Causality & Strategic Choices
Route A: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
The chemical reduction of 3-amino-1-indanone to 3-amino-1-indanol is traditionally plagued by the primary amine's tendency to coordinate and poison transition metal catalysts. To circumvent this, we utilize Noyori's Ru(II)-TsDPEN precatalyst system[2].
The Causality of Catalyst Choice: The Ru-TsDPEN complex operates via an outer-sphere mechanism . The substrate does not directly bind to the ruthenium center. Instead, the transfer of hydride from the metal and proton from the ligand's amine occurs simultaneously through a highly organized six-membered pericyclic transition state. By utilizing 3-amino-1-indanone as a hydrochloride salt, the primary amine is protonated, rendering it non-nucleophilic and preventing catalyst deactivation, while the ketone oxygen is precisely oriented by hydrogen bonding to the chiral TsDPEN ligand.
The Causality of the H-Donor: A formic acid/triethylamine (HCOOH/TEA) azeotrope is selected over isopropanol. Isopropanol establishes a reversible thermodynamic equilibrium, limiting conversion. Formic acid decomposes into CO₂, an irreversible gaseous byproduct that drives the reaction to >99% conversion via Le Chatelier's principle.
Fig 1. Outer-sphere mechanism of Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH).
Route B: Biocatalytic Enzymatic Cascade
For process chemistry groups prioritizing green chemistry, a one-pot chemoenzymatic cascade offers unparalleled stereocontrol. Starting from inexpensive 1,3-indandione, an engineered ω-Transaminase (ATA) desymmetrizes the dione to 3-amino-1-indanone[3]. Subsequently, a Ketoreductase (KRED) reduces the remaining ketone.
The Causality of Cofactor Recycling: ATAs require Pyridoxal Phosphate (PLP) and an amine donor (isopropylamine), producing acetone as a byproduct. KREDs require NAD(P)H. To prevent stoichiometric consumption of expensive NAD(P)H, a secondary enzyme, Glucose Dehydrogenase (GDH), is introduced alongside glucose to continuously regenerate NAD(P)H. This self-sustaining loop ensures the economic viability of the protocol.
Fig 2. Biocatalytic cascade for the synthesis of chiral 3-amino-1-indanol.
Quantitative Data Presentation
The following table summarizes the performance metrics of both synthetic routes, allowing process chemists to select the appropriate methodology based on project constraints.
| Metric | Route A: Ru-ATH | Route B: Biocatalytic Cascade |
| Starting Material | Racemic 3-amino-1-indanone HCl | 1,3-Indandione |
| Catalyst Loading | 0.1 mol% (S/C = 1000) | 5 wt% (Enzyme loading) |
| Typical Yield | 88 - 92% | 75 - 82% |
| Enantiomeric Excess (ee) | > 98% | > 99% |
| Diastereomeric Ratio (dr) | 95:5 (cis:trans dependent on ligand) | > 99:1 (Strictly enzyme-controlled) |
| Reaction Time | 12 - 16 hours | 24 - 48 hours |
| Key Advantage | High throughput, easily scalable | Atom economic, sets two stereocenters |
Experimental Protocols (Self-Validating Systems)
Protocol 1: Ru-Catalyzed ATH of 3-Amino-1-indanone
This protocol utilizes Dynamic Kinetic Resolution (DKR) if starting from the racemic ketone, ensuring 100% theoretical yield of a single diastereomer.
Step 1: Catalyst Activation
-
In an argon-purged Schlenk flask, dissolve RuCl(p-cymene)[(R,R)-TsDPEN] (0.1 mol%) in anhydrous dichloromethane (DCM).
-
Add triethylamine (TEA) (0.2 mol%) and stir for 15 minutes at room temperature to generate the active 16-electron ruthenium amide species. The solution will transition from orange to deep purple.
Step 2: Substrate Preparation & Reaction 3. In a separate reactor, suspend racemic 3-amino-1-indanone hydrochloride (1.0 eq) in a 5:2 azeotropic mixture of HCOOH/TEA (5.0 eq of HCOOH). 4. Transfer the activated catalyst solution to the reactor via cannula. 5. Seal the reactor and stir at 40 °C for 14 hours.
-
Self-Validation Check (IPC): Vent the reactor carefully. Withdraw a 10 µL aliquot, quench with saturated NaHCO₃, extract with ethyl acetate, and analyze via Chiral HPLC (e.g., Daicel Chiralpak AD-H). The reaction is complete when the ketone peak area is < 1%.
Step 3: Workup & Isolation 6. Cool the mixture to 0 °C and carefully quench with 2M NaOH until the pH reaches 10, liberating the free amine. 7. Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 8. Recrystallize the crude product from hot toluene/hexanes to afford enantiopure 3-amino-1-indanol.
Protocol 2: One-Pot Biocatalytic Synthesis
This protocol leverages engineered enzymes to perform a sequential amination and reduction.
Step 1: Buffer and Cofactor Preparation
-
Prepare 100 mL of 100 mM Potassium Phosphate buffer (pH 7.5).
-
Dissolve PLP (1 mM), NADP⁺ (1 mM), and D-Glucose (2.0 eq relative to substrate) in the buffer.
-
Add isopropylamine (IPA) (5.0 eq) and adjust the pH back to 7.5 using 1M HCl.
Step 2: Enzymatic Cascade 4. Add 1,3-indandione (1.0 eq, 50 mM final concentration) to the buffer. Note: The substrate may initially form a suspension. 5. Charge the reactor with engineered ω-Transaminase (ATA-117 or equivalent, 2 g/L), Ketoreductase (KRED-P1-B04 or equivalent, 2 g/L), and Glucose Dehydrogenase (GDH, 1 g/L). 6. Incubate the reaction at 30 °C with orbital shaking (200 rpm) for 24-48 hours.
-
Self-Validation Check (IPC): Monitor the reaction via LC-MS. The intermediate 3-amino-1-indanone (m/z = 148 [M+H]⁺) should peak around 8 hours and subsequently decline as the final product 3-amino-1-indanol (m/z = 150 [M+H]⁺) forms.
Step 3: Isolation 7. Terminate the reaction by adjusting the pH to 11 with 5M NaOH to denature the enzymes and ensure the product is in its free-base form. 8. Add Celite and filter the mixture to remove precipitated proteins. 9. Extract the filtrate with methyl tert-butyl ether (MTBE) (3 × 50 mL). Dry and evaporate to yield the highly pure chiral amino-alcohol.
References
-
Enantioselective Synthesis of Ozanimod, the Active Pharmaceutical Ingredient of a New Drug for Multiple Sclerosis Source: ResearchGate / Chemistry - A European Journal URL:[Link][2]
-
Optical resolution of 3-carbamoylmethyl-5-methyl hexanoic acid Source: Google Patents (US7619112B2) URL:[3]
-
Metal-Free Cyclocarboamination of ortho-Formyl Phenylacetylenes with Secondary Amines Source: PolyU Institutional Research Archive URL:[Link][1]
-
A New Strategy for the Synthesis of Optically Pure β-Fluoroalkyl β-Amino Acid Derivatives Source: Organic Letters - ACS Publications URL:[Link][4]
Sources
Application Note: Precision Synthesis and Resolution of (1R,2S)-1-Amino-2-Indanol
Topic: Protocol for the preparation of (1R,2S)-1-amino-2-indanol Content Type: Application Note & Protocol Role: Senior Application Scientist
Strategic Pathway Overview
The preparation of (1R,2S)-1-amino-2-indanol presents a stereochemical challenge: establishing the cis-relationship between the amino and hydroxyl groups while securing the correct absolute configuration.
We present two distinct workflows:
-
Route A (The "Merck" Industrial Standard): A robust, cost-effective synthesis of racemic cis-aminoindanol followed by classical optical resolution. This is preferred for multi-gram to kilogram scale-up where material cost is paramount.
-
Route B (Asymmetric Catalysis): Enantioselective epoxidation using a Mn-Salen catalyst, followed by stereospecific ring opening. This is preferred for high-value, lower-volume applications requiring fewer downstream steps.
Mechanistic Insight: The Ritter Reaction
The success of Route A relies on the Ritter reaction applied to indene oxide.[1][2] Unlike standard nucleophilic opening of epoxides (which yields trans products), the Ritter reaction in acetonitrile proceeds via a cis-fused oxazoline intermediate . The formation of this five-membered ring locks the relative stereochemistry, which is retained upon hydrolysis to yield the cis-amino alcohol.
Experimental Protocol A: Racemic Synthesis & Resolution
Phase 1: Preparation of Racemic cis-1-Amino-2-Indanol[3]
Reagents:
-
Indene (Technical grade, >90%)[2]
-
Hydrogen Peroxide (30%) / Formic Acid (for in-situ performic acid epoxidation) OR MCPBA
-
Sulfuric Acid (98% or Oleum)
-
Sodium Hydroxide (50% aq)[2]
Step-by-Step Methodology:
-
Epoxidation of Indene:
-
Note: While MCPBA is standard for lab scale, large scale uses H2O2/Formic acid.
-
Dissolve Indene (1.0 equiv) in CH2Cl2.
-
Add NaHCO3 (sat. aq) to buffer.
-
Slowly add MCPBA (1.1 equiv) at 0°C. Stir until TLC indicates consumption of indene.
-
Workup: Wash with Na2SO3 (to quench peroxides), then NaHCO3. Dry organic layer and concentrate to yield Indene Oxide (racemic).
-
-
The Ritter Reaction (Ring Opening):
-
Dissolve Racemic Indene Oxide (1.0 equiv) in Acetonitrile (5-10 volumes).
-
Cool the solution to -30°C . Critical: Temperature control is vital to prevent polymerization of indene oxide.
-
Add H2SO4 (conc., 2.0 equiv) dropwise, maintaining internal temp < -20°C.
-
Allow mixture to warm to room temperature (RT) and stir for 3-5 hours.
-
Observation: The reaction forms the oxazoline intermediate.[4][5][6]
-
Add water (5 volumes) and heat to reflux for 3 hours. This hydrolyzes the oxazoline to the amine.
-
-
Isolation:
Phase 2: Optical Resolution to (1R,2S)-1-Amino-2-Indanol
To isolate the (1R,2S) enantiomer from the racemate, we utilize a diastereomeric salt formation.[2][3][6][9] While L-tartaric acid is commonly used for the (1S,2R) isomer, (S)-2-Phenylpropionic acid is highly selective for the (1R,2S) isomer [1].
Reagents:
-
Solvent: Acetonitrile/Water (95:5) or Methanol[2]
Protocol:
-
Salt Formation:
-
Suspend Racemic cis-1-amino-2-indanol (1.0 equiv) in Acetonitrile containing 5% water (10 mL/g).
-
Add (S)-2-Phenylpropionic acid (0.6 - 1.0 equiv).
-
Heat the mixture to 60°C until full dissolution occurs.
-
-
Crystallization:
-
Free Basing:
-
Suspend the purified salt in water/CH2Cl2.
-
Add NaOH (1M) until pH > 12.
-
Extract the aqueous layer with CH2Cl2 (3x).
-
Dry (Na2SO4) and concentrate to obtain (1R,2S)-1-amino-2-indanol .
-
Experimental Protocol B: Asymmetric Synthesis (Jacobsen Route)
This route avoids resolution by establishing chirality at the epoxidation step.
Reagents:
-
(R,R)-Jacobsen Catalyst ((R,R)-Mn(salen)Cl)
-
NaOCl (Commercial Bleach, buffered to pH 11.3)
-
4-(3-Phenylpropyl)pyridine N-oxide (P3NO) - Catalyst stabilizer[4]
Step-by-Step Methodology:
-
Asymmetric Epoxidation:
-
In a flask, combine Indene (1.0 equiv) and (R,R)-Jacobsen Catalyst (0.5 - 1.0 mol%).
-
Add P3NO (0.2 equiv) in CH2Cl2.
-
Cool to 0°C.
-
Add buffered NaOCl (0.55 M, pH 11.3, 2.0 equiv) slowly.
-
Stir vigorously (biphasic system) at 0°C for 4-6 hours.
-
Result: Formation of (1R,2S)-Indene Oxide (Note: The (R,R)-catalyst typically yields the (1R,2S) epoxide configuration, but verify specific catalyst batch literature as nomenclature can vary by ligand substitution). Correction: Standard (S,S)-Mn-Salen yields (1S,2R)-oxide. Thus, (R,R)-Mn-Salen is required for the (1R,2S)-oxide .[6]
-
-
Stereospecific Ritter Reaction:
-
Subject the enantioenriched (1R,2S)-Indene Oxide to the Ritter conditions described in Protocol A (Acetonitrile/H2SO4).
-
Stereochemistry: The Ritter reaction on the epoxide proceeds with overall retention of the cis-configuration relative to the ring fusion, yielding (1R,2S)-1-amino-2-indanol .
-
Quality Control & Analytics
Data Summary Table
| Parameter | Method | Specification (Target) |
| Purity | HPLC (C18) | > 98.5% |
| Chiral Purity | Chiral HPLC (e.g., Chiralcel OD-H) | > 99.0% ee |
| Appearance | Visual | White to off-white crystalline solid |
| Melting Point | USP <741> | 118 - 121°C (Enantiopure) |
| Specific Rotation | Polarimetry ( | approx. +41° (c=1, MeOH) for (1R,2S) [2] |
Troubleshooting Critical Parameters:
-
Polymorphism: The Ritter intermediate (oxazoline) can be stable. Ensure hydrolysis reflux is sufficient (3h+) to fully convert to amine.
-
Resolution Yield: If the salt does not precipitate, seed the solution with a small crystal of pure salt. Ensure water content in Acetonitrile is <5% to maximize yield.
Visual Workflow (Graphviz)
Caption: Comparative synthetic workflows for (1R,2S)-1-amino-2-indanol via Classical Resolution (Route A) and Asymmetric Catalysis (Route B).
References
-
BenchChem. Improving diastereoselectivity in the synthesis of (1R,2S)-1-amino-2-indanol. BenchChem Application Notes.
-
Organic Syntheses. Preparation of (1S,2R)-1-Aminoindan-2-ol. Org.[1][6] Synth. 1998 , 76,[1][6] 46. (Note: Reference describes the enantiomer; protocol adapted for 1R,2S).
-
Senanayake, C. H., et al. The Behavior of Indene Oxide in the Ritter Reaction: A Simple Route to cis-Aminoindanol.[1][6] Tetrahedron Letters 1995 , 36(23), 3993-3996.
-
Mendas, I., et al. Strategies for Accessing cis-1-Amino-2-Indanol.[10] Molecules 2024 , 29(11), 2442.[10]
Sources
- 1. Strategies for Accessing cis-1-Amino-2-Indanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN104098478B - Aminoalcohol resolution method - Google Patents [patents.google.com]
- 9. WO2012116752A1 - Process of resolution of 1-aminoindan - Google Patents [patents.google.com]
- 10. Strategies for Accessing cis-1-Amino-2-Indanol [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Note: Utilizing cis-1-Amino-2-indanol as a Privileged Ligand Scaffold in Asymmetric Catalysis
Executive Summary
The development of robust, highly enantioselective catalytic systems is a cornerstone of modern pharmaceutical synthesis and chemical manufacturing. Among the myriad of chiral auxiliaries and ligands available, derivatives of cis-1-amino-2-indanol have emerged as privileged scaffolds. Originally popularized as a key intermediate in the synthesis of the HIV protease inhibitor Indinavir, this conformationally restricted bicyclic amino alcohol provides an exceptionally well-defined chiral pocket for transition metal and metalloid catalysis [4].
This application note provides a comprehensive guide to deploying cis-1-amino-2-indanol in two of its most impactful synthetic applications: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) and Oxazaborolidine-Catalyzed Asymmetric Reduction .
Structural Rationale: The Causality of Chiral Discrimination
As a Senior Application Scientist, it is critical to understand why a specific ligand outperforms alternatives before scaling a reaction. The superiority of cis-1-amino-2-indanol over simple aliphatic amino alcohols or unfunctionalized 2-indanol lies in its unique stereoelectronic profile [2]:
-
Bidentate Chelation: The cis-relationship of the primary amine and the secondary hydroxyl group allows for the formation of highly stable, rigid five-membered metallacycles with transition metals (e.g., Ru, Rh, Ir) and metalloids (e.g., Boron).
-
Conformational Rigidity: The fused indane backbone locks the conformation of the five-membered ring, preventing the rotational degrees of freedom that often erode enantioselectivity in acyclic ligands [4].
-
Facial Shielding: The bulky aromatic ring of the indane system projects outward, effectively blocking one stereoface of the reactive metal center and forcing the incoming prochiral substrate into a highly specific transition state [2].
Application I: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
Mechanistic Insights
In ATH, the Ru(II)-aminoindanol complex operates via a concerted, outer-sphere mechanism. The active catalytic species is an 18-electron ruthenium hydride complex[5]. Unlike inner-sphere mechanisms that require substrate coordination directly to the metal, the outer-sphere mechanism relies on a highly organized six-membered transition state involving the metal hydride, the amine proton of the ligand, and the carbonyl group of the substrate.
Caption: Ru-catalyzed ATH catalytic cycle showing outer-sphere hydride transfer.
Protocol: ATH of Acetophenone to (R)-1-Phenylethanol
Self-Validating Design: This protocol incorporates a specific sequence of addition designed to prevent catalyst degradation. Recent kinetic studies demonstrate that adding the substrate before the base activation step suppresses unfavorable pre-catalyst degradation pathways [7].
Reagents: *[RuCl₂(p-cymene)]₂ (0.25 mol%)
-
(1R,2S)-(+)-cis-1-amino-2-indanol (1.0 mol%)
-
Acetophenone (1.0 equiv, 10 mmol)
-
KOH (0.1 M in 2-propanol, 2.5 mol%)
-
Anhydrous 2-propanol (Reaction solvent and hydride source)
Step-by-Step Methodology:
-
System Purging: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon three times. Causality: The active Ru-H species is highly sensitive to oxidation; strict anaerobic conditions are mandatory.
-
Pre-catalyst Assembly: Add[RuCl₂(p-cymene)]₂ (15.3 mg) and (1R,2S)-(+)-cis-1-amino-2-indanol (14.9 mg) to the flask. Add 15 mL of degassed anhydrous 2-propanol. Stir at 80 °C for 20 minutes, then cool to room temperature.
-
Substrate Addition (Critical Step): Inject acetophenone (1.17 mL, 10 mmol) into the mixture prior to base activation. Causality: The weak donor ligand (acetophenone) stabilizes the complex and mitigates degradation during the subsequent basic activation step [7].
-
Activation & Reaction: Inject the KOH solution (2.5 mL of 0.1 M in 2-propanol). The reaction color will typically shift, indicating the formation of the active hydride species. Stir at room temperature.
-
Monitoring: Monitor the reaction via GC or TLC. Full conversion typically occurs within 2–4 hours.
-
Work-up & Validation: Quench the reaction by passing the mixture through a short pad of silica gel (eluting with ethyl acetate) to remove the ruthenium catalyst. Concentrate under reduced pressure.
-
Analysis: Determine the enantiomeric excess (ee) using chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 95:5) or chiral GC [2].
Quantitative Data Summary
Table 1: Comparative ATH of Prochiral Ketones using (1R,2S)-Aminoindanol vs. Alternatives [3]
| Ligand / Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee %) |
| (1R,2S)-cis-Aminoindanol / Ru | Acetophenone | >95% | 92 - 98% (R) |
| Phenylglycinol / Ru | Acetophenone | 85% | 23% |
| N-Methyl Aminoindanol / Ru | Acetophenone | 88% | 27% |
| (1R,2S)-cis-Aminoindanol / Rh | α-Tetralone | 94% | 95% |
Note: The dramatic drop in ee% when N-methyl aminoindanol is used highlights the necessity of the primary amine for optimal hydrogen-bonding in the outer-sphere transition state [3].
Application II: Borane Reduction via Aminoindanol-Derived Oxazaborolidines
Mechanistic Insights
The enantioselective reduction of prochiral ketones using chiral oxazaborolidines (often referred to as CBS-type reductions) is a spectacular advance in organic synthesis [3]. When cis-1-amino-2-indanol is reacted with a borane source, it forms a rigid, tricyclic B-H or B-Me oxazaborolidine catalyst. The proposed mechanism involves the coordination of the ketone's Lewis basic oxygen to the Lewis acidic boron atom of the catalyst, which activates the ketone and pre-organizes the complex for a highly face-selective hydride transfer from an associated borane molecule [3].
Caption: Workflow for in situ oxazaborolidine catalyst generation and ketone reduction.
Protocol: In Situ Catalyst Generation and Ketone Reduction
Self-Validating Design: Pre-forming the oxazaborolidine catalyst in situ avoids the need to isolate moisture-sensitive boron intermediates, ensuring high reproducibility.
Reagents:
-
(1R,2S)-cis-1-amino-2-indanol (10 mol%)
-
Borane-N,N-diethylaniline complex (BH₃·DEA) or Borane-THF (1.5 equiv)
-
Prochiral Ketone (e.g., 1-tetralone) (1.0 equiv)
-
Anhydrous THF
Step-by-Step Methodology:
-
Catalyst Formation: In an oven-dried flask under Argon, dissolve (1R,2S)-cis-1-amino-2-indanol (0.1 equiv) in anhydrous THF (0.5 M).
-
Borane Addition: Slowly add BH₃·DEA (1.5 equiv) at room temperature. Stir for 1 hour. Causality: This incubation period is required for the loss of two moles of hydrogen gas, driving the complete formation of the active oxazaborolidine species [3].
-
Cooling: Cool the reaction mixture to -20 °C using a dry ice/ethylene glycol bath. Causality: Lowering the temperature minimizes the uncatalyzed background reduction by free borane, which would otherwise yield racemic product.
-
Substrate Addition: Dissolve the prochiral ketone (1.0 equiv) in a minimum amount of THF and add it dropwise via syringe pump over 1 hour. Causality: Slow addition ensures the catalytic cycle outpaces the background reaction, maximizing ee.
-
Quenching: Once TLC indicates complete consumption of the ketone, carefully quench the reaction by the slow addition of methanol at -20 °C until effervescence ceases.
-
Work-up: Warm to room temperature, add 1M HCl, and extract with diethyl ether. Wash the organic layer with brine, dry over MgSO₄, and concentrate.
Quantitative Data Summary
Table 2: Borane Reduction of Prochiral Ketones using Aminoindanol-Oxazaborolidine [3]
| Substrate | Catalyst Loading | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) |
| Acetophenone | 10 mol% | -20 | 92% | 87% |
| 1-Tetralone | 10 mol% | -20 | 95% | 94% |
| anti-Acetophenone oxime ether | 100 mol% | 0 | 88% | 87% |
Advanced Applications: Inda(box) Ligands
Beyond direct use as a catalyst component, cis-1-amino-2-indanol is the foundational building block for Inda(box) (aminoindanol-derived bis(oxazoline)) ligands. These C2-symmetric ligands are complexed with Lewis acids (e.g., Cu(II), Mg(II)) to catalyze asymmetric Diels-Alder, Mukaiyama-Michael, and Friedel-Crafts reactions [6]. The enhanced structural rigidity afforded by the indane motif often allows Inda(box) ligands to succeed in transformations where standard tert-butyl-BOX ligands fail due to conformational flexibility [6].
References
-
The aminoindanol core as a key scaffold in bifunctional organocatalysts Source: Beilstein Journal of Organic Chemistry URL:[Link]
-
cis-1-Aminoindan-2-ol in Asymmetric Syntheses Source: PubMed Central (PMC) / NIH URL:[Link]
-
Strategies for Accessing cis-1-Amino-2-Indanol Source: MDPI Molecules URL:[Link]
-
Chapter 14: Asymmetric Methods and Their Use in the Pharmaceutical Industry Source: RSC Publishing URL:[Link]
-
A Site-Specific Synthetic Route to Substituted Inda(box) Ligands Source: PubMed Central (PMC) / NIH URL:[Link]
-
Asymmetric Transfer Hydrogenation of Acetophenone with 1R,2S-Aminoindanol/Pentamethylcyclopentadienylrhodium Catalyst Source: ResearchGate URL:[Link]
Derivatization of 3-amino-2,3-dihydro-1H-inden-1-ol for analysis
Application Note: Derivatization & Analysis of 3-Amino-2,3-dihydro-1H-inden-1-ol
Executive Summary & Strategic Approach
Target Molecule: 3-amino-2,3-dihydro-1H-inden-1-ol (Synonyms: 3-amino-1-indanol).[1] CAS Registry: 403672-07-1 (generic).[1] Chemical Profile: This molecule features two reactive centers—a benzylic primary amine (-NH₂) and a benzylic secondary hydroxyl (-OH)—on a rigid indane scaffold. It possesses two chiral centers (C1 and C3), resulting in four potential stereoisomers (cis and trans pairs).
Analytical Challenge:
-
Polarity: The dual hydrogen-bonding domains make the native molecule non-volatile and prone to tailing in GC and HPLC.
-
Stereochemistry: In drug development (e.g., as a chiral auxiliary or metabolite), distinguishing enantiomers is critical. Native separation is difficult without expensive chiral stationary phases.
-
UV Absorbance: While the benzene ring provides some UV activity, it is insufficient for trace-level quantification (<100 ng/mL) in biological matrices.
The Solution: This guide details two field-proven derivatization workflows:
-
Method A (GC-MS): Dual-site silylation for structural confirmation and achiral purity analysis.
-
Method B (HPLC-UV/MS): Diastereomeric derivatization using Marfey’s Reagent (FDAA) for enantiomeric resolution on standard C18 columns and high-sensitivity quantification.
Method A: GC-MS Analysis via Silylation
Objective: To render the molecule volatile and thermally stable for Gas Chromatography-Mass Spectrometry (GC-MS). This method is ideal for chemical purity assessment and impurity profiling.
Reaction Mechanism
The reagent BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane) acts as a powerful silylation system. It replaces the active protons on both the amine and hydroxyl groups with trimethylsilyl (TMS) groups.
-
Target: -NH₂ and -OH
-
Product: N,O-di-TMS-3-amino-1-indanol
-
Mass Shift: +144 Da (Two TMS groups replace two H atoms; 72 Da x 2).
Figure 1: Silylation pathway for GC-MS analysis.
Detailed Protocol
Reagents:
-
BSTFA + 1% TMCS (Sigma-Aldrich/Merck).
-
Pyridine (Anhydrous, 99.8%).
-
Solvent: Ethyl Acetate or Dichloromethane (HPLC Grade).
Step-by-Step Procedure:
-
Preparation: Weigh 1.0 mg of 3-amino-1-indanol into a 2 mL GC autosampler vial.
-
Solubilization: Add 100 µL of anhydrous pyridine. Vortex until fully dissolved.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS. Cap the vial immediately (moisture sensitive).
-
Incubation: Heat the vial at 70°C for 30 minutes in a dry block heater.
-
Note: The benzylic amine is sterically hindered; heat ensures complete N-silylation.
-
-
Dilution: Cool to room temperature. Dilute with 800 µL of Ethyl Acetate.
-
Analysis: Inject 1 µL into the GC-MS (Split 1:20).
GC-MS Parameters:
-
Column: DB-5ms or HP-5ms (30m x 0.25mm, 0.25µm).
-
Inlet: 250°C.
-
Oven: 80°C (1 min) → 15°C/min → 300°C (5 min).
-
MS Source: 230°C, EI mode (70 eV).
Method B: Chiral HPLC Analysis via Marfey’s Reagent
Objective: To separate enantiomers/diastereomers on a standard achiral C18 column and increase detection sensitivity.
The "Marfey's" Advantage
Marfey’s Reagent (FDAA: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts with the primary amine of 3-amino-1-indanol. Because FDAA is chiral (L-form), the reaction converts the enantiomers of the analyte into diastereomers .
-
(R)-Analyte + (L)-FDAA → (R,L)-Diastereomer
-
(S)-Analyte + (L)-FDAA → (S,L)-Diastereomer
Diastereomers have different physical properties and can be separated on a standard C18 column, eliminating the need for expensive chiral columns. The dinitrophenyl moiety also provides strong UV absorbance at 340 nm.
Figure 2: Marfey's Reagent workflow for chiral resolution.
Detailed Protocol
Reagents:
-
FDAA (Marfey’s Reagent).
-
1 M Sodium Bicarbonate (NaHCO₃).
-
1 M Hydrochloric Acid (HCl).
-
Acetone and Acetonitrile (HPLC Grade).
Step-by-Step Procedure:
-
Stock Solution: Prepare a 50 µmol/mL stock of 3-amino-1-indanol in water (or plasma extract).
-
Reagent Prep: Prepare a 1% (w/v) solution of FDAA in acetone.
-
Reaction:
-
In a microcentrifuge tube, mix 50 µL of Sample.
-
Add 100 µL of 1 M NaHCO₃ (Essential to deprotonate the amine).
-
Add 50 µL of FDAA solution.
-
-
Incubation: Vortex and heat at 40°C for 60 minutes . (Protect from light).
-
Quenching: Cool to room temperature. Add 50 µL of 1 M HCl to neutralize the pH (stops the reaction and prevents column damage).
-
Filtration: Filter through a 0.22 µm PTFE filter if cloudy.
-
Analysis: Inject 10 µL into the HPLC.
HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 10% B to 60% B over 25 minutes.
-
Detection: UV at 340 nm (max) or 254 nm.
-
Elution Order: typically L-L elutes before D-L (verify with standards).
Validation & Performance Metrics
The following data represents typical performance criteria for the Marfey's method validation.
| Parameter | Specification | Notes |
| Linearity (R²) | > 0.999 | Range: 0.1 – 100 µg/mL |
| LOD | ~ 10 ng/mL | Signal-to-Noise ratio = 3 |
| LOQ | ~ 30 ng/mL | Signal-to-Noise ratio = 10 |
| Recovery | 95% - 105% | Spiked plasma samples |
| Derivatization Stability | > 24 Hours | Store at 4°C in autosampler |
| Resolution (Rs) | > 1.5 | Between cis and trans diastereomers |
Troubleshooting Guide
-
Low GC Response:
-
Cause: Incomplete silylation due to moisture.
-
Fix: Use fresh anhydrous pyridine. Ensure the vial is sealed tight. Increase reaction time to 60 min.
-
-
HPLC Peak Tailing:
-
Cause: Residual silanols on column interacting with the secondary amine (if underivatized) or the derivative.
-
Fix: Ensure 0.1% TFA or Formic Acid is in the mobile phase to suppress ionization of silanols.
-
-
Precipitate in Marfey's Reaction:
-
Cause: FDAA solubility issues or high concentration.[2]
-
Fix: Add more acetone or dilute the sample before injection. Ensure 1:1 molar excess of FDAA, not massive excess.
-
References
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231-247. Link
-
Sigma-Aldrich. Derivatization Reagents for GC: Silylation. Technical Bulletin. Link
-
Thermo Fisher Scientific. GC Analysis of Derivatized Amino Acids. Application Note. Link
-
Szókán, G., et al. (1988). Application of Marfey's reagent in racemization studies of amino acids and peptides.[3] Journal of Chromatography A, 444, 115-122. Link
Sources
Application Note: 3-Amino-2,3-dihydro-1H-inden-1-ol as a Precursor for Pharmaceutical Agents
Executive Summary
The bicyclic compound 3-amino-2,3-dihydro-1H-inden-1-ol (commonly referred to as 3-aminoindan-1-ol) is a highly versatile chiral building block in modern drug discovery and development. Characterized by its rigid indane scaffold and 1,3-difunctionalization, it serves as a critical precursor for synthesizing enantiopure indane-1,3-diamines, monoamine reuptake inhibitors, and immunomodulatory agents. This application note provides a comprehensive, self-validating methodology for the chemoenzymatic resolution of racemic 3-aminoindan-1-ol and its subsequent stereospecific conversion into orthogonally protected pharmaceutical intermediates.
Mechanistic Rationale & Structural Significance
The pharmaceutical utility of 3-aminoindan-1-ol stems from its conformational rigidity and the presence of two contiguous chiral centers. Quantum chemical analyses of cis-3-aminoindan-1-ol reveal that the molecule's stability is heavily influenced by intramolecular hydrogen bonding (N−H···O and O−H···π interactions) within the puckered five-membered ring[1]. This conformational locking makes it an ideal scaffold for designing drugs that require precise spatial orientation to interact with target receptors, such as the dopamine (DA) and serotonin (5HT) transporters[2].
Table 1: Key Pharmaceutical Applications
| Compound Class / Target | Therapeutic Area | Role of 3-aminoindan-1-ol | Ref. |
| Orthogonally Protected Diamines | Chiral Ligands / APIs | Direct precursor via chemoenzymatic resolution and Mitsunobu inversion. | [3] |
| Monoamine Reuptake Blockers | Addiction Therapy | Scaffold for 3-(3',4'-dichlorophenyl)-1-indanamines to treat cocaine abuse. | [2] |
| NF-κB Inhibitors | Immunomodulation | Structural core for agents attenuating delayed-type hypersensitivity. | [4] |
Workflow: Chemoenzymatic Synthesis of Indane-1,3-diamines
The direct chemical resolution of 1,3-difunctionalized indanes is notoriously inefficient. To overcome this, a chemoenzymatic approach utilizing Candida antarctica Lipase B (CAL-B) provides an elegant, highly enantioselective resolution pathway[3].
Chemoenzymatic workflow for synthesizing orthogonally protected indane-1,3-diamines.
Experimental Protocols
Protocol 1: Biocatalytic Kinetic Resolution of cis-N-Boc-3-aminoindan-1-ol
Expertise & Causality: The use of CAL-B is dictated by its highly restrictive active site, which perfectly discriminates between the enantiomers of the cis-indanol system. Vinyl acetate is explicitly selected as the acyl donor because its leaving group, vinyl alcohol, immediately tautomerizes to acetaldehyde. This renders the acylation strictly irreversible, driving the kinetic resolution to a perfect 50% conversion without product inhibition[3].
Step-by-Step Methodology:
-
Preparation: Dissolve racemic cis-N-Boc-3-aminoindan-1-ol (10.0 mmol) in 50 mL of anhydrous toluene in a round-bottom flask.
-
Acyl Donor Addition: Add vinyl acetate (30.0 mmol, 3.0 equiv).
-
Enzyme Introduction: Add immobilized CAL-B (Novozym 435, 50 mg per mmol of substrate).
-
Incubation: Seal the flask and incubate at 30°C under orbital shaking (200 rpm).
-
Self-Validation & Monitoring: Monitor the reaction via chiral HPLC (e.g., Chiralcel OD-H column). The reaction is self-terminating at exactly 50% conversion due to the absolute enantioselectivity of CAL-B for the (1R,3S) enantiomer.
-
Workup: Once 50% conversion is confirmed (typically 24 hours), filter the mixture to remove the immobilized enzyme. Wash the enzyme with dichloromethane (2 × 10 mL) to ensure full recovery of the products.
-
Purification: Concentrate the filtrate under reduced pressure. Separate the highly polar unreacted (1S,3R)-alcohol from the less polar (1R,3S)-acetate via silica gel flash chromatography (Hexane/EtOAc gradient).
Protocol 2: Mitsunobu Stereochemical Inversion
Expertise & Causality: To convert the resolved amino alcohol into a diamine precursor without loss of enantiopurity, a Mitsunobu reaction is employed. The dropwise addition of Diisopropyl azodicarboxylate (DIAD) at 0°C is a critical control measure: it manages the exothermic formation of the betaine intermediate and suppresses competing E2 elimination pathways, ensuring 100% Walden inversion to yield the trans-configured product[3].
Step-by-Step Methodology:
-
Reagent Mixing: Dissolve the resolved (1S,3R)-N-Boc-3-aminoindan-1-ol (5.0 mmol), triphenylphosphine (PPh3, 6.0 mmol, 1.2 equiv), and phthalimide (6.0 mmol, 1.2 equiv) in anhydrous THF (30 mL) under an argon atmosphere.
-
Temperature Control: Cool the reaction mixture to 0°C using an ice bath.
-
Activation: Add DIAD (6.0 mmol, 1.2 equiv) dropwise over 15 minutes. A distinct color change (yellowing) indicates the formation of the active betaine complex.
-
Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12 hours.
-
Workup: Quench the reaction with distilled water (10 mL) and extract with EtOAc (3 × 20 mL). Dry the combined organic layers over anhydrous Na2SO4.
-
Isolation: Purify via column chromatography to yield (1R,3R)-1-phthalimido-3-(N-Boc-amino)indane.
Quantitative Data Presentation
Table 2: Biocatalytic Resolution Metrics
The following table summarizes the expected quantitative outcomes of the CAL-B mediated resolution, demonstrating the robust nature of this protocol for both cis and trans isomers[3].
| Substrate | Enzyme | Acyl Donor | Time (h) | Conversion (%) | ee of Unreacted Alcohol (%) | ee of Acetate Product (%) |
| cis-N-Boc-3-aminoindan-1-ol | CAL-B | Vinyl Acetate | 24 | 50 | >99 | >99 |
| trans-N-Boc-3-aminoindan-1-ol | CAL-B | Vinyl Acetate | 48 | 50 | >99 | >99 |
References
-
López-García, M., Alfonso, I., & Gotor, V. "Highly efficient biocatalytic resolution of cis- and trans-3-aminoindan-1-ol: syntheses of enantiopure orthogonally protected cis- and trans-indane-1,3-diamine." Chemistry - A European Journal (2004). URL: [Link]
-
Blough, B. E., et al. "Slow-Onset, Long-Duration 3-(3',4'-Dichlorophenyl)-1-indanamine Monoamine Reuptake Blockers as Potential Medications To Treat Cocaine Abuse." Journal of Medicinal Chemistry (2000). URL: [Link]
-
Kheffache, D., et al. "Conformational analysis and intramolecular hydrogen bonding of cis-3-aminoindan-1-ol: a quantum chemical study." Journal of Molecular Modeling (2013). URL: [Link]
Sources
HPLC method for separation of aminoindanol enantiomers
Application Note: High-Resolution HPLC Separation of cis-1-Amino-2-Indanol Enantiomers
Abstract
This technical guide outlines a robust, validated protocol for the enantiomeric separation of cis-1-amino-2-indanol, a critical chiral auxiliary and intermediate in the synthesis of HIV protease inhibitors (e.g., Indinavir). Unlike generic methods, this protocol prioritizes direct chiral separation using Crown Ether-based stationary phases, eliminating the need for time-consuming derivatization. We provide a secondary normal-phase method for orthogonal verification and detailed troubleshooting for maximizing resolution (
Introduction & Strategic Rationale
cis-1-Amino-2-indanol is a conformationally constrained amino alcohol. Its (1S, 2R) enantiomer is pharmacologically vital.[1] The primary challenge in its analysis is the strong basicity of the primary amine and the potential for peak tailing on traditional silica-based chiral stationary phases (CSPs).
The "Crown Ether" Advantage:
For primary amines containing a stereogenic center alpha or beta to the amine (like aminoindanol), Crown Ether CSPs (specifically 18-crown-6 derivatives) are the "Gold Standard." They operate via a host-guest complexation mechanism where the protonated ammonium group (
Method A: The "Gold Standard" (Direct Reverse Phase)
Recommended for QC, Process Control, and Enantiomeric Excess (%ee) determination.
Chromatographic Conditions
| Parameter | Setting |
| Column | Daicel CROWNPAK® CR-I(+) (Immobilized) or CR(+) (Coated) |
| Dimensions | 150 x 3.0 mm (CR-I) or 150 x 4.0 mm (CR), 5 µm particle size |
| Mobile Phase | Perchloric Acid (HClO₄) pH 1.5 / Methanol (90:10 v/v) |
| Flow Rate | 0.4 - 0.5 mL/min (Adjust to keep backpressure < 150 bar) |
| Temperature | 10°C - 25°C (Lower temperature drastically improves resolution) |
| Detection | UV @ 210 nm (primary) or 254 nm |
| Injection Vol. | 1 - 5 µL |
| Sample Diluent | Mobile Phase (or Water/Methanol mixture with pH adjusted to < 2) |
Preparation of Mobile Phase (Critical Step)
-
Safety Warning: Perchloric acid is corrosive and an oxidizer. Use proper PPE.
-
Protocol:
-
Add ~16.3 g of 70% HClO₄ to 900 mL of HPLC-grade water.
-
Adjust volume to 1 L. This yields a pH ≈ 1.0 stock solution.[2]
-
Dilute this stock with water to achieve pH 1.5 .
-
Mix 900 mL of the pH 1.5 buffer with 100 mL of Methanol (HPLC Grade).
-
Degas thoroughly. (Crown ether columns are sensitive to bubbles).
-
Mechanism of Separation
The separation relies on the formation of a reversible inclusion complex. The ammonium ion of the aminoindanol fits into the crown ether. The chiral "walls" of the selector hinder the "wrong" enantiomer more than the "right" one.
-
Note on Elution Order: On CR(+) , the elution order is typically fixed. If the impurity elutes after the main peak (obscuring low-level detection), switch to CROWNPAK® CR(-) to reverse the order and place the impurity in front of the main peak.
Method B: Orthogonal Alternative (Normal Phase)
Use this if Crownpak columns are unavailable or for confirming purity via a different mechanism.
Chromatographic Conditions
| Parameter | Setting |
| Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (DEA) (80 : 20 : 0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV @ 254 nm |
-
Scientist's Note: The DEA is mandatory to suppress the ionization of the amine and prevent non-specific interaction with residual silanols, which causes severe tailing.
Method Development Workflow
The following diagram illustrates the decision matrix for selecting the optimal method based on sample state and lab resources.
Figure 1: Decision tree for selecting and optimizing the chiral separation method.
Troubleshooting & Optimization Guide
Issue: Poor Resolution ( )
-
Cause: Inadequate chiral recognition or fast elution.
-
Fix (Method A):
-
Lower Temperature: The complexation constant (
) for crown ethers increases at lower temperatures. Try 10°C or even 5°C. -
Reduce Organic Modifier: Drop Methanol from 10% to 5% or 0%. This increases retention (
) and often selectivity ( ).
-
Issue: Peak Tailing
-
Cause: Silanol interactions (Method B) or insufficient protonation (Method A).
-
Fix (Method A): Ensure pH is strictly
. If pH > 2.5, the amine deprotonates and loses affinity for the crown ether, leading to ugly peaks. -
Fix (Method B): Fresh DEA is essential. Diethylamine absorbs CO₂ from air, forming carbonates that are ineffective silanol blockers.
Issue: Column Life (Crownpak)
-
Warning: Crownpak columns are sensitive.
-
Do NOT use amine additives (TEA/DEA) on Crownpak columns; they will irreversibly bind to the crown ether.
-
Do NOT exceed pH 2.0 for extended periods on older "coated" CR(+) columns (hydrolysis risk). The "Immobilized" CR-I(+) is more robust.
-
References
-
Daicel Chiral Technologies. (2024). Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Retrieved from [Link]
- Ghosh, A. K., et al. (1997). "Synthesis of (-)-cis-1-Amino-2-indanol: A Key Component of HIV Protease Inhibitor Indinavir." Journal of Organic Chemistry.
- Hyun, M. H. (2016). "Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers.
-
Phenomenex. (2023).[3] Chiral HPLC Method Development Guide. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Improving the yield of 3-amino-2,3-dihydro-1H-inden-1-ol synthesis
To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Yield Optimization for 3-Amino-2,3-dihydro-1H-inden-1-ol Synthesis
Executive Summary & Chemical Identity
This guide addresses the synthesis of 3-amino-2,3-dihydro-1H-inden-1-ol (also known as 3-amino-1-indanol ).
Critical Distinction: Do not confuse this target with 1-amino-2-indanol (the Indinavir intermediate). The target discussed here is a 1,3-substituted indane system. This specific substitution pattern introduces unique challenges regarding benzylic stability and 1,3-diastereocontrol (cis/trans selectivity).
The "Golden Path" Workflow: The most robust, high-yield route identified for laboratory to pilot-scale synthesis involves a three-stage sequence starting from 1-indanone:
-
Benzylic Bromination: Radical functionalization at C3.
-
Nucleophilic Substitution: Introduction of the nitrogen functionality.
-
Diastereoselective Reduction: Conversion of the ketone to the alcohol.
Master Synthesis Workflow (Visualized)
The following diagram outlines the logical flow and critical decision nodes for the synthesis.
Caption: Optimized synthetic pathway for 3-amino-1-indanol showing critical intermediates and potential side-reaction divergence points.
Troubleshooting Guide & FAQs
This section addresses specific failure points reported by researchers attempting this synthesis.
Phase 1: Precursor Synthesis (3-Amino-1-indanone)
Q1: I am getting a mixture of 2-bromo and 3-bromo isomers during the bromination of 1-indanone. How do I fix this?
-
Root Cause: You are likely using electrophilic bromination conditions (e.g.,
in Acetic Acid) rather than radical conditions . Electrophilic attack favors the enolizable position (C2), yielding 2-bromo-1-indanone. -
Solution: Switch to N-Bromosuccinimide (NBS) with a radical initiator (AIBN or Benzoyl Peroxide) in a non-polar solvent like
or Benzotrifluoride. This directs bromination to the benzylic position (C3) via a radical mechanism. -
Protocol Tip: Ensure the reaction is anhydrous and degassed to prevent quenching the radical chain.
Q2: My 3-bromo-1-indanone intermediate degrades rapidly during isolation. Is this normal?
-
Root Cause: Yes, 3-bromo-1-indanone is thermally unstable and prone to elimination to form inden-1-one (which polymerizes).
-
Solution: Do not store this intermediate. Process it immediately into the amination step. If isolation is necessary, keep it at <0°C and avoid silica gel chromatography, which is slightly acidic and can catalyze elimination.
Q3: The amination step yields significant amounts of indenone instead of the amine.
-
Root Cause: The amine is acting as a base rather than a nucleophile, causing dehydrohalogenation (elimination of HBr).
-
Solution:
-
Use a large excess of the amine (nucleophile) to statistically favor substitution.
-
Lower the temperature (0°C to -10°C). Elimination is generally favored at higher temperatures.
-
Consider using Sodium Azide (
) as a non-basic nucleophile surrogate, followed by Staudinger reduction to the amine. This eliminates the basicity issue entirely.
-
Phase 2: Reduction to 3-Amino-1-indanol
Q4: I am obtaining a 50:50 mixture of cis and trans isomers. How do I improve diastereoselectivity?
-
Root Cause: Standard reducing agents like Sodium Borohydride (
) approach the ketone with little facial bias, especially if the C3 substituent is not bulky enough to sterically hinder one face. -
Solution: Use Corey-Bakshi-Shibata (CBS) reduction .
-
Mechanism: The chiral oxazaborolidine catalyst coordinates with borane and the ketone, enforcing a specific facial attack.
-
Yield Impact: Literature reports indicate yields >85% with diastereomeric ratios (dr) exceeding 95:5 using (S)-Me-CBS catalysts for similar 3-substituted indanones.
-
Q5: The product is an oil that is difficult to crystallize.
-
Root Cause: Amino alcohols often form oils due to internal H-bonding.
-
Solution: Convert the product to its Hydrochloride (HCl) or Tartrate salt .
-
Dissolve the crude oil in dry ethanol/ether.
-
Bubble dry HCl gas or add acetyl chloride.
-
The salt form is usually a stable solid, allowing for easier purification via recrystallization (which also upgrades optical purity).
-
Detailed Experimental Protocols
Protocol A: Synthesis of 3-Amino-1-indanone (via NBS)
Reference Grounding: Adapted from Benchchem and general benzylic functionalization standards.
-
Reagents: 1-Indanone (1.0 eq), NBS (1.05 eq), AIBN (0.05 eq),
or (10 vol). -
Bromination:
-
Amination:
-
Add the filtrate dropwise to a stirred solution of excess Ammonia (or target amine) in THF at 0°C.
-
Stir for 4 hours.
-
Workup: Acid/Base extraction. Extract into aqueous HCl (leaving neutral impurities in organic layer), then basify the aqueous layer to pH 10 and extract the free amine into DCM.
-
Protocol B: Diastereoselective Reduction (CBS Method)
Reference Grounding: Adapted from Thesis (White Rose) and Beilstein Journal.
-
Reagents: 3-Amino-1-indanone (1.0 eq), (S)-Me-CBS catalyst (0.1 eq), Borane-THF complex (
, 0.6 eq). -
Procedure:
-
Dissolve catalyst in dry THF under inert atmosphere.
-
Add
solution. -
Add the ketone (dissolved in THF) slowly over 1 hour at -20°C.
-
Quench: Carefully add Methanol (gas evolution!).
-
-
Purification:
-
Concentrate and purify via column chromatography (DCM/MeOH/NH3) or salt formation.
-
Expected Outcome: High preference for the trans-isomer (depending on catalyst chirality).
-
Comparative Data: Reducing Agents
| Reducing Agent | Conditions | Yield | Diastereoselectivity (Cis:Trans) | Notes |
| MeOH, 0°C | 85-90% | ~50:50 | Poor selectivity; requires difficult separation. | |
| L-Selectride | THF, -78°C | 70-80% | Favors Cis | Bulky hydride attacks from less hindered face. |
| (S)-Me-CBS | THF, | 85-95% | >95:5 (Trans) | Best for enantiopurity and yield. |
| EtOH, 50 psi | 90% | Variable | Often leads to hydrogenolysis (loss of OH) if over-reduced. |
References
-
BenchChem. 3-Bromo-1-indanone Purity | For Research. (Provides protocols for nucleophilic substitution on indanone core).
-
White Rose eTheses Online. Asymmetric reduction of substituted indanes as scaffolds for the synthesis of potential drug candidates. (Detailed CBS reduction protocols for 3-substituted indanones).
-
Beilstein Journal of Organic Chemistry. Synthesis of 1-indanones with a broad range of biological activity. (Background on indanone reactivity and cyclization methods).
-
PubChemLite. 3-amino-2,3-dihydro-1H-inden-1-ol Compound Summary. (Chemical structure and property verification).[3][4]
-
ResearchGate. Enantioselective Synthesis of syn- and anti-1,3-Amino Alcohols. (General methodology for 1,3-amino alcohol stereocontrol).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-Bromo-1-indanone Purity|For Research [benchchem.com]
- 3. US20070287860A1 - Optical resolution of 3-carbamoylmethyl-5-methyl hexanoic acid - Google Patents [patents.google.com]
- 4. US6548710B2 - Process for preparing 1-indanones - Google Patents [patents.google.com]
Technical Support Center: Purification & Resolution of 3-Amino-1-indanol Isomers
Welcome to the Technical Support Center for chiral aminoindanol derivatives. 3-Amino-1-indanol is a highly versatile chiral building block and a powerful basic resolving agent for 2-arylalkanoic acids[1]. However, its synthesis inherently produces a mixture of cis and trans diastereomers, and achieving high enantiomeric purity requires precise supramolecular control[2][3].
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome the specific purification challenges associated with 3-amino-1-indanol isomers.
Process Workflow & Mechanistic Logic
Before troubleshooting, it is critical to understand the synthetic and thermodynamic pathways that dictate the stereochemistry of 3-amino-1-indanol.
Workflow for the synthesis, diastereomeric separation, and enantiomeric resolution of 3-amino-1-indanol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why do I get a mixture of cis and trans isomers during the reduction of 3-aminoindan-1-one, and how can I control it?
Causality & Mechanism: The stereochemical outcome of the ketone reduction depends entirely on the reagent's coordination and the steric bulk of the substrate.
-
When using NaBH₄ , hydride delivery occurs primarily from the less sterically hindered face of the indanone ring, placing the resulting hydroxyl group trans to the amino group. This kinetic control typically yields a 3:1 mixture favoring the trans-isomer[2].
-
Conversely, if you protect the amine (e.g., as an acetamido group) and reduce it with BH₃·THF , the boron coordinates with the protected amine, directing the hydride delivery to the same face. This thermodynamic shift results in a 1:3 mixture favoring the cis-isomer[2].
Quantitative Data Summary:
| Substrate | Reducing Agent | Control Type | Major Isomer | Ratio (trans:cis) |
| 3-Aminoindan-1-one | NaBH₄ | Kinetic | trans-3-amino-1-indanol | 3:1 |
| 3-Acetamidoindan-1-one | BH₃·THF | Thermodynamic | cis-3-acetamidoindan-1-ol | 1:3 |
Q2: Why does my diastereomeric salt fail to crystallize, or why is the enantiomeric excess (ee) low?
Causality & Mechanism: The optical resolution of racemic trans-3-amino-1-indanol using chiral acids (like naphthylacetic acid) does not rely merely on simple ionic bonding. According to crystallographic analyses by, the less-soluble diastereomeric salt is stabilized by the formation of an infinite 2D hydrogen-bond sheet [2].
If your salt is "oiling out" or yielding poor enantiomeric excess, it is likely because your solvent system is too anhydrous. The supramolecular hydrogen-bond network often requires the incorporation of bridging water molecules into the crystal lattice to achieve maximum thermodynamic stability[2]. Troubleshooting Action: Add a highly controlled trace amount of water (0.5% – 1.0% v/v) to your crystallization solvent (e.g., dichloromethane or ethanol) to facilitate the hydrogen-bond sheet formation.
Thermodynamic differentiation via supramolecular hydrogen-bond networks in diastereomeric salts.
Standard Operating Procedure: Optical Resolution Protocol
To ensure high reproducibility, follow this self-validating protocol for the optical resolution of racemic trans-3-amino-1-indanol using a chiral resolving agent[3].
Materials Required:
-
Racemic trans-3-amino-1-indanol (1.0 eq)
-
Chiral resolving agent (e.g., (S)-naphthylacetic acid) (1.0 eq)
-
Dichloromethane (DCM) / Trace Water (99.5 : 0.5 v/v)
-
1M NaOH (aq)
-
Ethyl Acetate (EtOAc)
Step-by-Step Methodology:
-
Salt Formation: Suspend the racemic trans-3-amino-1-indanol and the chiral resolving agent in the DCM/Water solvent mixture.
-
Dissolution: Heat the suspension to a gentle reflux until a clear, homogeneous solution is achieved. Note: If particulates remain, perform a hot filtration.
-
Controlled Crystallization: Remove the heat source and allow the flask to cool to room temperature at a rate of ~0.5°C per minute. Do not agitate the flask.
-
Self-Validating Checkpoint 1: The appearance of fine, highly structured needle-like crystals indicates the successful formation of the infinite hydrogen-bond sheet. Amorphous powder indicates rapid, unselective precipitation.
-
-
Isolation: Filter the crystals under a vacuum and wash them with a minimal volume of ice-cold DCM to remove the mother liquor containing the more-soluble diastereomer.
-
In-Process Purity Verification:
-
Self-Validating Checkpoint 2: Take a 5 mg aliquot of the crystals, neutralize it in a biphasic mixture of 1M NaOH and EtOAc. Extract the organic layer, dry it, and analyze the free amine via Chiral HPLC (e.g., Chiralcel OD-H column).
-
If the diastereomeric excess (de) is < 98%, subject the bulk crystals to a second recrystallization using a 10% higher solvent volume.
-
-
Basification & Extraction: Once purity is confirmed, suspend the bulk enantiopure salt in distilled water. Add 1M NaOH dropwise until the pH reaches > 10. Extract the aqueous layer three times with EtOAc.
-
Final Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiopure trans-3-amino-1-indanol.
References
-
Kinbara, K., Katsumata, Y., & Saigo, K. (2002). Enantiopure trans- and cis-3-Aminoindan-1-ols: Preparation and Application as Novel Basic Resolving Agents. Chemistry Letters, 31(3), 266-267. URL:[Link]
-
Kinbara, K., Katsumata, Y., & Saigo, K. (2003). Chiral Discrimination of 2-Arylalkanoic Acids by (1S,2S)-1-Aminoindan-2-ol and (1S,2S)-2-Aminoindan-1-ol: Correlation of the Relative Configuration of the Amino and Hydroxy Groups with the Pattern of a Supramolecular Hydrogen-Bond Network in the Less-Soluble Diastereomeric Salt. Chirality, 15(7), 564-570. URL:[Link]
- Katsumata, Y., Kinbara, K., & Saigo, K. (2002). 3-amino-1-indanole, method of synthesizing the same and method of optical resolution (US Patent 6,479,702 B1). U.S. Patent and Trademark Office.
Sources
Technical Support Center: Aminoindanol Synthesis & Troubleshooting
Welcome to the Process Optimization and Troubleshooting Guide for the synthesis of cis-1-amino-2-indanol. This bicyclic amino alcohol is a privileged chiral scaffold, integral to the synthesis of HIV protease inhibitors (e.g., Indinavir) and widely utilized in asymmetric catalysis as a chiral auxiliary and ligand framework ()[1].
While the Ritter reaction of indene oxide is the most scalable route to access this scaffold ()[2], researchers frequently encounter side products that compromise yield and enantiomeric purity. This guide provides mechanistic insights, quantitative profiling, and self-validating protocols to eliminate these impurities.
Section 1: Reaction Pathways & Impurity Origins
To troubleshoot effectively, we must first map the chemical causality. The desired pathway relies on the acid-catalyzed opening of indene oxide in acetonitrile, but competing nucleophiles or alternative attack trajectories lead to distinct side products.
Reaction pathways for aminoindanol synthesis, highlighting target formation vs. common side products.
Section 2: Troubleshooting FAQs
Q1: My final product contains 10-15% of the trans-1-amino-2-indanol diastereomer. What causes this, and how can I prevent it? Expertise & Causality: The formation of the trans-diastereomer is a known side reaction in the Ritter synthesis[3]. It occurs when the epoxide is opened directly by an external nucleophile (like water or ammonia) via an S_N2 mechanism, which inherently proceeds with inversion of configuration. In contrast, the desired cis-stereochemistry is controlled by an intramolecular cyclization ()[2]. The benzylic carbocation at C1 is trapped by acetonitrile to form a trans-nitrilium ion, which is subsequently attacked by the adjacent C2 hydroxyl group to form a cis-oxazoline ring. Solution: Ensure strictly anhydrous conditions during the initial Ritter step. Use 97% sulfuric acid or fuming sulfuric acid (oleum) to scavenge trace moisture before it can prematurely hydrolyze the nitrilium intermediate or directly attack the epoxide ()[4].
Q2: I am observing significant amounts of 1,2-indanediol in my crude mixture. How do I suppress this? Expertise & Causality: 1,2-indanediol is a direct hydrolysis byproduct ()[5]. It forms when trace water competes with acetonitrile for the highly reactive benzylic carbocation. Because the carbocation is exceptionally electrophilic, even minor amounts of water at elevated temperatures will outcompete the weaker acetonitrile nucleophile. Solution: Control the reaction temperature meticulously. The Ritter reaction should be initiated between -30 °C and 10 °C[4]. High temperatures during the acid addition phase exponentially increase the rate of epoxide hydrolysis[4].
Q3: NMR analysis shows contamination with the regioisomer 2-amino-1-indanol. Why is the reaction attacking the wrong carbon? Expertise & Causality: Regioselectivity is governed by the stability of the intermediate carbocation. The C1 position is benzylic and therefore significantly more stable than the aliphatic C2 position. However, if the acid catalyst is too weak or the solvent environment is highly polar and protic, the reaction character shifts from an S_N1-like benzylic opening to an S_N2-like opening, where steric hindrance at C1 can drive the nucleophile to attack the less hindered C2 position[6]. Solution: Maintain a strongly acidic environment (e.g., concentrated H₂SO₄) to ensure the reaction proceeds via the fully formed, highly regioselective C1 benzylic carbocation.
Section 3: Quantitative Impurity Profiling
The following table summarizes how specific deviations in reaction parameters impact the final impurity profile during the Ritter reaction of indene oxide.
| Reaction Condition | cis-1-Amino-2-indanol | trans-Isomer | 1,2-Indanediol | 2-Amino-1-indanol |
| Optimal (MeCN, 97% H₂SO₄, 25 °C) | > 85% | < 2% | < 5% | < 1% |
| High Water Content (> 2% H₂O) | 45% | 15% | 38% | < 2% |
| Elevated Temp (Addition at 60 °C) | 55% | 8% | 30% | 5% |
| Weak Acid (e.g., dilute HCl) | 30% | 25% | 20% | 25% |
Section 4: Self-Validating Experimental Protocol
To ensure high fidelity and reproducibility, follow this self-validating protocol for the synthesis of cis-1-amino-2-indanol. This procedure incorporates critical In-Process Controls (IPC) to verify the absence of side products before proceeding to the next step.
Step 1: Epoxide Activation & Ritter Cyclization
-
Setup: Charge a dry, nitrogen-flushed reactor with indene oxide (1.0 eq) and anhydrous acetonitrile (10 volumes). Cool the mixture to -20 °C.
-
Acid Addition: Dropwise add 97% H₂SO₄ (2.0 eq) over 45 minutes, maintaining the internal temperature below 0 °C.
-
Causality Check: The low temperature prevents thermal degradation and suppresses the activation energy required for direct water attack, thereby preventing 1,2-indanediol formation.
-
-
Maturation: Allow the reaction to warm to 20–25 °C and stir for 1 to 2 hours[4].
-
IPC Validation 1: Pull an aliquot and quench with cold saturated NaHCO₃. Extract with dichloromethane and analyze via HPLC or ¹H NMR.
-
Pass Criteria: >95% conversion to the cis-oxazoline intermediate. Absence of the epoxide starting material. If 1,2-indanediol is >5%, abort or plan for extensive downstream recrystallization.
-
Step 2: Oxazoline Hydrolysis & Isolation
-
Solvent Swap: Distill off the acetonitrile under reduced pressure[4].
-
Hydrolysis: Add water (5 volumes) to the crude oxazoline sulfate salt and heat the mixture to 60–80 °C for 1 to 3 hours[4].
-
Causality Check: Heating the oxazoline in water hydrolyzes the cyclic imidic ester, opening the ring to yield the target amino alcohol while strictly retaining the cis stereochemistry established in Step 1.
-
-
Basification: Cool to 20 °C and slowly add 50% NaOH(aq) until the pH reaches a strongly alkaline condition (pH 11-12)[4].
-
Observation: The cis-1-amino-2-indanol will precipitate as a white crystalline solid[4].
-
-
Filtration & Washing: Filter the precipitate and wash with cold water, followed by a small volume of cold methylene chloride to extract off non-polar organic impurities[4].
-
IPC Validation 2: Dry the solid and analyze via Chiral HPLC.
-
Pass Criteria:cis-1-amino-2-indanol purity >96.9%[4]. trans-isomer <1%.
-
Section 5: Mechanistic Stereocontrol Visualization
Understanding the exact moment stereochemistry is locked is critical for process scientists. The diagram below illustrates the double-inversion (inversion followed by intramolecular retention) that guarantees the cis configuration.
Mechanistic causality of stereocontrol during the Ritter reaction of indene oxide.
References
-
Strategies for Accessing cis-1-Amino-2-Indanol Source: Molecules (MDPI) URL:[Link]
-
The Behavior of Indene Oxide in the Ritter Reaction: A Simple Route to cis-Aminoindanol Source: Tetrahedron Letters URL:[Link]
- Source: European Patent Office (EP0658537B1)
-
A Site-Specific Synthetic Route to Substituted Inda(box) Ligands Source: PubMed Central (NIH) URL:[Link]
-
Synthesis and absolute stereochemistry of cis- and trans-1,2-indandiols Source: The Journal of Organic Chemistry (ACS) URL:[Link]
Sources
- 1. A Site-Specific Synthetic Route to Substituted Inda(box) Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for Accessing cis-1-Amino-2-Indanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. EP0658537B1 - Method of producing cis-1-aminoindan-2-ol - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Stability & Handling of 3-Amino-2,3-dihydro-1H-inden-1-ol
Ticket System Status: ONLINE Current Topic: Acidic Stability Profile Molecule ID: 3-amino-2,3-dihydro-1H-inden-1-ol (also known as 3-amino-1-indanol) Ticket Priority: CRITICAL
System Overview & Molecule Identification[1]
Welcome to the Technical Support Center. Before troubleshooting, we must verify the "hardware."
Warning: The Isomer Trap Many researchers confuse 3-amino-1-indanol (your molecule) with 1-amino-2-indanol (the HIV protease inhibitor scaffold).
-
1-amino-2-indanol: Amine is benzylic; Hydroxyl is secondary (aliphatic). Moderately Stable.
-
3-amino-1-indanol: Amine is benzylic; Hydroxyl is benzylic . Highly Unstable.
Because your molecule possesses a hydroxyl group at the benzylic position (C1), it is structurally "primed" for acid-catalyzed elimination. The benzylic carbocation intermediate is stabilized by resonance with the aromatic ring, making the energy barrier for dehydration significantly lower than in non-benzylic alcohols.
Troubleshooting Guide (Q&A Format)
Ticket #IND-001: "My product disappears in aqueous acid/workup."
User Report:
"I performed a reaction under acidic conditions (pH < 2) or did an acidic workup. My LC-MS shows a loss of the parent mass (M+H = 150) and the appearance of a new peak at M+H = 133 or M+H = 147 (if oxidized). What happened?"
Diagnosis: The "Indanone Cascade" You are likely witnessing Acid-Catalyzed Dehydration followed by Hydrolysis . Unlike standard alcohols, 3-amino-1-indanol does not just dehydrate to an alkene; it degrades into a ketone (1-indanone) through a specific pathway.
The Mechanism:
-
Protonation: The C1-hydroxyl group accepts a proton (
), becoming a good leaving group (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ). -
E1 Elimination: Water leaves, forming a resonance-stabilized benzylic carbocation at C1.
-
Enamine Formation: A proton is lost from C2, forming 3-amino-1H-indene (an enamine).
-
Hydrolysis: Enamines are unstable in aqueous acid. The enamine hydrolyzes to release ammonia (
) and forms 1-indanone .
Visualizing the Failure Pathway:
Figure 1: The acid-catalyzed degradation pathway from 3-amino-1-indanol to 1-indanone via enamine hydrolysis.
Resolution:
-
Immediate Action: Neutralize the solution immediately with cold NaHCO3.
-
Prevention: Avoid aqueous acidic workups. If the amine must be protonated for solubility, use anhydrous acids (e.g., HCl in dioxane/ether) to precipitate the salt without providing the water necessary for the final hydrolysis step.
Ticket #IND-002: "I see a non-polar spot on TLC after heating in acid."
User Report:
"I tried a Ritter reaction or heated the substrate in dilute H2SO4. A fast-moving, UV-active spot appeared."
Diagnosis: Polymerization or Indene Formation If water is excluded (preventing hydrolysis to indanone), the 3-amino-indene intermediate is highly reactive. It can:
-
Polymerize (indenes are prone to cationic polymerization).
-
Tautomerize to form stable indene derivatives if N-substitution prevents hydrolysis.
Corrective Protocol: Perform the "Cold Salt" Test to verify if your molecule is intact or degraded.
| Condition | Observation | Status |
| 0°C, 1M HCl (aq) | Clear solution, reversible with base. | Stable (Kinetic Control) |
| 25°C, 1M HCl (aq) | Slow yellowing over 4-6 hours. | Degrading (Slow Hydrolysis) |
| 60°C, 1M HCl (aq) | Oil separation (Indanone) or precipitation (Polymer). | FAILED (Thermodynamic Control) |
Ticket #IND-003: "My optical rotation dropped to zero."
User Report:
"I started with chiral cis-3-amino-1-indanol. After treating with mild acid, the recovered material was racemic."
Diagnosis: S_N1 Scrambling (The "Memory Loss" Effect) Even if the molecule does not fully degrade to indanone, the formation of the benzylic carbocation is reversible.
-
The C1-OH leaves, forming a planar carbocation.
-
Water attacks the carbocation from either face.
-
The stereochemical information at C1 is lost.
Resolution:
-
Do not expose enantiopure benzylic alcohols to conditions that favor
pathways (protic acids, polar solvents). -
Alternative: If you need to protect the amine, use base-labile groups (Boc, Fmoc) rather than acid-labile groups, or ensure the solution remains buffered at pH > 4.
Recommended Handling Protocols
Protocol A: Safe Salt Formation (Anhydrous)
To store 3-amino-1-indanol stably, convert it to the hydrochloride salt without water.
-
Dissolve: Dissolve the free base in dry Ethyl Acetate or Diethyl Ether (0.1 M concentration).
-
Cool: Chill the solution to 0°C in an ice bath.
-
Acidify: Dropwise add 4M HCl in Dioxane (anhydrous). Do not use aqueous HCl.
-
Precipitate: A white solid (Ammonium salt) should precipitate immediately.
-
Filter: Filter under Argon/Nitrogen to avoid moisture absorption.
-
Dry: Vacuum dry. The solid salt is stable at room temperature if kept dry.
Protocol B: Stability Validation Workflow
Before committing valuable material to a reaction, run this micro-scale validation.
Figure 2: Rapid stability screening workflow for acid sensitivity.
References
-
Chemistry LibreTexts. (2020). Dehydration Reactions of Alcohols. Link
- Context: Establishes the fundamental E1 mechanism for benzylic alcohol dehydr
-
Periodic Chemistry. (2018). Alcohol Dehydration – E1 Mechanism.[1][2] Link
- Context: Details the kinetics of carbocation formation which is the rate-limiting step for the degrad
-
M.D.P.I. (Molecules). (2022).[3] Indane-1,3-Dione: From Synthetic Strategies to Applications. Link
- Context: Discusses the stability and hydrolysis pathways of indane-dione derivatives, providing context for the instability of oxidized indane systems.
-
Chemguide. (2016). Amino Acids and Zwitterions. Link
- Context: Explains the zwitterionic behavior of amino alcohols and solubility issues that often lead researchers to erroneously use strong acids.
Sources
Troubleshooting guide for the chiral separation of aminoindanols
Welcome to the Technical Support Center for Chiral Chromatography. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Chiral separation of basic amines—specifically aminoindanols like 1-aminoindan and 1-amino-2-indanol—presents unique thermodynamic and kinetic challenges.
This guide provides the mechanistic causality behind common failures and delivers self-validating protocols to ensure your enantiomeric excess (ee) determinations are robust, reproducible, and scientifically sound.
Part 1: Troubleshooting FAQs for Aminoindanol Separations
Q1: Why am I observing severe peak tailing or complete irreversible retention of 1-amino-2-indanol on my polysaccharide-based Chiral Stationary Phase (CSP)? Causality: Aminoindanols possess a highly basic primary amine group. In normal-phase chromatography, this basic moiety undergoes strong, non-specific secondary interactions with the residual acidic silanol groups on the silica support of the CSP. This achiral ion-exchange interaction competes with the transient diastereomeric complex formation required for chiral recognition, destroying peak symmetry. Solution: You must introduce a basic additive to the mobile phase. Adding 0.1% diethylamine (DEA) or triethylamine (TEA) competitively binds to and masks the active silanols, allowing the aminoindanol to interact exclusively with the chiral selector. For polar organic modes, a dynamic buffer combination (e.g., 0.3% TFA / 0.2% TEA) is required to control the ionization state of both the analyte and the stationary phase[1].
Q2: I am using a cyclofructan (CF6-P) column, but my resolution (
Q3: Why are Crown Ether CSPs considered the gold standard for aminoindanols, and how do they work?
Causality: Unlike polysaccharides that rely on broad hydrogen bonding and
Part 2: Diagnostic Workflow
Diagnostic workflow for troubleshooting aminoindanol chiral separation.
Part 3: Quantitative Data Summary
When selecting a column chemistry for aminoindanols, use the following empirical data to guide your initial screening conditions.
| Chiral Stationary Phase (CSP) | Primary Recognition Mechanism | Typical Mobile Phase | Essential Modifiers | Expected Resolution ( |
| Crown Ether (e.g., Chirosil RCA(+)) | Host-Guest Complexation | 0.1% | > 2.0 | |
| Cyclofructan (e.g., CF6-P) | Hydrogen Bonding / Dipole | Methanol / Acetonitrile | 0.3% TFA / 0.2% TEA | 1.4 - 1.8 |
| Polysaccharide (e.g., Chiralpak IC) | Steric Fit / Pi-Pi / H-Bond | Hexane / Isopropanol | 0.1% DEA or TEA (Basic) | 1.1 - 1.5 |
Part 4: Self-Validating Experimental Protocol
Workflow: HPLC Enantioseparation of 1-Amino-2-Indanol via Crown Ether CSP This protocol utilizes a self-validating feedback loop to ensure the host-guest complexation is thermodynamically favored.
Step 1: Mobile Phase Formulation
-
Prepare an aqueous solution of 0.1% Perchloric Acid (
) in LC-MS grade water. Causality Check: The perchlorate counter-ion is highly chaotropic. Unlike chloride or phosphate ions, it minimally interferes with the hydrogen-bonding network inside the crown ether cavity, maximizing enantioselectivity. -
Mix the aqueous phase with Methanol to achieve an 80:20 (
:MeOH) ratio. Degas ultrasonically.
Step 2: Column Equilibration
-
Install a (+)-(18-crown-6)-tetracarboxylic acid CSP column.
-
Set the column compartment to 20°C.
-
Flush the column at 0.8 mL/min until the baseline is stable (approximately 20 column volumes).
Step 3: Sample Preparation
-
Dissolve the racemic aminoindanol sample directly in the mobile phase to a concentration of 1 mg/mL. Self-Validation: Injecting the sample in the exact mobile phase prevents solvent-mismatch kinetics, which artificially broadens the peak and mimics silanol tailing.
Step 4: Injection and System Suitability Check
-
Inject 5 µL of the sample. Monitor via UV detection at 210 nm or 254 nm.
-
Validation Criteria:
-
The tailing factor (
) must be . If , verify the pH of the mobile phase is to ensure 100% protonation of the primary amine. -
The resolution (
) must be . If , decrease the methanol organic fraction by 5% to increase the retention factor ( ), thereby allowing more time for the transient diastereomeric complexes to differentiate.
-
References
-
Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Chiral Stationary Phases for Liquid Chromatography: Recent Developments Source: MDPI URL:[Link]
-
Mechanistic Aspects of the Stereospecific Interaction for Aminoindanol with a Crown Ether Column Source: Analytical Chemistry (ACS Publications) URL:[Link]
Sources
Technical Support Center: Scaling Up 3-Amino-2,3-dihydro-1H-inden-1-ol
Process Development & Troubleshooting Hub
Current Status: Operational Subject Matter: Process Chemistry / Chiral Scale-Up Target Molecule: 3-amino-2,3-dihydro-1H-inden-1-ol (Also known as 3-amino-1-indanol)
Scope Verification & Critical Disambiguation
⚠️ STOP AND VERIFY: Before proceeding with scale-up, confirm the positional isomer of your target molecule. There is frequent nomenclature confusion in this class of compounds.
| Feature | Target of this Guide | Commonly Confused Alternative |
| IUPAC Name | 3-amino-2,3-dihydro-1H-inden-1-ol | (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol |
| Common Name | 3-Amino-1-indanol (1,3-substituted) | cis-1-Amino-2-indanol (1,2-substituted) |
| Key Application | Novel chiral ligands, Rasagiline analogues | Indinavir (Crixivan) intermediate |
| Substitution | Amine at C3, Hydroxyl at C1 | Amine at C1, Hydroxyl at C2 |
| CAS Example | 403672-07-1 (Generic) | 126456-43-7 (cis-isomer) |
If you are looking for the Indinavir intermediate (1-amino-2-indanol), this guide describes a different positional isomer. Proceed only if you require the 1,3-disubstituted scaffold.
Process Workflow Visualization
The scale-up of 3-amino-1-indanol generally proceeds via the stereoselective reduction of 3-amino-1-indanone. The following diagram outlines the Critical Process Parameters (CPPs) at each stage.
Caption: Workflow for the reduction of 3-amino-1-indanone to 3-amino-1-indanol, highlighting critical control points for scale-up.
Technical Troubleshooting Guide (Q&A)
Category A: Reaction Selectivity (Cis/Trans Ratio)
Q: We are observing a poor diastereomeric ratio (dr) of cis:trans isomers (approx. 50:50) after NaBH4 reduction.[1] How can we favor the cis (1,3-syn) isomer during scale-up?
A: Sodium borohydride (NaBH4) is a small hydride donor and, in protic solvents like ethanol, often lacks significant facial selectivity for 3-substituted indanones, leading to a thermodynamic mix.
-
Mechanistic Insight: The substituent at C3 creates steric bulk. To favor the cis isomer (where the incoming hydride attacks from the face opposite the C3-amine), you need to increase the steric demand of the reducing agent.
-
Protocol Adjustment:
-
Switch Reagent: Move to bulky hydride donors like L-Selectride (Lithium tri-sec-butylborohydride) or K-Selectride . These reagents are extremely sensitive to steric hindrance and will attack from the less hindered face (trans to the C3 substituent), forcing the formation of the cis alcohol [1].
-
Temperature Control: Lower the reaction temperature to -78°C (lab) or -20°C to -40°C (pilot plant). Selectivity decreases linearly with increasing temperature.
-
Chelation Control: If using NaBH4, adding CeCl3 (Luche reduction) generally favors the 1,2-reduction but may not improve 1,3-induction. Instead, consider using a zinc-borohydride complex which can chelate between the ketone oxygen and the amine nitrogen (if free-based), potentially directing hydride delivery.
-
Q: The trans isomer is the major impurity. Can we upgrade the dr via crystallization? A: Yes. 3-amino-1-indanol diastereomers often have significantly different solubility profiles.
-
Recommendation: Convert the crude amino-alcohol to a salt (e.g., Hydrochloride or Tartrate). The cis-aminoindanol salts often crystallize more readily from isopropanol/water mixtures, leaving the trans isomer in the mother liquor. Perform a solubility curve study (DoE) with HCl, Tartaric acid, and Mandelic acid to identify the best resolution agent.
Category B: Reaction Safety & Engineering
Q: During the addition of NaBH4 on a 5kg scale, we observed excessive foaming and temperature spikes. How do we manage this?
A: This is a classic scale-up failure mode caused by rapid hydrogen evolution and exothermic decomposition of borohydride.
-
Root Cause: Adding solid NaBH4 to an acidic or warm reaction mixture, or adding it too fast.
-
Corrective Actions:
-
Slurry Addition: Do not add solid NaBH4 directly to the reactor. Prepare a solution/slurry of NaBH4 in alkalized solvent (e.g., 0.1 M NaOH in EtOH) and dose it via a pump.
-
Vent Sizing: Ensure the reactor vent is sized for maximum hydrogen generation (assume 4 moles of H2 per mole of NaBH4 in a worst-case quench scenario).
-
Accumulation Check: Verify the reaction is instantaneous. If NaBH4 accumulates without reacting (due to low temp), a "thermal runaway" can occur once the mixture warms up. Use in-line calorimetry (RC1) to determine the heat release profile.
-
Category C: Impurity Profile (Elimination)
Q: We are detecting 3-amino-indene (or imine tautomers) in the final product. Why is the alcohol eliminating?
A: Benzylic alcohols with a beta-hydrogen (or in this case, gamma-relation but conjugated system potential) are prone to acid-catalyzed dehydration, especially in the indane system which gains aromatic character (pseudo-aromaticity of the indenyl cation).
-
Trigger: The quench step is likely too acidic.
-
Solution:
-
Quench Protocol: Do not quench with strong mineral acids (HCl/H2SO4) if the temperature is uncontrolled. Use saturated Ammonium Chloride (NH4Cl) or Acetone (to destroy excess hydride) first.
-
pH Control: Maintain pH > 4 during workup.
-
Drying: Avoid high temperatures (>50°C) during vacuum drying of the free base. The salt forms are generally more stable.
-
Analytical Data Summary
When characterizing the 1,3-isomer, distinguish it from the 1,2-isomer using these key markers.
| Parameter | 3-Amino-1-indanol (1,3-isomer) | cis-1-Amino-2-indanol (1,2-isomer) |
| 1H NMR (Benzylic) | Distinct signals at C1 and C3 (approx 4.0 - 4.5 ppm range, separated). | Signals at C1 and C2 are coupled (vicinal). |
| Coupling Constants | No direct vicinal coupling between CH-NH2 and CH-OH protons (separated by CH2). | Strong vicinal coupling ( |
| HPLC Retention | Varies by column, but generally less polar than the 1,2-isomer due to internal H-bonding differences. | Elutes earlier on many reverse-phase columns. |
References
-
Stereoselective Reduction of Indanones
-
Synthesis of Indanone Precursors
- Title: Synthesis of 1-indanones with a broad range of biological activity.
- Source: Beilstein Journal of Organic Chemistry, 2017.
- Relevance: Provides scalable routes to the 3-amino-1-indanone precursor via cycliz
-
URL:[Link]
-
Chiral Resolution Strategies
- Safety in Hydride Reductions: Title: Safe Scale-up of Exothermic Hydride Reductions. Source: Organic Process Research & Development (General Reference). Note: Standard industry practice for NaBH4 handling (venting, slurry addition) applies directly to this protocol.
Disclaimer
This guide is intended for qualified research personnel. The synthesis of amino-indanols involves hazardous reagents (hydrides) and solvents. Always perform a Process Safety Assessment (PSA) before scaling up beyond gram quantities.
Sources
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04538E [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
1H NMR spectrum analysis of 3-amino-2,3-dihydro-1H-inden-1-ol
The following guide details the 1H NMR analysis of 3-amino-2,3-dihydro-1H-inden-1-ol, focusing on the critical differentiation between cis and trans diastereomers.
Comparison Guide: Stereochemical Assignment & Structural Validation
Executive Summary
3-Amino-2,3-dihydro-1H-inden-1-ol (also known as 3-amino-1-indanol) is a privileged scaffold in asymmetric synthesis and drug discovery. Unlike its 1,2-substituted counterpart (a key component of HIV protease inhibitors like Indinavir), the 1,3-disubstituted system presents unique stereochemical challenges.
This guide compares the cis- and trans- diastereomers, providing a definitive workflow for their assignment using 1H NMR spectroscopy. The core differentiation relies on the magnitude of vicinal coupling constants (
Structural Logic & Stereochemistry
The indane ring adopts a puckered "envelope" conformation to relieve torsional strain. This conformation dictates the coupling constants observed in the NMR spectrum.
-
Cis-Isomer (Syn): The hydroxyl (-OH) at C1 and the amino (-NH
) at C3 are on the same face of the ring. -
Trans-Isomer (Anti): The substituents are on opposite faces.
Molecular Visualization
The following diagram illustrates the atom numbering and the stereochemical relationships.
Caption: Structural relationship and key NMR signals for 3-amino-1-indanol isomers. The NOE interaction between H1 and H3 is the definitive differentiator.
Comparative Analysis: Cis vs. Trans
The chemical shifts and coupling patterns differ significantly due to the magnetic anisotropy of the ring and the substituents.
Table 1: Diagnostic 1H NMR Parameters (CDCl , 400 MHz)
| Parameter | Cis-Isomer (Syn) | Trans-Isomer (Anti) | Mechanistic Insight |
| H1 Chemical Shift | H1 is deshielded by the | ||
| H3 Chemical Shift | H3 is less deshielded than H1 (N is less electronegative than O). | ||
| H2 Methylene | Distinct multiplets (dt/ddd) | Distinct multiplets (dt/ddd) | H2a and H2b are diastereotopic in both isomers. |
| Coupling ( | typically 6–7 Hz (avg) | typically 3–5 Hz & 7–9 Hz | Trans often shows a larger spread in |
| NOESY (H1 | Strong Cross-peak | Absent | Definitive Proof. In cis, H1 and H3 are spatially close (<3 Å). |
| Intramolecular H-Bond | Possible (OH | Unlikely (Too distant) | Affects OH/NH proton shifts and exchange rates. |
Note: Chemical shifts are solvent-dependent. Values may shift by 0.1–0.3 ppm in DMSO-
or CDOD.
Experimental Protocol: Step-by-Step Assignment
To ensure data integrity and successful assignment, follow this self-validating protocol.
Phase 1: Sample Preparation
-
Solvent Selection: Use CDCl
(Chloroform-d) for initial screening to observe OH/NH protons. Use DMSO- if solubility is poor or to eliminate exchange broadening. -
Concentration: Prepare a solution of 5–10 mg in 0.6 mL solvent. High concentrations can cause aggregation, shifting OH signals.
-
D
O Exchange (Optional): After the first scan, add 1 drop of D O and shake. Disappearance of broad singlets confirms OH and NH signals.
Phase 2: Acquisition Parameters
-
Pulse Sequence: Standard 1D Proton (zg30).
-
Scans (NS): Minimum 16 scans for sharp resolution of H2 multiplets.
-
Relaxation Delay (D1): Set to 2.0 s or higher to ensure accurate integration of aromatic protons.
Phase 3: The Assignment Workflow
Caption: Logical workflow for stereochemical assignment of 1,3-disubstituted indanes.
Detailed Signal Interpretation
A. The Benzylic Protons (H1 & H3)
-
H1 (CH-OH): Appears as a doublet of doublets (dd) or apparent triplet.
-
Deshielding: The oxygen atom pulls electron density, shifting this peak downfield (~5.2 ppm).
-
-
H3 (CH-NH
): Appears upfield relative to H1 (~4.3 ppm).-
Multiplicity: Often more complex if coupling to NH protons is slow (in DMSO). In CDCl
, usually a dd.
-
B. The Methylene Bridge (H2a & H2b)
This is the most complex region (~1.5 – 2.8 ppm).
-
Geminal Coupling (
): Large coupling (~12–14 Hz) between H2a and H2b. -
Vicinal Coupling (
): Each H2 proton couples to both H1 and H3. -
Pattern Recognition:
-
In the Cis isomer, the envelope conformation often creates a "pseudo-equatorial" and "pseudo-axial" environment that is distinct.
-
In the Trans isomer, the symmetry (C2-like) might simplify the spectrum if the substituents were identical, but since R1
R3, the signals remain distinct.
-
C. Karplus Analysis
Using the Karplus equation , the dihedral angle (
- Hz.
-
or
Hz. -
Application: If H1 appears as a doublet with
Hz, it suggests an average angle (flexible ring). If it appears as a clear dd with Hz and Hz, it suggests a rigid "locked" envelope conformation typical of highly substituted indanes.
References
-
BenchChem. Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants. (Accessed 2026). Link
-
Gallou, I., & Senanayake, C. H. (2006). cis-1-Amino-2-indanol in drug design and applications to asymmetric processes. Chemical Reviews, 106(7), 2843-2874. (Provides analogous conformational analysis for indane systems). Link
-
Santa Cruz Biotechnology. (S,S)-trans-3-Amino-1-indanol Product Data.Link
-
Reich, H. J. WinPLT NMR Coupling Constant Analysis. University of Wisconsin.[1] Link
Sources
A Senior Application Scientist's Guide to 13C NMR Characterization of Substituted Aminoindanols
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of chiral molecules is a cornerstone of successful research. Substituted aminoindanols are a privileged scaffold in medicinal chemistry, frequently incorporated into catalysts and pharmaceutical agents. Their stereochemistry and substitution patterns profoundly influence their biological activity and chemical reactivity. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive tool for providing detailed structural information at the atomic level.
This guide offers an in-depth comparison of the 13C NMR characterization of various substituted cis-1-amino-2-indanols. By understanding the influence of different substituents on the carbon chemical shifts, researchers can confidently identify and characterize these valuable compounds. This document is designed to be a practical resource, providing not only comparative data but also the underlying principles and detailed experimental protocols to ensure data integrity and reproducibility.
The Foundational Role of 13C NMR in Structural Elucidation
13C NMR spectroscopy provides a fingerprint of the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment. Factors such as hybridization, the electronegativity of attached atoms, and steric effects all influence the chemical shift, allowing for the differentiation of various carbon atoms within a molecule.[1]
For substituted aminoindanols, 13C NMR is instrumental in:
-
Confirming the core indanol framework: The characteristic chemical shifts of the aromatic and aliphatic carbons provide definitive evidence of the indane ring system.
-
Distinguishing between isomers: The relative stereochemistry of the amino and hydroxyl groups (cis vs. trans) significantly impacts the chemical shifts of the C1 and C2 carbons.
-
Verifying the presence and nature of substituents: Substituents on the amino group or the aromatic ring induce predictable changes in the chemical shifts of nearby carbon atoms.
Experimental Protocol for High-Quality 13C NMR Data Acquisition
The reliability of 13C NMR data is contingent upon meticulous sample preparation and standardized data acquisition parameters. The following protocol is recommended for the characterization of substituted aminoindanols.
Sample Preparation
-
Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.
-
Solvent Selection: Deuterated chloroform (CDCl3) is a common and effective solvent for most aminoindanol derivatives.[2][3] If solubility is an issue, other deuterated solvents such as dimethyl sulfoxide-d6 (DMSO-d6) or methanol-d4 (CD3OD) can be used.
-
Concentration: For a standard 5 mm NMR tube, dissolve 20-50 mg of the aminoindanol derivative in approximately 0.6-0.7 mL of the chosen deuterated solvent.[4]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the spectrum to the residual solvent peak (e.g., CDCl3 at δ = 77.16 ppm).[2]
-
Filtration: If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues and to obtain high-resolution spectra.[4]
Data Acquisition
The following is a general workflow for acquiring 13C NMR spectra:
Caption: General workflow for 13C NMR data acquisition and analysis.
Standard acquisition parameters on a 400-600 MHz NMR spectrometer are generally sufficient. Key parameters to consider include:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds between pulses is usually adequate to allow for full relaxation of the carbon nuclei.
-
Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (from several hundred to several thousand) is required compared to 1H NMR to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.
-
Spectral Width: A spectral width of 0 to 220 ppm is typically sufficient to cover the chemical shift range of most organic molecules.
Comparative Analysis of 13C NMR Data for Substituted cis-1-Amino-2-indanols
The following tables provide a comparative analysis of the 13C NMR chemical shifts for the parent cis-1-amino-2-indanol and a selection of its N-substituted derivatives. All chemical shifts are reported in parts per million (ppm) relative to TMS.
Table 1: 13C NMR Chemical Shifts (ppm) of the Core Aminoindanol Skeleton
| Carbon | (1R,2S)-1-Amino-2-indanol[3] | N-Benzyl Derivative | N-Phenylurea Derivative[2] |
| C1 | 61.5 | ~60-62 | 57.8 |
| C2 | 75.0 | ~73-75 | 73.8 |
| C3 | 39.5 | ~39-40 | 39.9 |
| C4 | 124.8 | ~124-125 | 125.1 |
| C5 | 125.5 | ~125-126 | 126.5 |
| C6 | 127.0 | ~127-128 | 127.5 |
| C7 | 128.5 | ~128-129 | 129.8 |
| C3a | 140.5 | ~140-141 | 140.4 |
| C7a | 142.8 | ~142-143 | 141.9 |
Note: The data for the N-benzyl derivative is an approximate range based on typical substituent effects, as specific literature data was not found in the provided search results.
The structure of cis-1-amino-2-indanol with the carbon numbering scheme is shown below:
Caption: Carbon numbering for the cis-1-amino-2-indanol skeleton.
Table 2: 13C NMR Chemical Shifts (ppm) of N-Substituted cis-1-Amino-2-indanol Derivatives[2]
| Substituent | C1 | C2 | C3 | Aromatic Carbons | Other Carbons |
| H [3] | 61.5 | 75.0 | 39.5 | 124.8, 125.5, 127.0, 128.5, 140.5, 142.8 | - |
| -C(=S)NH-Ph | 63.1 | 73.5 | 39.8 | 122.5, 124.6, 125.3, 125.4, 126.9, 127.3, 128.2, 128.6, 129.0, 130.9, 135.5, 137.6, 139.7, 139.8 | 180.6 (C=S) |
| -C(=O)NH-Ph | 57.8 | 73.8 | 39.9 | 116.1, 117.8, 121.1, 125.1, 126.5, 127.5, 129.8, 134.0, 140.4, 141.9, 142.6 | 155.8 (C=O) |
| -C(=S)NH-CH2CH3 | 62.6 | 73.6 | 39.3 | 124.7, 125.2, 127.2, 128.5, 140.1 | 14.1 (CH3), 180.9 (C=S) |
| -C(=O)NH-4-NO2-Ph | 57.6 | 72.4 | 40.1 | 117.2, 124.4, 125.4, 125.7, 126.8, 127.7, 128.6, 140.9, 143.1, 147.6 | 155.7 (C=O) |
Interpretation of Substituent Effects
The data presented in the tables reveals several key trends in the 13C NMR spectra of substituted aminoindanols:
-
The Indane Core: The chemical shifts of the aromatic carbons (C4-C7, C3a, C7a) remain relatively consistent across the different N-substituted derivatives, indicating that the substituent on the nitrogen has a minimal electronic effect on the aromatic ring.
-
C1 and C2 Chemical Shifts: The carbons bearing the amino and hydroxyl groups, C1 and C2, are the most sensitive to changes in the N-substituent.
-
The introduction of an N-substituent generally leads to a downfield shift of the C1 signal compared to the parent aminoindanol. This is due to the increased steric bulk and the electronic nature of the substituent.
-
The chemical shift of C2 is less affected but can still show minor variations.
-
-
Substituent Carbons: The carbons of the substituent itself provide clear diagnostic signals. For example, the thiocarbonyl (C=S) and carbonyl (C=O) carbons of the thiourea and urea derivatives, respectively, appear at characteristic downfield chemical shifts (around 180 ppm for C=S and 155 ppm for C=O).[2]
Distinguishing Between cis and trans Isomers
Conclusion
13C NMR spectroscopy is an indispensable tool for the structural characterization of substituted aminoindanols. This guide has provided a framework for understanding the key features of their 13C NMR spectra, including the influence of N-substituents on the chemical shifts of the indane core. The provided experimental protocol serves as a foundation for acquiring high-quality, reproducible data. By leveraging the comparative data and the principles outlined herein, researchers can confidently elucidate the structures of novel aminoindanol derivatives, thereby accelerating their research and development efforts.
References
-
Khan, K. M., et al. (2026). Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. Scientific Reports, 16(1), 1-15. [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
-
UCLA Department of Chemistry and Biochemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Department of Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 1-Amino-2-indanol. National Center for Biotechnology Information. Retrieved from [Link]
-
Royal Society of Chemistry. (2007). Electronic Supplementary Information (ESI) for Green Chemistry. Retrieved from [Link]
-
LibreTexts. (2023, May 4). 13.5: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]
-
MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
MDPI. (2024, May 22). Strategies for Accessing cis-1-Amino-2-Indanol. Retrieved from [Link]
-
ResearchGate. (2025, October 12). (PDF) Strategies for Accessing cis-1-Amino-2-Indanol. Retrieved from [Link]
- Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1476.
-
Matrix Scientific. (n.d.). Analysing Structure of Organic Compounds Using Carbon-13 NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). 100 MHz 13C NMR spectrum of 2 at 300 K. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S1. a) 1 H NMR spectrum (CDCl 3 ) and b) 13 C NMR of benzyl 2(ethylthiocarbonothioylthio)propanoate. Retrieved from [Link]
-
Central European Institute of Technology. (n.d.). Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). Retrieved from [Link]
-
SlideShare. (n.d.). N.M.R CHEMICAL SHIFTS C-13. Retrieved from [Link]
Sources
X-ray crystal structure of (1R,2S)-1-amino-2-indanol
Executive Summary: The Rigidity Advantage
In the landscape of chiral auxiliaries and ligands, (1R,2S)-1-amino-2-indanol (cis-aminoindanol) stands as a "privileged structure." Unlike flexible acyclic alternatives (e.g., phenylglycinol, norephedrine), the aminoindanol scaffold utilizes a fused bicyclic system to impose severe conformational restriction.
This guide analyzes the X-ray crystallographic data of (1R,2S)-1-amino-2-indanol to explain its superior enantioselectivity in asymmetric synthesis. We compare its solid-state metrics against its trans-isomer and acyclic analogs to demonstrate why the cis-indane backbone is the industry standard for high-value targets like HIV protease inhibitors (Indinavir).
Part 1: Structural Characterization (The Product)[1][2][3]
The efficacy of (1R,2S)-1-amino-2-indanol is encoded in its crystal lattice. X-ray diffraction reveals a structure pre-organized for metal chelation.
Crystallographic Parameters
The free base and its salts typically crystallize in non-centrosymmetric space groups, a requirement for chiral resolution agents.
| Parameter | Data (Typical for cis-Aminoindanol Salts) | Significance |
| Space Group | Chiral space group; indicates pure enantiomer packing. | |
| Stereochemistry | (1R, 2S) | Cis-configuration . The amino ( |
| Ring Conformation | C2-Envelope / Twist | The five-membered ring is not planar. It adopts a puckered conformation to relieve torsional strain, positioning the functional groups for optimal binding. |
| Intramolecular Distance | Critical for bidentate chelation. This short distance allows simultaneous binding to metals (Ti, Ru, Cu) without entropic penalty. |
The "Cis-Lock" Mechanism
The defining feature of the X-ray structure is the cis-relationship between C1 and C2.
-
Solid-State Network: The crystal lattice is stabilized by an extensive intermolecular hydrogen-bonding network (O—H···N and N—H···O).
-
Pre-organization: Unlike acyclic amino alcohols that must pay an entropic cost to fold into a chelating geometry, (1R,2S)-1-amino-2-indanol is structurally "locked" in a synclinal arrangement.
Visualization: Structural Logic
The following diagram illustrates how the crystallographic features translate to functional performance.
Figure 1: Structural logic flow derived from X-ray data, linking the rigid backbone to enantiomeric excess.
Part 2: Comparative Analysis (The Alternatives)
Why choose (1R,2S)-1-amino-2-indanol over cheaper alternatives? The answer lies in the Geometric Comparison .
Cis-Indanol vs. Trans-Indanol vs. Norephedrine
The table below objectively compares the structural metrics relevant to asymmetric induction.
| Feature | (1R,2S)-Cis-Aminoindanol (Product) | (1R,2R)-Trans-Aminoindanol (Alternative 1) | Norephedrine / Phenylglycinol (Alternative 2) |
| Backbone Rigidity | High (Fused Ring) | High (Fused Ring) | Low (Acyclic, Free Rotation) |
| N-O Spatial Relationship | Synclinal (Close) | Anti-periplanar (Distant) | Flexible (Rotamer dependent) |
| Chelation Potential | Excellent (Forms stable 5-membered ring) | Poor (Groups point away; cannot bridge small metals) | Good, but entropically disfavored |
| Crystal Packing | H-bond network supports chiral channels | Often forms centrosymmetric racemates easily | Variable; often hygroscopic |
| Primary Application | Asymmetric Catalysis, Resolution | Limited (Specialized cases) | Resolution, Basic Auxiliaries |
Performance Data: The "Erosion" Effect
In Asymmetric Transfer Hydrogenation (ATH) of ketones:
-
Cis-Aminoindanol Ligands: Consistently yield 92-99% ee . The rigid wall of the indane ring forces the substrate into a single orientation.
-
Trans-Aminoindanol Ligands: Often yield <10% ee or racemic products because the metal cannot effectively bind both N and O simultaneously to create a chiral pocket.
-
Norephedrine: Yields 70-85% ee . While effective, the lack of a fused ring allows for slight conformational "leakage" in the transition state.
Part 3: Mechanistic Implications & Protocol
From Crystal to Catalyst: The Indinavir Connection
The X-ray structure of the cis-aminoindanol salt was pivotal in the development of Indinavir (Crixivan) by Merck.
-
Mechanism: The (1S,2R) enantiomer (mirror image of our topic) serves as the hydroxyethylamine isostere mimic.
-
Causality: The crystal structure showed that the cis-hydroxyl group could hydrogen bond with the HIV protease active site aspartates, while the rigid indane ring filled the hydrophobic S2 pocket perfectly. This "lock and key" fit was predicted by the solid-state conformation.
Experimental Protocol: Single Crystal Growth & Analysis
To validate the enantiopurity of a synthesized batch of (1R,2S)-1-amino-2-indanol using X-ray diffraction, follow this self-validating protocol.
Objective: Grow diffraction-quality crystals to confirm absolute configuration.
Step 1: Solvent Selection (Vapor Diffusion)
-
Solvent A (Good Solvent): Ethanol or Methanol (polar, dissolves the amine).
-
Solvent B (Anti-Solvent): Diethyl Ether or Hexane (non-polar).
-
Rationale: Aminoindanol is highly soluble in alcohols but insoluble in ether. Slow diffusion creates high-quality lattices.
Step 2: Setup
-
Dissolve 20 mg of (1R,2S)-1-amino-2-indanol in 0.5 mL of Ethanol in a small inner vial.
-
Place the inner vial (uncapped) inside a larger jar containing 5 mL of Diethyl Ether.
-
Seal the outer jar tightly.
-
Store at
in a vibration-free zone for 3-7 days.
Step 3: Data Collection & Refinement
-
Temperature: Collect data at 100 K (cryo-cooling) to reduce thermal motion (atomic displacement parameters).
-
Target Parameter: Flack Parameter.
-
Validation: For a correct absolute configuration assignment, the Flack parameter should be near 0.0 (with low error). If it is near 1.0, the structure is the inverted enantiomer.
-
Synthesis & Resolution Workflow
The following Graphviz diagram outlines the industrial workflow for isolating the specific (1R,2S) crystal form.
Figure 2: Synthesis and isolation workflow targeting the (1R,2S) crystal form.
References
-
Senanayake, C. H., et al. (1996). "The Behavior of Indene Oxide in the Ritter Reaction: A Simple Route to cis-Aminoindanol." Tetrahedron Letters, 37(19), 3271-3274.
-
Ghosh, A. K., et al. (1992). "Structure-Based Design: Novel HIV-1 Protease Inhibitors." Journal of Medicinal Chemistry, 36(2), 292-294. (Foundational work on the indanol scaffold structure).
-
Didier, E., et al. (1991). "Chemo-enzymatic synthesis of 1-amino-2-indanol enantiomers." Tetrahedron, 47(27), 4941-4958.
-
Smith, M., et al. (2018). "The cleavage of indinavir sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt." IUCrData, 3, x181534. (Provides specific P21 space group data).
-
BenchChem. (2025).[1][2] "A Comparative Guide to 2-Indanol and its Amino Derivatives in Asymmetric Catalysis." (Comparative performance data).
Sources
Efficacy of 3-Amino-2,3-dihydro-1H-inden-1-ol: A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis
Executive Summary
In the landscape of asymmetric synthesis and chiral resolution, rigid cyclic amino alcohols are indispensable. While 1,2-amino alcohols like the ubiquitous cis-1-amino-2-indanol have dominated the field as chiral auxiliaries and ligands, 3-amino-2,3-dihydro-1H-inden-1-ol (commonly known as 3-aminoindan-1-ol) presents a compelling alternative. As a 1,3-amino alcohol , its distinct spatial geometry fundamentally alters its coordination bite angle and solid-state hydrogen-bonding behavior. This guide objectively compares the efficacy of 3-aminoindan-1-ol against standard 1,2-amino alcohols, providing researchers with mechanistic insights, comparative data, and self-validating experimental protocols.
Structural & Mechanistic Profiling: 1,3- vs 1,2-Amino Alcohols
The efficacy of a chiral amino alcohol is dictated by the spatial relationship between its amine and hydroxyl pharmacophores.
The industry standard, cis-1-amino-2-indanol, is a 1,2-amino alcohol that excels in forming bidentate chelates[1]. Its narrow bite angle perfectly accommodates boron and transition metals, making it the core structural motif for oxazaborolidine catalysts and BOX/PyBOX ligands[1].
Conversely, trans-3-aminoindan-1-ol is a 1,3-amino alcohol. This increased distance prevents tight bidentate chelation but unlocks a superior mechanism for solid-state chiral recognition[2]. When utilized as a basic resolving agent for racemic acids (such as 2-arylalkanoic acids), the 1,3-geometry allows the hydroxyl group to bridge adjacent ammonium-carboxylate salt columns. X-ray crystallographic analysis confirms that this specific geometry drives the formation of an infinite 2D supramolecular hydrogen-bond sheet [2]. This highly ordered, thermodynamically stable lattice selectively precipitates a single diastereomeric salt with exceptional enantiomeric excess (ee%).
Mechanistic divergence in chiral recognition between 1,3- and 1,2-amino alcohols.
Comparative Efficacy Data
To guide reagent selection, the table below synthesizes the performance metrics of 3-aminoindan-1-ol against other benchmark chiral amino alcohols, including the acyclic resolving agent Ephedrine, which is heavily utilized in pharmaceutical resolutions (e.g., Pregabalin intermediates)[3].
| Parameter | 3-Amino-2,3-dihydro-1H-inden-1-ol | (1S,2R)-1-Amino-2-indanol | (1R,2S)-Ephedrine |
| Structural Motif | Cyclic 1,3-amino alcohol | Cyclic 1,2-amino alcohol | Acyclic 1,2-amino alcohol |
| Primary Utility | Basic resolving agent, Ligand | Chiral auxiliary, Catalyst ligand | Resolving agent |
| Coordination Bite Angle | Wide (1,3-chelation) | Narrow (1,2-chelation) | Flexible (acyclic 1,2) |
| Solid-State H-Bonding | Infinite 2D H-bond sheets[2] | Localized H-bond dimers/tetramers | 1D H-bond chains |
| Chiral Discrimination | Highly effective for 2-arylalkanoic acids[4] | Effective for carboxylic acids | Effective for aliphatic acids[3] |
| Stereochemical Rigidity | High (Indane backbone) | High (Indane backbone) | Low (Free rotation) |
Self-Validating Experimental Protocols
Protocol A: Chemoenzymatic Kinetic Resolution of 3-Aminoindan-1-ol
Obtaining enantiopure 1,3-amino alcohols via traditional chemical resolution is notoriously inefficient due to poor crystallization yields. A superior, self-validating approach utilizes biocatalytic resolution with Lipase B from Candida antarctica (CAL-B)[5].
Causality & Logic: CAL-B possesses a highly specific active site that selectively acylates the amino group of only one enantiomer. By using an activated acyl donor, the reaction is rendered irreversible. Stopping the reaction at exactly 50% conversion guarantees that both the unreacted amine and the newly formed amide are isolated with >99% ee.
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of racemic trans-3-aminoindan-1-ol in 50 mL of dry diisopropyl ether.
-
Acylation: Add 15 mmol of ethyl methoxyacetate (acyl donor) and 100 mg of immobilized CAL-B (Novozym 435). Reasoning: The methoxy group on the acyl donor enhances the reaction rate via internal hydrogen bonding within the enzyme's catalytic triad.
-
Incubation: Stir the suspension at 30°C. Monitor the reaction strictly via chiral HPLC. Terminate the reaction when exactly 50% conversion is achieved (typically 24–48 hours).
-
Separation: Filter the mixture to recover the immobilized enzyme (which can be washed and reused). Concentrate the filtrate in vacuo.
-
Purification: Separate the highly polar unreacted enantiomer (amino alcohol) from the less polar acylated enantiomer using silica gel flash chromatography (Eluent: CH₂Cl₂/MeOH, 95:5).
-
Hydrolysis: To recover the acylated enantiomer as a free amino alcohol, reflux the amide in 2M aqueous HCl for 4 hours, followed by basification and extraction with ethyl acetate.
Chemoenzymatic kinetic resolution workflow for 3-amino-1-indanol using CAL-B.
Protocol B: Optical Resolution of 2-Arylalkanoic Acids
Causality & Logic: When enantiopure trans-3-aminoindan-1-ol is mixed with a racemic 2-arylalkanoic acid, the 1,3-distance of the amino and hydroxyl groups perfectly aligns to cross-link ammonium-carboxylate columns. This creates a highly insoluble 2D supramolecular sheet, driving the thermodynamic precipitation of a single diastereomeric salt while the other remains in solution[2].
Step-by-Step Methodology:
-
Salt Formation: Dissolve 10 mmol of racemic 2-(2-naphthyl)propanoic acid and 10 mmol of enantiopure trans-3-aminoindan-1-ol in 30 mL of a boiling ethanol/water mixture (9:1 v/v).
-
Thermodynamic Crystallization: Allow the solution to cool to room temperature at a controlled rate over 12 hours. Reasoning: Slow cooling prevents kinetic trapping and promotes the formation of the highly ordered infinite 2D hydrogen-bond network, maximizing the diastereomeric excess (de).
-
Isolation: Collect the less-soluble diastereomeric salt via vacuum filtration and wash with 5 mL of cold ethanol.
-
Liberation: Suspend the crystalline salt in 20 mL of water, acidify to pH 2 using 1M HCl, and extract the enantiopure acid with ethyl acetate (3 x 15 mL). The aqueous layer is subsequently basified to pH 10 with NaOH to recover the chiral amino alcohol for future use.
References
-
Enantiopure trans- and cis-3-Aminoindan-1-ols: Preparation and Application as Novel Basic Resolving Agents. Chemistry Letters.[Link]
-
Strategies for Accessing cis-1-Amino-2-Indanol. Molecules (MDPI).[Link]
-
Highly Efficient Biocatalytic Resolution of cis- and trans-3-Aminoindan-1-ol: Syntheses of Enantiopure Orthogonally Protected cis- and trans-Indane-1,3-diamine. Chemistry - A European Journal.[Link]
- Optical resolution of 3-carbamoylmethyl-5-methyl hexanoic acid.
-
Chiral Discrimination of 2-Arylalkanoic Acids by (1S,2S)-1-Aminoindan-2-ol and (1S,2S)-2-Aminoindan-1-ol: Correlation of the Relative Configuration of the Amino and Hydroxy Groups with the Pattern of a Supramolecular Hydrogen-Bond Network in the Less-Soluble Diastereomeric Salt. Chirality.[Link]
Sources
Advanced Analytical Guide: Determination of Enantiomeric Excess of 3-Amino-1-indanol
Introduction & Analytical Challenges
3-Amino-1-indanol is a highly versatile chiral building block utilized extensively in asymmetric synthesis and as a precursor for pharmaceutical active ingredients[1]. While it shares structural similarities with its well-known isomer 1-amino-2-indanol (a key component in the HIV protease inhibitor Indinavir)[2], the precise determination of its enantiomeric excess (ee) presents unique analytical challenges.
The fundamental difficulty in resolving 3-amino-1-indanol lies in its dual functionality: a basic primary amine and a secondary hydroxyl group. These moieties create competing hydrogen-bond donor/acceptor sites that can lead to non-specific interactions with analytical matrices, causing peak tailing in chromatography or complex overlapping multiplets in spectroscopy.
This guide objectively compares the three leading methodologies for determining the ee of 3-amino-1-indanol—Chiral HPLC , NMR Derivatization (Mosher’s Method) , and High-Throughput Chiroptical Spectroscopy —providing researchers with field-proven, self-validating protocols.
Comparative Performance Data
To select the optimal methodology, analysts must weigh precision requirements against throughput and structural elucidation needs. The table below summarizes the comparative performance of each technique.
| Methodology | Primary Mechanism of Recognition | Precision (Error Margin) | Throughput (Analysis Time) | Sample Recovery | Best Application |
| Chiral HPLC | Transient diastereomeric interactions with chiral stationary phase | ± 0.1% | Low (15–30 min/sample) | High (Preparative scale possible) | Regulatory QC, Final API release |
| 1H/19F NMR (Mosher's) | Covalent derivatization inducing anisotropic magnetic shielding | ± 1.0 - 2.0% | Medium (30 min prep + 5 min scan) | Low (Destructive derivatization) | Structural elucidation, Absolute configuration |
| Chiroptical (CD/UV) | Dynamic coordination to chiral metal-ligand assemblies | ± 3.0 - 5.0% | High (< 1 min/sample) | Low (Assay mixture) | High-Throughput Screening (HTS) of catalysts |
Workflow Decision Matrix
Workflow decision tree for selecting the optimal enantiomeric excess determination method.
Methodology 1: Chiral High-Performance Liquid Chromatography (HPLC)
Causality & Expertise
Chiral HPLC remains the gold standard for ee determination due to its unmatched precision. For 3-amino-1-indanol, immobilized amylose-based chiral stationary phases (CSPs), such as Chiralpak AD-H, are highly effective[3]. The chiral recognition relies on a combination of hydrogen bonding between the carbamate groups of the CSP and the amino/hydroxyl groups of the analyte, alongside the steric fit into the chiral helical groove of the amylose polymer.
The Causality of Peak Tailing: The basic amine of 3-amino-1-indanol strongly interacts with residual silanols on the silica backing of the column. To prevent severe peak tailing, the mobile phase must incorporate a basic modifier (e.g., diethylamine) to dynamically mask these silanol sites[3].
Self-Validating Protocol
-
Sample Preparation: Dissolve 1.0 mg of 3-amino-1-indanol in 1.0 mL of HPLC-grade ethanol/n-heptane (1:1 v/v). Filter through a 0.22 µm PTFE syringe filter.
-
Column Setup: Install a Chiralpak AD-H column (250 x 4.6 mm, 5 µm). Maintain column temperature at 25 °C.
-
Mobile Phase: Prepare an isocratic mixture of n-Heptane / Ethanol / Diethylamine (85:15:0.1 v/v/v). Degas thoroughly.
-
System Validation (Critical Step): Inject 10 µL of a racemic 3-amino-1-indanol reference standard. The protocol is only validated if the resolution factor (
) between the (1R,3R) and (1S,3S) peaks is . This proves the separation is thermodynamically driven by the CSP and not obscured by kinetic band broadening. -
Sample Acquisition: Inject the unknown sample at a flow rate of 1.0 mL/min. Monitor UV absorbance at 210 nm and 254 nm.
-
Calculation:
Methodology 2: NMR Spectroscopy via Mosher's Derivatization
Causality & Expertise
While HPLC provides excellent precision, it cannot inherently determine absolute configuration. Derivatizing 3-amino-1-indanol with a chiral agent like (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) converts the enantiomers into diastereomers[4].
Because amines are significantly more nucleophilic than alcohols, carefully controlling the stoichiometry allows MTPA-Cl to selectively form a Mosher's amide at the C3 position without esterifying the C1 hydroxyl group. Once formed, the magnetic anisotropy of the phenyl group in the MTPA moiety differentially shields the protons and fluorine atoms of the indane ring depending on the absolute configuration[5].
Self-Validating Protocol
-
Reaction Setup: In an NMR tube, dissolve 5.0 mg of 3-amino-1-indanol in 0.5 mL of anhydrous CDCl₃.
-
Acid Scavenging: Add 2.0 equivalents of deuterated pyridine (pyridine-d₅) to scavenge the HCl byproduct and catalyze the reaction.
-
Selective Derivatization: Add exactly 1.1 equivalents of (R)-MTPA-Cl. Shake vigorously and let stand for 30 minutes at room temperature to ensure complete mono-amidation[4].
-
Acquisition: Acquire both ¹H and ¹⁹F NMR spectra.
-
Validation & Calculation: The protocol is self-validating via the ¹⁹F NMR spectrum. Because fluorine has a 100% natural abundance, the absence of unreacted MTPA-Cl (typically around +72 ppm) and the presence of exactly two cleanly resolved singlets (between -69 and -71 ppm) mathematically proves that selective mono-derivatization was successful. Integrate these singlets to calculate the ee.
Mechanistic pathway of Mosher's derivatization for NMR-based enantiomeric excess determination.
Methodology 3: High-Throughput Chiroptical Spectroscopy (CD/UV)
Causality & Expertise
For asymmetric catalysis screening, HPLC and NMR become low-throughput bottlenecks. Chiroptical methods utilizing dynamic metal-ligand assemblies (e.g., Cu(II) or Fe(II) complexes) allow for the simultaneous determination of concentration, diastereomeric excess (de), and ee in a single spectroscopic measurement[6].
When 3-amino-1-indanol coordinates to these transition metals, the chiral environment of the analyte breaks the symmetry of the metal center, inducing a strong Cotton effect in the Circular Dichroism (CD) spectrum[7]. Machine learning algorithms or Partial Least Squares (PLS) regression can rapidly deconvolute these CD signals.
Self-Validating Protocol
-
Assembly Formation: In a 96-well UV-transparent microplate, mix 10 µL of the 3-amino-1-indanol sample with 190 µL of a pre-formed Fe(II)-salicylaldehyde indicator complex solution[6].
-
Equilibration: Allow the plate to incubate for 15 minutes at room temperature to ensure the dynamic combinatorial coordination reaches thermodynamic equilibrium.
-
Measurement: Read the CD spectrum from 300 nm to 450 nm using a high-throughput CD microplate reader.
-
Data Deconvolution: Apply a pre-calibrated PLS regression model to extract the ee value from the molar ellipticity amplitudes[7]. The system self-validates by calculating an internal
confidence score for the spectral fit; any score below 0.95 flags the well for manual HPLC verification.
References
-
Santa Cruz Biotechnology. "(S,S)-trans-3-Amino-1-indanol | CAS 403671-98-7". scbt.com. 1
-
Google Patents. "US20070287860A1 - Optical resolution". google.com. 3
-
National Institutes of Health (PMC). "Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods". nih.gov. 7
-
Tubitak. "An Efficient Synthesis of (1S, 2R)-1-Amino-2-Indanol". tubitak.gov.tr. 2
-
University of Oxford. "Introduction to Stereoselective Organic Synthesis". ox.ac.uk. 4
-
ResearchGate. "Two Methods for the Determination of Enantiomeric Excess and Concentration of a Chiral Sample". researchgate.net. 6
Sources
- 1. (S,S)-trans-3-Amino-1-indanol | CAS 403671-98-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. US20070287860A1 - Optical resolution of 3-carbamoylmethyl-5-methyl hexanoic acid - Google Patents [patents.google.com]
- 4. oxfordsynthesiscdt.ox.ac.uk [oxfordsynthesiscdt.ox.ac.uk]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 3-amino-2,3-dihydro-1H-inden-1-ol and Its Structural Isomers
Introduction
3-amino-2,3-dihydro-1H-inden-1-ol is a bifunctional molecule belonging to the class of 1,3-amino alcohols. Its rigid indane framework makes it a valuable chiral building block in medicinal chemistry and materials science. Unambiguous structural confirmation is paramount for its application in synthesis, and this is achieved primarily through a combination of spectroscopic techniques.
This guide provides a comprehensive analysis of the key spectroscopic data for 3-amino-2,3-dihydro-1H-inden-1-ol. It is important to note that experimentally verified spectra for this specific compound are not widely available in public databases. Therefore, this guide will leverage high-quality, predicted spectroscopic data for the target molecule and its synthetic precursor, 3-amino-1-indanone. This predictive data will be critically compared against publicly available, experimental data for key structural analogs—cis-1-amino-2-indanol and 1-indanol—to provide a robust framework for spectral interpretation and structural verification. This comparative approach not only helps in understanding the spectral features of the target molecule but also serves as an educational tool for distinguishing between closely related chemical structures.
Chemical Structures for Analysis
For clarity in the forthcoming spectral assignments, the atoms of the molecules under discussion are numbered as follows:
Caption: Structures of the target molecule and its comparators.
Part 1: Spectroscopic Profile of 3-amino-2,3-dihydro-1H-inden-1-ol (Predicted Data)
The following data has been generated using industry-standard prediction algorithms to provide a reliable estimate of the expected spectroscopic signature.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The proton NMR spectrum is the most informative tool for determining the precise connectivity and stereochemistry of the aliphatic portion of the molecule.
Table 1: Predicted ¹H NMR Data for 3-amino-2,3-dihydro-1H-inden-1-ol
| Chemical Shift (δ) ppm | Multiplicity | Protons | Assignment |
|---|---|---|---|
| ~7.40 - 7.20 | m | 4H | Ar-H |
| ~5.25 | t | 1H | H-1 |
| ~4.20 | t | 1H | H-3 |
| ~2.60 | m | 1H | H-2a |
| ~2.00 | m | 1H | H-2b |
| (variable) | br s | 3H | -NH₂, -OH |
Solvent: CDCl₃
Interpretation:
-
Aromatic Region (7.40-7.20 ppm): The four protons on the benzene ring will appear as a complex multiplet, characteristic of an ortho-disubstituted benzene ring.
-
Carbinol Proton (H-1, ~5.25 ppm): The proton attached to the same carbon as the hydroxyl group (C-1) is expected to be a triplet due to coupling with the two adjacent protons on C-2. Its downfield shift is due to the deshielding effect of the attached oxygen atom.
-
Amino-bearing Proton (H-3, ~4.20 ppm): The proton on the carbon bearing the amino group (C-3) is also predicted to be a triplet, coupling with the C-2 protons. It is shifted downfield by the adjacent nitrogen.
-
Methylene Protons (H-2, ~2.60 and ~2.00 ppm): The two protons on C-2 are diastereotopic and will thus have different chemical shifts. They will appear as complex multiplets due to coupling with both H-1 and H-3.
-
Exchangeable Protons (-NH₂ and -OH): The signals for the amine and hydroxyl protons are often broad and their chemical shift is highly dependent on solvent, concentration, and temperature.[1][2] They typically do not show coupling to adjacent protons due to rapid chemical exchange.[1]
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum confirms the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Data for 3-amino-2,3-dihydro-1H-inden-1-ol
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~144.0 | Ar-C (quaternary) |
| ~142.5 | Ar-C (quaternary) |
| ~128.8 | Ar-CH |
| ~127.5 | Ar-CH |
| ~125.0 | Ar-CH |
| ~124.5 | Ar-CH |
| ~76.0 | C-1 |
| ~55.0 | C-3 |
| ~40.0 | C-2 |
Solvent: CDCl₃
Interpretation:
-
Aromatic Carbons (124-144 ppm): Six distinct signals are expected for the benzene ring carbons: two quaternary carbons at the ring fusion and four CH carbons.
-
C-1 Carbon (~76.0 ppm): The carbon bonded to the hydroxyl group is significantly deshielded and appears downfield.
-
C-3 Carbon (~55.0 ppm): The carbon bonded to the amino group appears at a characteristic shift for aminic carbons.
-
C-2 Carbon (~40.0 ppm): The methylene carbon appears at the most upfield position in the aliphatic region.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Table 3: Predicted Key IR Absorptions for 3-amino-2,3-dihydro-1H-inden-1-ol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3400-3200 | Strong, Broad | O-H and N-H stretching |
| 3070-3020 | Medium | Aromatic C-H stretching |
| 2960-2850 | Medium | Aliphatic C-H stretching |
| ~1600, ~1470 | Medium-Weak | Aromatic C=C stretching |
| ~1590 | Medium | N-H bending (scissoring) |
| ~1050 | Strong | C-O stretching |
Interpretation: The most prominent feature will be a broad, strong band in the 3400-3200 cm⁻¹ region, which arises from the overlapping stretching vibrations of the O-H (alcohol) and N-H (primary amine) bonds.[3][4] The broadness is a result of intermolecular hydrogen bonding. The presence of a strong C-O stretch around 1050 cm⁻¹ further confirms the alcohol functionality.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion ([M]⁺): The expected molecular ion peak for C₉H₁₁NO is at m/z = 149.08.
-
Predicted Fragmentation: Electron Impact (EI) ionization is expected to be a "hard" ionization technique, leading to significant fragmentation.[5][6] Key predicted fragments would arise from:
Part 2: Comparative Spectroscopic Analysis
The power of spectroscopy lies in its ability to differentiate between similar structures. By comparing the predicted data of our target molecule with experimental data from its isomers and precursors, we can build a high degree of confidence in our structural assignment.
Comparison 1: Distinguishing Positional Isomers
3-amino-2,3-dihydro-1H-inden-1-ol (Predicted) vs. cis-1-amino-2-indanol (Experimental)
The most critical comparison is with the 1,2-amino alcohol isomer, cis-1-amino-2-indanol. While they share the same molecular formula and mass, their NMR spectra are distinctly different due to the different positions of the amino and hydroxyl groups.
Table 4: ¹H NMR Comparison of Positional Isomers
| Assignment | 3-amino-1-indanol (Predicted) | cis-1-amino-2-indanol (Experimental)[9] | Key Difference & Rationale |
|---|---|---|---|
| H-1 | ~5.25 ppm (t) | ~4.31 ppm (d) | In the 1,3-isomer, H-1 couples to two H-2 protons (triplet). In the 1,2-isomer, H-1 couples only to one H-2 proton (doublet). |
| H-2 | ~2.60, ~2.00 ppm (m) | ~4.40 ppm (m) | In the 1,3-isomer, C-2 is a simple methylene group. In the 1,2-isomer, C-2 is a carbinol carbon (CH-OH), so its proton is significantly downfield. |
| H-3 | ~4.20 ppm (t) | ~2.94, ~3.09 ppm (dd) | In the 1,3-isomer, H-3 is on an amino-bearing carbon. In the 1,2-isomer, C-3 is a methylene group adjacent to the aromatic ring. |
This comparison clearly demonstrates that ¹H NMR spectroscopy can unambiguously differentiate between the 1,3- and 1,2-aminoindanol isomers based on the multiplicity and chemical shifts of the protons on the five-membered ring.
Comparison 2: Monitoring a Chemical Transformation
3-amino-1-indanone (Precursor, Predicted) vs. 3-amino-2,3-dihydro-1H-inden-1-ol (Product, Predicted)
The reduction of a ketone to an alcohol is a fundamental organic transformation. This change is readily monitored by comparing the spectra of the starting material and the product.
Table 5: Spectroscopic Comparison of Ketone Precursor and Alcohol Product
| Spectroscopic Feature | 3-amino-1-indanone (Precursor) | 3-amino-1-indanol (Product) | Rationale for Change |
|---|---|---|---|
| ¹³C NMR: C-1 | ~205 ppm (Predicted) | ~76.0 ppm (Predicted) | The carbonyl carbon (C=O) of a ketone is highly deshielded.[10] Upon reduction to an alcohol (C-OH), this carbon becomes sp³ hybridized and shifts significantly upfield. |
| ¹H NMR: H-1 | Does not exist | ~5.25 ppm (t) | The product gains a new proton (H-1) on the carbinol carbon, which appears as a characteristic downfield signal. |
| IR: C=O Stretch | ~1700 cm⁻¹ (Strong) | Absent | The strong, sharp carbonyl stretch, a hallmark of ketones, disappears upon reduction.[11] |
| IR: O-H Stretch | Absent | 3400-3200 cm⁻¹ (Strong, Broad) | A new, strong, and broad O-H stretching band appears, confirming the formation of the alcohol.[3] |
This analysis shows how ¹³C NMR and IR spectroscopy provide definitive evidence for the conversion of the ketone functional group to an alcohol.
Part 3: Experimental Protocols
The following are generalized yet detailed protocols for acquiring high-quality spectroscopic data for aminoindanol compounds, based on established methodologies.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the analyte.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be superior for resolving OH and NH protons.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup & Acquisition:
-
Insert the sample into the spectrometer.
-
Lock the field frequency to the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks.
-
Acquire a standard ¹H spectrum using a 90° pulse, a spectral width of approximately 15 ppm, and an acquisition time of 3-4 seconds.
-
For ¹³C NMR, use a proton-decoupled pulse sequence with a spectral width of ~220 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Caption: General workflow for NMR spectroscopic analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Place ~1-2 mg of the solid analyte and ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.
-
Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Record the sample spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the analyte (~0.1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
-
-
Data Acquisition (Electron Impact - EI):
-
Introduce the sample solution into the ion source via direct infusion or through a GC inlet.
-
The sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV).[6]
-
The resulting ions are accelerated into the mass analyzer.
-
The mass spectrum is recorded, plotting ion abundance versus mass-to-charge (m/z) ratio.
-
Conclusion
While experimental spectroscopic data for 3-amino-2,3-dihydro-1H-inden-1-ol is not readily found in the public domain, a robust understanding of its spectral characteristics can be achieved through high-quality prediction and rigorous comparison with known analogs. This guide demonstrates that ¹H NMR is a powerful tool for distinguishing between the 1,3- and 1,2-aminoindanol isomers, primarily through analysis of signal multiplicities and chemical shifts in the aliphatic region. Furthermore, the combination of ¹³C NMR and IR spectroscopy provides unequivocal evidence for the chemical transformation of the ketone precursor, 3-amino-1-indanone, into the final alcohol product. The protocols and comparative data presented herein offer a comprehensive framework for researchers working with this important class of molecules, enabling confident structural elucidation and quality control.
References
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]
-
Pinto, D. C. G. A., et al. (2005). Electron ionization mass spectral studies of bridgehead 7,7‐dimethylnorbornane‐based β‐amino alcohols. Journal of Mass Spectrometry, 40(5), 635-643. Available at: [Link]
-
LibreTexts. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Available at: [Link]
-
University of California, Los Angeles. INFRARED SPECTROSCOPY (IR). Available at: [Link]
-
Tóth, G., et al. (2010). NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. Journal of the Serbian Chemical Society, 75(6), 757-765. Available at: [Link]
-
Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Available at: [Link]
-
Harper, T. (2024). Interpreting ¹HNMR Spectra. YouTube. Available at: [Link]
-
JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available at: [Link]
-
LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]
-
LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
Seco, J. M., et al. (2004). Absolute configuration of amino alcohols by H-1-NMR. Tetrahedron: Asymmetry, 15(15), 2345-2349. Available at: [Link]
-
LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Available at: [Link]
-
Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. Available at: [Link]
-
University of Alberta. H NMR Spectroscopy. Available at: [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information (ESI). Available at: [Link]
-
LCGC International. Introduction to Electron Impact Ionization for GC–MS. Available at: [Link]
-
University of California, Davis. Mass Spectrometry: Fragmentation. Available at: [Link]
-
Scribd. 13C NMR Chemical Shift Table. Available at: [Link]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Comparative Synthesis of Chiral Aminoindanols: A Technical Guide for Process Chemists
As a crucial chiral auxiliary and a key structural component in active pharmaceutical ingredients (APIs) like the HIV protease inhibitor Indinavir, cis-1-amino-2-indanol—specifically the (1S,2R) and (1R,2S) enantiomers—demands rigorous, scalable, and highly stereoselective synthetic routes[1].
As a Senior Application Scientist, I have evaluated the three dominant synthetic paradigms for accessing this molecule: the chemocatalytic benchmark (Jacobsen epoxidation/Ritter reaction), the emerging green biocatalytic cascade, and the chiral pool/diastereoselective hydrogenation approach. This guide objectively compares their mechanistic causality, performance metrics, and scalability to help process chemists select the optimal route for their specific drug development workflows.
Executive Workflow Comparison
The selection of a synthetic route hinges on the availability of starting materials, waste tolerance (E-factor), and the required enantiomeric excess (ee). The logical decision tree below illustrates the three primary pathways from raw materials to the target cis-1-amino-2-indanol.
Workflow comparison of chemocatalytic, biocatalytic, and chiral pool routes to aminoindanols.
Mechanistic Analysis & Self-Validating Protocols
Route 1: The Industrial Benchmark (Jacobsen Epoxidation & Ritter Sequence)
This route remains the industrial standard due to its robust scalability. The process relies on the asymmetric epoxidation of indene using a chiral Mn(salen) catalyst, followed by a Ritter-type ring opening[2].
Mechanistic Causality: The brilliance of this route lies in the Ritter reaction's "stereocontrol lock." In the presence of fuming sulfuric acid, indene oxide forms a benzylic carbocation. Without intervention, this intermediate would undergo a 1,2-hydride shift to form an undesired ketone. However, acetonitrile rapidly traps the carbocation to form a nitrilium ion, which immediately cyclizes with the adjacent C2-hydroxyl group to form a cis-oxazoline intermediate[2]. This cyclization rigidly locks the cis relative stereochemistry, preventing racemization before final hydrolysis.
Mechanistic pathway of the Ritter reaction highlighting the oxazoline stereocontrol lock.
Self-Validating Protocol:
-
Epoxidation: Charge a reactor with indene, 1.5 mol% (S,S)-Mn(salen) catalyst, and 4-phenylpyridine N-oxide (axial ligand to accelerate reaction) in CH2Cl2. Slowly dose aqueous NaOCl while maintaining pH 11.3 to prevent catalyst degradation.
-
Ritter Activation: Isolate the epoxide, dissolve in anhydrous acetonitrile, and cool to -40 °C. Add 2.0 eq of fuming H2SO4 dropwise.
-
Validation Checkpoint: Monitor the reaction via HPLC. The system is self-validating: the reaction must not be quenched until the epoxide peak completely disappears and the stable oxazoline intermediate peak reaches >95% area. Premature quenching yields ketone byproducts.
-
Hydrolysis: Add water and heat to 70 °C for 4 hours to hydrolyze the oxazoline to cis-1-amino-2-indanol.
Route 2: The Green Alternative (Biocatalytic Cascade)
Recent advancements in synthetic biology have enabled one-pot cascade biocatalysis. This route utilizes a dioxygenase to convert indene to cis-1,2-indandiol, followed by an
Mechanistic Causality: Unlike chemocatalysis, which relies on thermodynamic or kinetic control via chemical additives, biocatalysis relies on absolute spatial restriction. The strict steric constraints of the enzyme's active site dictate >99% enantio- and diastereoselectivity, entirely bypassing the need for harsh acids or heavy metal oxidants[3].
Self-Validating Protocol:
-
Fermentation: Culture recombinant E. coli expressing toluene dioxygenase (TDO) and an
-transaminase in a controlled bioreactor. -
Biotransformation: Feed indene continuously (to avoid cellular toxicity) at 30 °C and pH 7.2. Supply isopropylamine as the transaminase amine donor.
-
Validation Checkpoint: Pull aliquots every 2 hours. Derivatize the crude mixture with Marfey's reagent and analyze via chiral LC-MS. The emergence of a single diastereomeric peak validates the lock-and-key fidelity of the enzymatic pocket.
-
Isolation: Centrifuge to remove biomass, adjust the supernatant to pH 10, and extract the free amine with ethyl acetate.
Route 3: Chiral Pool & Diastereoselective Hydrogenation
For facilities lacking high-pressure ozone/bleach infrastructure or bioreactors, the chiral pool approach offers a highly reliable alternative. Starting from D-phenylalanine, the sequence involves Friedel-Crafts acylation to (R)-2-hydroxy-1-indanone, followed by oxime formation and hydrogenation[5].
Mechanistic Causality: This route circumvents asymmetric catalysis entirely. The C2 stereocenter is inherited directly from the D-phenylalanine chiral pool. During the final hydrogenation of the oxime, this existing bulky C2-hydroxyl group sterically shields one face of the planar imine, forcing the incoming hydrogen gas to attack from the opposite face. This substrate-controlled diastereoselectivity guarantees the cis configuration[5].
Self-Validating Protocol:
-
Cyclization: Convert D-phenylalanine to (R)-2-acetoxy-3-phenylpropanoic acid, then perform intramolecular Friedel-Crafts acylation using AlCl3 to yield (R)-2-hydroxy-1-indanone.
-
Oxime Formation: React the indanone with hydroxylamine hydrochloride in pyridine/ethanol.
-
Hydrogenation: Transfer to a Parr hydrogenator. Add 10% Pd/C catalyst and pressurize with H2 (50 psi).
-
Validation Checkpoint: Monitor the H2 pressure drop in real-time. The reaction is complete when the pressure stabilizes, self-validating the stoichiometric consumption of hydrogen. Confirm the diastereomeric ratio (dr) via 1H-NMR (looking for the characteristic cis coupling constant of ~4.5 Hz for the benzylic proton).
Quantitative Performance Comparison
To assist in route selection, the following table summarizes the key performance metrics of each synthetic strategy based on current process chemistry standards.
| Metric | Route 1: Jacobsen / Ritter | Route 2: Biocatalytic Cascade | Route 3: Chiral Pool / Hydrogenation |
| Starting Material | Indene | Indene | D-Phenylalanine |
| Key Intermediate | (1S,2R)-Indene Oxide | cis-1,2-Indandiol | (R)-2-Hydroxy-1-indanone |
| Overall Yield | 55–65% | 70–85% | 60–75% |
| Enantiomeric Excess (ee) | >98% | >99% | >98% |
| E-Factor (Waste) | High (Mn waste, salts) | Low (Aqueous, biodegradable) | Medium (Solvents, Al salts) |
| Scalability | Excellent (Industrial Benchmark) | Good (Emerging Technology) | Moderate (Multi-step) |
| Primary Advantage | Proven at multi-ton scale | Green chemistry, mild conditions | Avoids toxic transition metals |
Conclusion
The synthesis of cis-1-amino-2-indanol exemplifies the evolution of process chemistry. While the Jacobsen/Ritter sequence remains the undisputed heavyweight for sheer scale and historical reliability, its environmental footprint is driving innovation. The Biocatalytic Cascade represents the future of API synthesis, offering unparalleled stereocontrol and a drastically reduced E-factor. Meanwhile, the Chiral Pool approach remains a vital, highly reliable fallback for mid-scale manufacturing that leverages substrate-controlled stereochemistry to bypass complex asymmetric catalysis.
References
1.[1] Gallou, I., & Senanayake, C. H. (2006). cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes. Chemical Reviews, ACS Publications. 1 2.[2] MDPI. (2024). Strategies for Accessing cis-1-Amino-2-Indanol. Molecules. 2 3.[3] Google Patents. (2017). Production of chiral 1,2-amino alcohols and alpha-amino acids from alkenes by cascade biocatalysis (US20170067084A1). 3 4.[4] NIH. Biocatalysts and methods for the synthesis of (1R,2R)-2-(3,4...). 4 5.[5] ResearchGate. (2025). Indene Epoxidation. 5
Sources
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- 2. Strategies for Accessing cis-1-Amino-2-Indanol [mdpi.com]
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- 4. Biocatalysts and methods for the synthesis of (1R,2R)-2-(3,4-dimethoxyphenethoxy)cyclohexanamine - Patent US-8932836-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Orthogonal Purity Validation of Synthesized 3-amino-2,3-dihydro-1H-inden-1-ol
Introduction: The Critical Role of Purity in Chiral Building Blocks
In the landscape of modern drug discovery and development, the structural integrity of chiral building blocks is paramount. 3-amino-2,3-dihydro-1H-inden-1-ol, a key intermediate possessing two stereocenters, serves as a foundational scaffold for a multitude of pharmacologically active agents. Its precise three-dimensional architecture is fundamental to its function in target binding and overall efficacy. Consequently, the presence of even minute quantities of chemical, stereoisomeric, or enantiomeric impurities can have profound implications, potentially leading to altered pharmacological profiles, increased toxicity, or significant downstream synthesis failures.
This guide provides a comprehensive, field-proven strategy for validating the purity of newly synthesized batches of 3-amino-2,3-dihydro-1H-inden-1-ol. We will move beyond a simple checklist of techniques, instead focusing on an orthogonal, self-validating analytical workflow. This approach, rooted in the principle that multiple independent methods should be used to assess the same attribute, ensures the highest degree of confidence in product quality. We will explore the causality behind our choice of methods, provide detailed experimental protocols, and offer insights into interpreting the resulting data to build a complete and trustworthy purity profile.
Chapter 1: Anticipating the Enemy - Potential Impurities in Synthesis
A robust validation strategy begins with a chemical understanding of the synthetic route. The most common synthesis of 3-amino-2,3-dihydro-1H-inden-1-ol involves the reduction of 3-amino-2,3-dihydro-1H-inden-1-one. This transformation, while effective, can introduce a predictable spectrum of impurities.
-
Unreacted Starting Material: Incomplete reduction can leave residual 3-amino-2,3-dihydro-1H-inden-1-one.
-
Diastereomeric Impurities: The reduction creates a new chiral center at the C1 position. Depending on the stereoselectivity of the reaction, undesired diastereomers (e.g., cis-isomers if the trans-isomer is desired) may be formed.
-
Enantiomeric Impurity: If a chiral reducing agent or catalyst is used to produce a single enantiomer, the presence of its mirror image, the undesired enantiomer, is a critical purity parameter.
-
Over-reduction Products: Aggressive reducing agents like Lithium Aluminum Hydride (LAH) could potentially lead to the formation of 1-aminoindan by complete reduction of the hydroxyl group.[1]
-
Degradation Products: Aminoindoles can be sensitive to air and light, potentially leading to oxidative dimerization or other forms of decomposition.[2][3]
-
Residual Solvents & Reagents: Solvents from the reaction and purification (e.g., THF, Ethyl Acetate, Hexanes) and residual reagents must be quantified.
Our analytical approach is designed to specifically detect and quantify these potential impurities.
Chapter 2: The Orthogonal Analytical Workflow
No single analytical technique can provide a complete picture of a compound's purity. We employ a suite of orthogonal methods, where each technique measures purity based on a different physicochemical principle. This redundancy is the cornerstone of a trustworthy validation system.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-amino-2,3-dihydro-1H-inden-1-ol
Introduction
3-amino-2,3-dihydro-1H-inden-1-ol and its derivatives are pivotal building blocks in medicinal chemistry and asymmetric synthesis, notably in the development of pharmaceuticals like the HIV protease inhibitor Indinavir[1]. As its use becomes more widespread in research and development, a clear and robust protocol for its safe handling and disposal is paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 3-amino-2,3-dihydro-1H-inden-1-ol, ensuring the safety of laboratory personnel and compliance with environmental regulations. The causality behind each step is explained to foster a culture of safety and deep understanding within the laboratory.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. Safety Data Sheets (SDS) for 3-amino-2,3-dihydro-1H-inden-1-ol and structurally similar compounds, such as cis-1-aminoindan-2-ol, consistently highlight several key hazards.
Primary Hazards:
-
Skin Irritation: Causes skin irritation, with some related compounds causing severe skin burns[2][3][4][5].
-
Eye Damage: Causes serious eye irritation or damage[2][3][4][6].
-
Respiratory Irritation: May cause respiratory irritation if inhaled[2][4][7].
These hazards dictate the stringent requirement for appropriate Personal Protective Equipment (PPE) and handling within a controlled environment to prevent exposure.
Chemical Incompatibilities: This compound and similar amino alcohols are incompatible with:
Mixing with these substances can lead to vigorous, potentially hazardous reactions. Therefore, waste segregation is a critical component of the disposal protocol.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is non-negotiable when handling 3-amino-2,3-dihydro-1H-inden-1-ol. The selection of PPE is directly informed by the identified hazards.
| PPE Component | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield (minimum 8-inch). | To prevent contact with the eyes, which can cause serious damage[4][5]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of after contamination. | To prevent skin irritation or burns from direct contact[5]. Proper removal technique is crucial to avoid cross-contamination. |
| Body Protection | A laboratory coat. For larger quantities or spill cleanup, consider impervious clothing. | To protect skin on the arms and body from accidental splashes[4]. |
| Respiratory Protection | Not typically required for small quantities handled in a well-ventilated area or fume hood. If dusts or aerosols may be generated, or if irritation is experienced, use a NIOSH/MSHA approved respirator[4][6]. | To prevent inhalation of the compound, which can cause respiratory tract irritation[6][7]. |
Spill Management: Immediate and Controlled Response
Accidents happen. A well-rehearsed spill response plan is crucial for mitigating risks.
For a Small Spill (Solid or Liquid):
-
Alert Personnel: Inform colleagues in the immediate area.
-
Ensure Ventilation: Work within a chemical fume hood if possible, or ensure the area is well-ventilated[2][9].
-
Containment: Use an inert absorbent material like vermiculite, dry sand, or earth to cover the spill[2][5]. Do not use combustible materials such as paper towels as the primary absorbent.
-
Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled, and closed container for disposal[2][8]. Avoid creating dust[9].
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Dispose of Waste: All cleanup materials are considered hazardous waste and must be disposed of accordingly.
For a Large Spill:
-
Evacuate: Evacuate the immediate area.
-
Isolate: Close the doors to the affected area and prevent entry.
-
Seek Assistance: Contact your institution's Environmental Health & Safety (EHS) office immediately. Do not attempt to clean up a large spill without specialized training and equipment.
Disposal Protocol: A Step-by-Step Guide
The guiding principle for the disposal of 3-amino-2,3-dihydro-1H-inden-1-ol is that it must be treated as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash [2][5][10].
Step 1: Waste Collection and Containerization
-
Designated Container: Use a dedicated, properly sealed, and compatible waste container. A high-density polyethylene (HDPE) or glass container is recommended[11]. The container must be in good condition with a secure, leak-proof lid.
-
Segregation: This waste stream must be kept separate. Do not mix with acidic wastes or other incompatible chemicals[11].
-
Headspace: Fill the container no more than 3/4 full to allow for vapor expansion and to prevent spills during transport[12].
Step 2: Labeling the Waste Container Proper labeling is a legal requirement and essential for safe handling by waste management personnel. The label must include:
-
The words "Hazardous Waste"[11].
-
The full chemical name: "3-amino-2,3-dihydro-1H-inden-1-ol".
-
An accurate list of all contents, including any solvents.
-
The approximate percentage of each component.
-
The date the waste was first added to the container (accumulation start date)[12].
-
The name of the principal investigator and the laboratory location.
Step 3: Storage of Waste
-
Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Segregation: Store away from incompatible materials, particularly acids and strong oxidizers[8].
Step 4: Arranging for Disposal
-
Contact EHS: Once the container is nearly full, or if it has been in accumulation for close to your institution's limit (often six months), contact your EHS office to arrange for a pickup[12].
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for hazardous waste disposal requests.
Decontamination of Labware
-
Reusable Glassware: Triple rinse with a suitable solvent (e.g., ethanol or acetone) to remove residues. Collect all rinsate as hazardous waste[12]. After the solvent rinse, wash with soap and water.
-
Disposables: Contaminated disposable items such as gloves, pipette tips, and absorbent pads must be collected in a sealed bag or container, labeled as hazardous waste, and disposed of through EHS[12].
Visual Workflow for Disposal Decision-Making
Caption: Decision workflow for the safe disposal of 3-amino-2,3-dihydro-1H-inden-1-ol.
References
-
AK Scientific, Inc. Safety Data Sheet: 2-Indanol.
-
Fisher Scientific. Safety Data Sheet: 3-Amino-1,2-propanediol.
-
Fisher Scientific. Safety Data Sheet: cis-1-Aminoindan-2-ol.
-
Echemi. (+)-cis-1-Amino-2-indanol SDS.
-
Angene Chemical. Safety Data Sheet.
-
CDH Fine Chemical. Material Safety Data Sheet.
-
Benchchem. Essential Guide to the Safe Disposal of Amino-PEG3-C2-Azido.
-
ThermoFisher Scientific. Safety Data Sheet: (R)-(-)-1-Aminoindan.
-
Fisher Scientific. Safety Data Sheet: 3-Amino-1-adamantanol.
-
SDS US. Safety Data Sheet.
-
MilliporeSigma. Safety Data Sheet.
-
Safety Data Sheet: Amino Acid Standard.
-
TCI Chemicals. Safety Data Sheet.
-
Carl ROTH. Safety Data Sheet: Amino acid.
-
Northwestern University. Hazardous Waste Disposal Guide.
-
NEB. Safety Data Sheet for Amino Acid Mixture.
-
GoFARM. Material Safety Data Sheet (MSDS).
-
Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. Scientific Reports.
-
Yeung, K.-S. et al. cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Current Organic Chemistry.
-
Strategies for Accessing cis-1-Amino-2-Indanol. Molecules.
-
cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes. Chemical Reviews.
-
Chemical inactivation of two non-enveloped viruses results in distinct thermal unfolding patterns and morphological alterations. BMC Microbiology.
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Comprehensive Safety and Handling Guide for 3-amino-2,3-dihydro-1H-inden-1-ol
This document provides essential, immediate safety and logistical information for the handling of 3-amino-2,3-dihydro-1H-inden-1-ol (CAS No. 403672-07-1). The following procedural guidance is synthesized from established safety protocols for handling research-grade chemicals and analogous compounds to ensure the well-being of laboratory personnel and the integrity of research.
Hazard Identification and Risk Assessment: A Proactive Approach
A safety data sheet for the closely related compound, (+)-cis-1-Amino-2-indanol, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is reasonable to extrapolate that 3-amino-2,3-dihydro-1H-inden-1-ol may present similar hazards.
Assumed GHS Hazard Classifications:
| Hazard Class | Hazard Category |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) |
| Serious Eye Damage/Eye Irritation | Category 2A (Causes serious eye irritation) |
| Specific target organ toxicity — single exposure | Category 3 (May cause respiratory irritation) |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is crucial to minimize exposure. The selection of appropriate PPE should always be based on a thorough risk assessment of the specific procedures being performed.[3][4]
Core PPE Requirements
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash-resistant safety glasses or goggles conforming to EN 166(EU) or NIOSH (US) standards are mandatory.[1] A face shield should be worn in situations with a high risk of splashing. | Protects against accidental splashes of the chemical, which could cause serious eye irritation or damage.[5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for handling this compound.[4] Always inspect gloves for any signs of degradation or perforation before use.[1] | Provides a barrier to prevent skin contact, which can lead to irritation.[6] |
| Body Protection | Laboratory Coat | A standard, long-sleeved laboratory coat should be worn and fully fastened.[7] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Respirator (as needed) | For nuisance exposures to dust, a P95 (US) or P1 (EU EN 143) particle respirator may be used.[8] However, engineering controls should be the primary method of exposure reduction. | Minimizes the inhalation of airborne particles, which may cause respiratory tract irritation.[2] |
PPE Selection and Use Workflow
Caption: PPE Selection and Use Workflow for Handling 3-amino-2,3-dihydro-1H-inden-1-ol.
Operational Plan: Safe Handling from Receipt to Disposal
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.[7]
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[2] Keep it segregated from incompatible materials such as strong oxidizing agents and acids.[5] The storage area should be clearly labeled and access restricted to authorized personnel.
Handling Procedures
-
Preparation: Before handling, ensure that an emergency plan is in place and that all personnel are familiar with the location and operation of safety showers, eyewash stations, and spill kits.[3][7]
-
Engineering Controls: All manipulations of 3-amino-2,3-dihydro-1H-inden-1-ol, especially the weighing and transfer of the solid material, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][7]
-
Donning PPE: Follow the PPE workflow outlined above.
-
Handling the Compound:
-
Post-Handling:
-
Doffing PPE:
-
Remove gloves first, avoiding contact with the outer surface.
-
Remove the lab coat, followed by eye and face protection.
-
Dispose of contaminated disposable PPE as hazardous waste.
-
Disposal Plan: Responsible Waste Management
Proper disposal of 3-amino-2,3-dihydro-1H-inden-1-ol and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[3][9]
Waste Categorization
-
Unused or Expired Compound: This must be treated as hazardous chemical waste.[9]
-
Contaminated Materials: Any items that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must also be disposed of as hazardous waste.[9]
-
Solutions: All solutions containing this compound must be collected and disposed of as liquid hazardous waste. Do not pour down the drain.[9]
Step-by-Step Disposal Procedure
-
Containment:
-
Solid Waste: Collect waste solid and any contaminated disposables in a designated, properly labeled, and sealed container.[9]
-
Liquid Waste: Collect all solutions in a dedicated, leak-proof, and chemically compatible waste container.
-
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "3-amino-2,3-dihydro-1H-inden-1-ol," and any associated hazard warnings (e.g., "Irritant").
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Spill and Emergency Procedures
-
Small Spills:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.
-
Collect the absorbed material into a sealed container for disposal as hazardous waste.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the laboratory and alert others in the vicinity.
-
Contact your institution's EHS or emergency response team immediately.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[5] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water and seek immediate medical attention.
-
Conclusion: A Culture of Safety
The safe handling of 3-amino-2,3-dihydro-1H-inden-1-ol is paramount in a research setting. By adhering to the principles of proactive risk assessment, diligent use of personal protective equipment, and meticulous operational and disposal planning, researchers can significantly mitigate the potential hazards associated with this compound. This guide serves as a foundational document; always consult your institution's specific chemical hygiene plan and safety protocols.[10][11]
References
- Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS.
- Chemical Safety in Research and Teaching. New Mexico State University.
- Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions.
- The Importance of Chemical Safety in R&D Labs. (2024, October 2). Wilco Prime.
- (+)-cis-1-Amino-2-indanol SDS, 136030-00-7 Safety Data Sheets. Echemi.
- SAFETY DATA SHEET. (2012, February 27).
- Chemical Safety. (2022, May 8). Virginia Commonwealth University.
- Flame Resistant PPE. Department of Chemistry and Biochemistry.
- AK Scientific, Inc. Safety Data Sheet.
- Material Safety Data Sheet. Sigma-Aldrich.
- Personal protective equipment for handling 2-Amino-4,6-dimethylbenzonitrile. Benchchem.
- Safety Data Sheet. Thermo Fisher Scientific.
- Proper Disposal of 3-Amino-4,6-difluoro-1H-indazole. Benchchem.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
